molecular formula C3H3N3O2 B141265 4-Nitroimidazole CAS No. 3034-38-6

4-Nitroimidazole

Cat. No.: B141265
CAS No.: 3034-38-6
M. Wt: 113.08 g/mol
InChI Key: VYDWQPKRHOGLPA-UHFFFAOYSA-N
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Description

5-nitroimidazole is a C-nitro compound that is imidazole bearing a nitro substituent at position 5. It is a member of imidazoles and a C-nitro compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-imidazole
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InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)
Source PubChem
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InChI Key

VYDWQPKRHOGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3N3O2
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DSSTOX Substance ID

DTXSID9062803
Record name 4-Nitroimidazole
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Molecular Weight

113.08 g/mol
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CAS No.

3034-38-6, 100214-79-7
Record name 5-Nitroimidazole
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Foundational & Exploratory

4-Nitroimidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3034-38-6

Introduction

4-Nitroimidazole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its structure, featuring an imidazole ring substituted with a nitro group, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of biologically active molecules.[3][4][5][6][7] This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, biological activity, and applications of this compound, with a focus on its role in drug development. It is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference. These properties are critical for its handling, formulation, and application in various experimental settings.

PropertyValueReferences
CAS Number 3034-38-6[8][9][10][11][12]
Molecular Formula C₃H₃N₃O₂[8][9][10][11][13]
Molecular Weight 113.07 g/mol [9][10][14]
Appearance White to light yellow crystalline powder[8][9][12]
Melting Point 303 °C (decomposes)[8][9][10][12]
Boiling Point 404.8 °C at 760 mmHg (estimated)[9]
Solubility 0.40 g/L in water at 20°C. Soluble in hot water, ethanol, and dimethylformamide (DMF).[1][8][15]
pKa 8.31 ± 0.10 (Predicted)[2][8][12]
Density ~1.552 g/cm³[9]
Flash Point 198.6 °C - 200 °C (closed cup)[9][10]

Synthesis of this compound

The primary method for the synthesis of this compound involves the nitration of imidazole.[16] A common procedure utilizes a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the imidazole ring.[16]

Experimental Protocol: Nitration of Imidazole

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Oleum (10-15% SO₃)

  • Ice

  • Ammonia solution (20-25%)

  • Distilled water

Procedure:

  • Formation of Imidazole Sulfate Salt: In a three-necked flask equipped with a stirrer and a thermometer, slowly add imidazole to concentrated sulfuric acid while maintaining the temperature between 18-25 °C.[17] Stir the mixture for 18-25 minutes to ensure the complete formation of the disulfated imidazole salt solution.[17]

  • Preparation of Nitrating Agent: In a separate flask cooled in an ice bath to 5 °C, slowly add concentrated nitric acid to oleum with stirring.[17]

  • Nitration Reaction: Heat the imidazole sulfate salt solution to 45-55 °C.[17] Slowly add the prepared nitrating agent to the heated solution while maintaining the temperature and stirring continuously.[17] After the addition is complete, continue stirring for an additional 30-35 minutes to ensure the reaction goes to completion.[17]

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice to precipitate the product.[17] Neutralize the mixture by the slow addition of an ammonia solution until the pH reaches 8-9.[17]

  • Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to obtain this compound.[17] The purity can be assessed by HPLC.[17]

Synthesis_Workflow imidazole Imidazole salt Imidazole Sulfate Salt imidazole->salt Sulfonation h2so4 Conc. H₂SO₄ h2so4->salt reaction Nitration (45-55°C) salt->reaction nitrating_agent Nitrating Agent (HNO₃ + Oleum) nitrating_agent->reaction workup Work-up (Ice, NH₄OH) reaction->workup product This compound workup->product

Synthesis workflow for this compound.

Reactivity and Biological Activity

The this compound scaffold is a key pharmacophore in a variety of antimicrobial and anticancer agents.[3][5][7] Its biological activity is intrinsically linked to the reductive metabolism of the nitro group.

Mechanism of Action: Reductive Activation

Nitroimidazoles are prodrugs that require activation within target cells.[18] In anaerobic bacteria and protozoa, as well as in hypoxic tumor cells, the nitro group is reduced by nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, and ultimately cytotoxic free radicals.[18][19][] These reactive species can damage cellular macromolecules, including DNA, leading to strand breakage and cell death.[19][]

Mechanism_of_Action nitroimidazole This compound (Prodrug) cell Anaerobic/Hypoxic Cell nitroimidazole->cell reduction Nitroreductase (Reduction) nitroimidazole->reduction cell->reduction intermediates Reactive Nitroso & Hydroxylamine Intermediates reduction->intermediates radicals Cytotoxic Free Radicals intermediates->radicals dna Cellular DNA radicals->dna attacks damage DNA Strand Breakage dna->damage death Cell Death damage->death

Reductive activation of this compound.
Biological Activities

  • Antibacterial and Antiprotozoal: this compound is a precursor to many antibiotics effective against anaerobic bacteria and protozoa such as Giardia lamblia and Trichomonas vaginalis.[16][21] Metronidazole and tinidazole are prominent examples of 5-nitroimidazole drugs.[16]

  • Anticancer: The hypoxic environment of solid tumors makes them susceptible to drugs that are activated under low-oxygen conditions. Derivatives of this compound have been investigated as hypoxic cell radiosensitizers and as standalone anticancer agents.[5][6][7]

  • Antitubercular: Several this compound derivatives have shown promising activity against Mycobacterium tuberculosis.[3][4]

Applications in Drug Development

This compound is a valuable starting material for the synthesis of a diverse range of therapeutic agents.[1] Its derivatives have been explored for various medicinal applications, including:

  • Metronidazole and its analogs: Used in the treatment of anaerobic bacterial and protozoal infections.[9][12]

  • Benznidazole: Employed in the treatment of Chagas disease.

  • Nimorazole: Used as a radiosensitizer in cancer therapy.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against an anaerobic bacterium.

Materials:

  • This compound derivative stock solution

  • Anaerobic bacterial culture (e.g., Bacteroides fragilis)

  • Anaerobic broth medium (e.g., Thioglycollate broth)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jar)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound derivative in the anaerobic broth directly in the 96-well plate.

  • Inoculate Bacteria: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Place the microtiter plate in an anaerobic environment and incubate at 37 °C for 48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Assay_Workflow start Start dilutions Prepare Serial Dilutions of Compound start->dilutions inoculation Inoculate with Bacterial Culture dilutions->inoculation incubation Anaerobic Incubation (37°C, 48h) inoculation->incubation read Read Results incubation->read mic Determine MIC read->mic end End mic->end

Workflow for broth microdilution assay.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin.[8] It can cause irritation to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[10] It should be stored in a cool, dry place under an inert atmosphere, away from sources of ignition.[2][8][12]

References

4-Nitroimidazole: A Historical and Technical Overview for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous life-saving drugs. While the 2- and 5-nitroimidazole isomers, such as metronidazole, have historically garnered the most attention, the 4-nitroimidazole core holds significant, and increasingly recognized, therapeutic potential. This technical guide provides an in-depth exploration of the discovery, historical background, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Background

The story of nitroimidazoles begins not with the 4-nitro isomer, but with a discovery that sparked decades of research into this heterocyclic class. In 1953, K. Maeda and colleagues isolated a novel antibiotic compound from the bacterium Nocardia mesenterica.[1] This compound was later identified in 1955 as 2-nitroimidazole and named Azomycin.[1] The potent activity of Azomycin against the parasite Trichomonas vaginalis inspired extensive research into synthetic analogs and regio-isomers.[1]

This exploration led to the synthesis of 5-nitroimidazole derivatives, culminating in the discovery of metronidazole in the mid-1950s by researchers at Rhône-Poulenc.[2] Metronidazole's remarkable success as an antiprotozoal and anaerobic antibacterial agent solidified the therapeutic importance of the nitroimidazole scaffold.[2]

Interest gradually shifted towards the 4- and 5-nitroimidazole derivatives in part because many 2-nitroimidazoles were found to be readily reduced by mammalian enzymes, which could lead to toxicity.[2] For a considerable time, there were few reports on the specific antibacterial or antiprotozoal activities of this compound derivatives themselves. One notable early exception was the immunosuppressive drug azathioprine, which contains a 4-nitroimidazol-5-yl moiety, indicating the scaffold's potential beyond anti-infectives.

From a chemical standpoint, this compound and 5-nitroimidazole are tautomers, meaning they can readily interconvert, which makes them equivalent from a drug discovery perspective in many contexts.[3] However, modern synthetic methods have allowed for the specific derivatization at either position, unlocking distinct structure-activity relationships and spurring renewed interest in this compound as a unique pharmacophore for a range of therapeutic areas, including oncology and tuberculosis.[1][4][5]

G A 1953: Discovery of Azomycin (2-Nitroimidazole) from Nocardia mesenterica B Mid-1950s: Synthesis of Analogs & Regio-isomers A->B C Emergence of Metronidazole (a 5-Nitroimidazole) as a Key Anti-Infective Drug B->C D Challenges with 2-Nitroimidazoles (e.g., Mammalian Enzyme Reduction) B->D E Increased Research Focus on 4- and 5-Nitroimidazole Scaffolds C->E D->E F Modern Drug Development: Targeted Synthesis of Novel This compound Derivatives (Anti-cancer, Anti-TB) E->F

Historical development of nitroimidazole isomers.

Physicochemical and Biological Data

Quantitative data is crucial for evaluating the drug-like properties of a chemical scaffold. The following tables summarize key physicochemical properties of the parent this compound molecule and the biological activity of selected modern derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₃H₃N₃O₂[6][7][8]
Molecular Weight 113.07 g/mol [6][8]
CAS Number 3034-38-6[6][7][8]
Appearance White to light yellow powder[8]
Melting Point 303 °C (decomposes)[6][8][9]
Solubility 0.40 g/L in water (20°C)[8]
pKa 8.31 (Predicted)[8]
Table 2: In Vitro Biological Activity of Modern this compound Derivatives
Compound IDTarget/AssayActivity (IC₅₀ / MIC)Reference
Compound 11 Anticancer (various cell lines)8.60 - 64.0 µM[10][11]
Compound 17 Anticancer (various cell lines)Low micromolar range[10][11]
Compound 18 Anticancer (various cell lines)8.25 - 43.55 µM[10][11]
Compound 17 M. tuberculosis mc²6230Potent activity[10][11]
Compound 18 M. tuberculosis mc²6230Potent activity[10][11]
Compound 4e Metronidazole-Resistant H. pyloriMIC₅₀ = 8 µg/mL[12]
Compound 5 Metronidazole-Resistant H. pyloriMIC₉₀ = 16 µg/mL[12]
Compound 6 Metronidazole-Resistant H. pyloriMIC₉₀ = 16 µg/mL[12]

Mechanism of Action: The Reductive Activation Pathway

The primary mechanism of action for nitroimidazole-based agents is dependent on the reductive bioactivation of the nitro group.[1] This process is particularly efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic bacteria, certain protozoa, and solid tumors.

The key steps are:

  • Cellular Entry : The nitroimidazole prodrug enters the microbial or cancer cell, often via passive diffusion.[13]

  • Nitro Group Reduction : In a low redox potential environment, the nitro group (-NO₂) accepts electrons from cellular reductases (e.g., nitroreductases, P450 reductase).[14][] This single-electron transfer forms a highly reactive nitroso radical anion.

  • Generation of Cytotoxic Species : This radical species can undergo further reduction. A four-electron reduction is often required to form a reactive hydroxylamine intermediate, which is implicated in cytotoxicity.[16][17]

  • Macromolecular Damage : These reactive nitrogen species are the ultimate effectors, causing widespread cellular damage. They can covalently bind to DNA, leading to strand breaks, destabilization of the helical structure, and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[]

G cluster_cell Anaerobic Cell / Hypoxic Environment Prodrug Nitroimidazole Prodrug (R-NO₂) Activation Reductive Activation (Nitroreductases, +4e⁻) Prodrug->Activation Intermediate Reactive Intermediates (e.g., Hydroxylamine R-NHOH) Activation->Intermediate Damage Macromolecular Damage Intermediate->Damage Death Cell Death Damage->Death Inhibition of DNA Synthesis

Reductive activation pathway of nitroimidazoles.

Key Experimental Protocols

The synthesis of this compound and its derivatives is well-established. Below are detailed methodologies for the parent compound and a general procedure for subsequent derivatization.

Synthesis of this compound via Mixed-Acid Nitration

This protocol is based on optimized conditions reported in the literature for high-yield production.[18]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Oleum (10%)

  • Nitric Acid (98%)

  • Ammonia solution

  • Ice water

Procedure:

  • Salt Formation: Slowly add imidazole to concentrated sulfuric acid in a flask while stirring to form the disulfuric imidazole salt.

  • Nitration: In a separate reaction vessel, prepare a mixed acid nitrating agent using oleum and nitric acid. The optimal reported volume ratio is 3.4:1 (oleum:nitric acid).[18]

  • Reaction: Heat the disulfuric imidazole salt solution to the reaction temperature (optimal range is 55-65°C).[18]

  • Slowly add the mixed acid nitrating agent to the heated salt solution. The molar ratio of imidazole to nitric acid should be maintained at approximately 1:1.2.[18]

  • Maintain the reaction at 55-65°C with continuous stirring for 2 hours to ensure complete reaction.[18]

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Neutralize the solution by adding an ammonia solution until the pH is between 3 and 4.[19]

  • Isolation: The this compound product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the product with cold water and dry under a vacuum to obtain the final product. A yield of 92.7% has been reported under these optimized conditions.[18]

G cluster_synthesis Synthesis Workflow Start Imidazole + Conc. H₂SO₄ Salt Formation of Disulfuric Imidazole Salt Start->Salt Nitration Nitration with Mixed Acid (Oleum/HNO₃) (55-65°C, 2h) Salt->Nitration Quench Quenching in Ice Water Nitration->Quench Neutralize Neutralization (Ammonia, pH 3-4) Quench->Neutralize Filter Filtration Neutralize->Filter Dry Drying Filter->Dry Product Final Product: This compound Dry->Product

Experimental workflow for this compound synthesis.
General Protocol for Dibromination of this compound

This procedure is a key step in the synthesis of precursors for advanced drugs like Pretomanid.[4]

Materials:

  • This compound

  • Liquid Bromine

  • Sodium Bicarbonate

  • Water

Procedure:

  • Dissolve this compound in water containing sodium bicarbonate.

  • Carefully add liquid bromine to the solution.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).

  • The product, 2,5-dibromo-4-nitro-1H-imidazole, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • This intermediate can then be selectively debrominated at the 5-position using reagents like potassium iodide and sodium sulfite to yield 2-bromo-4-nitroimidazole, a key building block.[4]

Conclusion

The journey of this compound from a lesser-studied isomer to a promising scaffold in modern drug discovery highlights the enduring value of exploring established pharmacophores. Its unique electronic properties, combined with a well-understood mechanism of action centered on reductive activation, make it a versatile core for developing novel therapeutics. The detailed synthetic protocols and quantitative biological data presented here provide a solid foundation for researchers aiming to harness the potential of this compound in addressing pressing medical needs, from multidrug-resistant infections to cancer.

References

Mechanism of Action of 4-Nitroimidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring substituted with a nitro group at the 4-position. This class of molecules has garnered significant interest in medicinal chemistry due to their broad spectrum of activity against anaerobic bacteria, protozoa, and even cancer cells, particularly those in hypoxic environments. The selective toxicity of 4-nitroimidazoles is intrinsically linked to their unique mechanism of action, which is contingent upon the reductive activation of the nitro group. This guide provides an in-depth technical overview of the core mechanism of action of 4-nitroimidazole compounds, detailing the activation process, cellular targets, and the methodologies used to elucidate these mechanisms.

Core Mechanism: Reductive Activation is Key

The biological activity of this compound compounds is not inherent to the parent molecule but is a consequence of its metabolic activation within susceptible cells. This activation is a reductive process that occurs efficiently in environments with low oxygen tension, rendering these compounds selectively toxic to anaerobic microorganisms and hypoxic tumor cells.[1][2]

The central steps of the mechanism are as follows:

  • Cellular Uptake: 4-Nitroimidazoles are generally small, lipophilic molecules that can passively diffuse across the cell membranes of target organisms.[1]

  • Reductive Activation: Once inside the cell, the nitro group (-NO2) of the this compound undergoes a series of one-electron reductions. This process is catalyzed by nitroreductases, a family of flavin-containing enzymes.[1][2] The reduction is dependent on low-potential electron donors such as ferredoxin or flavodoxin.[3] The initial reduction forms a nitro radical anion, a highly reactive species.[4]

  • Formation of Cytotoxic Intermediates: The nitro radical anion can undergo further reduction to form other reactive intermediates, including nitroso and hydroxylamine derivatives. These intermediates are highly electrophilic and are the primary effectors of cellular damage.[4][5]

  • Interaction with Cellular Macromolecules: The reactive intermediates generated from the reduction of 4-nitroimidazoles can covalently bind to and damage critical cellular macromolecules, primarily DNA and proteins. This damage disrupts essential cellular processes, leading to cell death.[2][6]

The Role of Oxygen

The presence of molecular oxygen is a critical determinant of this compound activity. Oxygen can readily oxidize the nitro radical anion back to the parent nitroimidazole in a "futile cycle" of reduction and re-oxidation. This process not only prevents the formation of the downstream cytotoxic metabolites but also generates superoxide radicals, which can be detoxified by superoxide dismutase. This futile cycling is the basis for the selective toxicity of 4-nitroimidazoles against anaerobic and hypoxic cells, where the low oxygen concentration allows for the accumulation of the toxic reductive metabolites.[1]

Cellular Targets and Consequences

The cytotoxic effects of activated 4-nitroimidazoles are mediated through their interaction with key cellular components.

DNA Damage

DNA is a primary target of the reactive intermediates of 4-nitroimidazoles. These intermediates can cause a variety of DNA lesions, including single- and double-strand breaks and the formation of adducts.[6] This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The extent of DNA damage has been shown to correlate with the one-electron reduction potential of the nitroimidazole compound.[7]

Protein Adduct Formation and Disruption of Function

In addition to DNA, the reactive metabolites of 4-nitroimidazoles can form covalent adducts with cellular proteins.[2] This can lead to the inactivation of essential enzymes and the disruption of critical cellular functions. For instance, in some protozoa, nitroimidazoles have been shown to target proteins involved in the thioredoxin-mediated redox network, leading to a disruption of the cellular redox balance.

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of this compound compounds.

Table 1: In Vitro Anticancer Activity of Novel this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
17 Capan-1 (Pancreatic)Low micromolar range
HCT-116 (Colon)Low micromolar range
LN229 (Glioblastoma)Low micromolar range
NCI–H460 (Lung)Low micromolar range
DND-41 (Leukemia)Low micromolar range
HL-60 (Leukemia)Low micromolar range
K562 (Leukemia)Low micromolar range
Z138 (Lymphoma)Low micromolar range
11 Various8.60–64.0
Data from a study on novel this compound analogues.[8]

Table 2: Antibacterial and Antitubercular Activity of Novel this compound Derivatives

CompoundOrganismActivity
17 Staphylococcus aureus (Wichita)Potent
Staphylococcus aureus (MRSA)Potent
Mycobacterium tuberculosis (mc²6230)Potent
18 Staphylococcus aureus (Wichita)Potent
Staphylococcus aureus (MRSA)Potent
Mycobacterium tuberculosis (mc²6230)Potent
Data from a study on novel this compound analogues.[8]

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Novel Nitroimidazole Compounds against Multidrug-Resistant Bacteria

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
8g S. aureus (Standard)12
K. pneumoniae (Standard)832
K. pneumoniae (Clinical)832
Metronidazole CP-E. coli32-6432-128
CP-K. pneumoniae32-12864-256
MSSA1632
MRSA64128
Data from a study on novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia.[9]

Table 4: Physicochemical and Binding Properties of this compound

PropertyValue
Molecular Weight 113.07 g/mol
Melting Point 303 °C (decomposes)
Apparent Equilibrium Dissociation Constant (KD(app)) to yeast cytochrome c peroxidase ~0.2 M (at pH 7)
Data from PubChem and a study on imidazole binding to yeast cytochrome c peroxidase.[10]

Experimental Protocols

Nitroreductase Activity Assay

This protocol is adapted from methods used to determine the kinetic parameters of nitroreductase enzymes with nitroimidazole substrates. It measures the oxidation of a cofactor, such as NADPH or F420H2, which is coupled to the reduction of the this compound.

Materials:

  • Purified nitroreductase enzyme

  • This compound substrate

  • NADPH or F420H2 cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm (for NADPH) or 420 nm (for F420H2)

  • 96-well microplate or cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of NADPH or F420H2 in assay buffer. Determine the precise concentration spectrophotometrically.

    • Dilute the purified nitroreductase enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • In a microplate well or cuvette, add the assay buffer.

    • Add the desired concentration of the this compound substrate.

    • Add the NADPH or F420H2 cofactor to a final concentration of approximately 100 µM.

  • Initiation and Measurement:

    • Initiate the reaction by adding the nitroreductase enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm (for NADPH oxidation) or 420 nm (for F420H2 oxidation) over time.

    • Record the initial rate of the reaction (the linear phase of the absorbance decrease).

  • Data Analysis:

    • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate while keeping the enzyme and cofactor concentrations constant.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.[11][12]

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]

Materials:

  • Treated and control cells in suspension

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (cells:agarose).

    • Pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes in the same alkaline buffer.

  • Neutralization and Staining:

    • Neutralize the slides by washing them with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA that has migrated during electrophoresis.

    • Quantify the DNA damage using image analysis software to measure parameters such as tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail).[13][15][16]

2D-Gel Electrophoresis for Protein Adduct Analysis

2D-gel electrophoresis separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. This technique can be used to identify proteins that have formed adducts with reactive metabolites of 4-nitroimidazoles, which can cause a shift in their pI.

Materials:

  • Protein extracts from treated and control cells

  • Immobilized pH gradient (IPG) strips

  • Rehydration buffer containing urea, thiourea, detergents, and reducing agents

  • SDS-PAGE gels

  • Equilibration buffers (with DTT and iodoacetamide)

  • 2D-electrophoresis apparatus

  • Protein staining solution (e.g., Coomassie Blue, SYPRO Ruby)

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Extract proteins from cells treated with a this compound compound and from untreated control cells.

  • First Dimension: Isoelectric Focusing (IEF):

    • Rehydrate the IPG strips with the protein sample in rehydration buffer overnight.

    • Perform isoelectric focusing using a programmed voltage gradient.

  • Second Dimension: SDS-PAGE:

    • Equilibrate the focused IPG strips in equilibration buffer containing first DTT (to reduce disulfide bonds) and then iodoacetamide (to alkylate sulfhydryl groups).

    • Place the equilibrated IPG strip onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.

  • Staining and Image Analysis:

    • Stain the gel to visualize the protein spots.

    • Acquire images of the gels from the treated and control samples.

    • Use 2D-gel analysis software to compare the protein spot patterns. Proteins that have formed adducts with the activated this compound may show a shift in their isoelectric point.

  • Protein Identification:

    • Excise the protein spots of interest from the gel.

    • Identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[17][18][19][20]

Signaling Pathways and Logical Relationships

The primary mechanism of action of 4-nitroimidazoles is direct chemical damage to macromolecules rather than the modulation of specific signaling pathways. However, the cellular damage induced by these compounds can trigger downstream stress responses and cell death pathways.

G cluster_activation Reductive Activation cluster_oxygen_effect Oxygen Effect cluster_cellular_targets Cellular Targets & Consequences This compound This compound Nitro_Radical_Anion_O2 Nitro Radical Anion Nitro_Radical_Anion Nitro Radical Anion Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductases Nitroreductases Electron_Donors Low-Potential Electron Donors (e.g., Ferredoxin) Oxygen Oxygen Superoxide Superoxide Radical DNA DNA Proteins Proteins DNA_Damage DNA Strand Breaks & Adducts Protein_Damage Protein Adducts & Enzyme Inactivation Cell_Death Cell Death

Caption: Reductive activation and cellular targets of 4-nitroimidazoles.

G Start Start Cell_Suspension Prepare Single-Cell Suspension Start->Cell_Suspension Embed Embed Cells in Low Melting Point Agarose Cell_Suspension->Embed Lysis Lyse Cells to Form Nucleoids Embed->Lysis Unwinding Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralization Neutralize Electrophoresis->Neutralization Staining Stain DNA Neutralization->Staining Visualization Visualize Comets (Fluorescence Microscopy) Staining->Visualization Analysis Quantify DNA Damage (Image Analysis Software) Visualization->Analysis End End Analysis->End

Caption: Experimental workflow for the Comet Assay.

G Start Start Sample_Prep Protein Extraction and Quantification Start->Sample_Prep IEF First Dimension: Isoelectric Focusing (IEF) Sample_Prep->IEF Equilibration IPG Strip Equilibration IEF->Equilibration SDS_PAGE Second Dimension: SDS-PAGE Equilibration->SDS_PAGE Staining Gel Staining SDS_PAGE->Staining Image_Analysis Image Acquisition and Analysis Staining->Image_Analysis Spot_Picking Protein Spot Excision Image_Analysis->Spot_Picking MS_Analysis Protein Identification (Mass Spectrometry) Spot_Picking->MS_Analysis End End MS_Analysis->End

Caption: Experimental workflow for 2D-Gel Electrophoresis.

Conclusion

The mechanism of action of this compound compounds is a complex interplay of biochemistry and cellular environment. Their efficacy hinges on the reductive activation of the nitro group, a process that is selectively favored in anaerobic and hypoxic conditions. The resulting reactive intermediates inflict damage on critical cellular macromolecules, primarily DNA and proteins, leading to cell death. A thorough understanding of this mechanism is crucial for the rational design of new this compound-based therapeutics with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced aspects of their mechanism of action and to screen for novel compounds with therapeutic potential.

References

An In-depth Technical Guide to the Tautomerism and Stability of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive examination of the tautomerism of 4-nitroimidazole, a fundamental heterocyclic compound with significant implications in medicinal chemistry and drug development. The guide delves into the structural and energetic landscape of its principal tautomers, 4-nitro-1H-imidazole and 5-nitro-1H-imidazole, presenting a consolidated overview of their relative stability in the gas phase and in solution. Key quantitative data from both experimental and computational studies are summarized to provide a clear comparative analysis. Detailed methodologies for crucial experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are presented to facilitate the replication and advancement of research in this area. Furthermore, this guide utilizes Graphviz visualizations to elucidate the tautomeric equilibrium, experimental workflows, and the logical relationships inherent in the study of this compound, serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals. A critical characteristic of the imidazole ring system is its capacity for tautomerism, an equilibrium between two or more readily interconvertible structural isomers. In the case of this compound, this phenomenon manifests primarily as prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium gives rise to two tautomeric forms: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole.

The position of this equilibrium is a crucial determinant of the molecule's physicochemical properties, including its dipole moment, acidity, and hydrogen bonding capabilities. These properties, in turn, profoundly influence the molecule's reactivity, pharmacokinetic profile, and pharmacodynamic interactions. A comprehensive understanding of the factors governing the tautomeric preference of this compound is therefore indispensable for the rational design and development of novel therapeutic agents based on this scaffold. This guide aims to provide an in-depth technical overview of the tautomerism and stability of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Tautomeric Forms of this compound

The principal tautomerism in this compound is an annular prototropic tautomerism, resulting in the equilibrium between the 4-nitro-1H-imidazole and 5-nitro-1H-imidazole forms.

Tautomers T1 4-Nitro-1H-imidazole T2 5-Nitro-1H-imidazole T1->T2 Proton Transfer

Figure 1: Prototropic tautomeric equilibrium in this compound.

The relative stability of these two tautomers is not intrinsic but is heavily influenced by the surrounding environment, a critical consideration for its biological activity and formulation.

Quantitative Data on Tautomer Stability

The relative stability of the 4-nitro and 5-nitro tautomers has been investigated through both computational and experimental methods. The equilibrium is markedly different in the gas phase compared to in solution, a phenomenon attributed to the significant difference in the dipole moments of the two tautomers.[1]

TautomerPhaseMethodRelative Energy (kcal/mol)Population Ratio (%)Reference(s)
5-Nitro-1H-imidazole Gas PhaseAb initio (3-21G)0.0Favored[1]
4-Nitro-1H-imidazole Gas PhaseAb initio (3-21G)+0.07Nearly Equal[1]
5-Nitro-1H-imidazole Gas PhaseAb initio (6-31G)+0.19Nearly Equal[1]
4-Nitro-1H-imidazole Gas PhaseAb initio (6-31G)0.0Favored[1]
4-Nitro-1H-imidazole SolutionExperimental & TheoreticalSignificantly more stablePredominant[1][2]
5-Nitro-1H-imidazole SolutionExperimental & TheoreticalLess stableMinor[1][2]
4-Nitro-1H-imidazole CrystalX-ray DiffractionFavoredPredominant[3]

Note: A positive relative energy indicates that the tautomer is less stable than the reference tautomer (with a relative energy of 0.0 kcal/mol). In solution, the 4-nitro tautomer is significantly more stable due to its larger dipole moment, which leads to stronger solvation in polar solvents.[1]

Experimental Protocols

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs between the 4-nitro and 5-nitro tautomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve this compound in deuterated solvent (e.g., DMSO-d6, CDCl3) Acq_1D Record 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D Record 2D Spectra (HSQC, HMBC) Acq_1D->Acq_2D Assign Assign Signals to Specific Tautomers Acq_2D->Assign Quantify Quantify Tautomer Ratio (Signal Integration) Assign->Quantify VT_NMR Variable Temperature (VT) NMR (If rapid exchange) Assign->VT_NMR

Figure 2: Workflow for NMR spectroscopic analysis of tautomerism.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the desired concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • ¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters for ¹H NMR include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 200 ppm) is used, and a larger number of scans is typically required.

    • 2D NMR: To aid in the unambiguous assignment of signals, two-dimensional NMR experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are performed. These experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

  • Tautomer Assignment and Quantification: The signals corresponding to the 4-nitro and 5-nitro tautomers are assigned based on their chemical shifts and coupling patterns, often with the aid of computational predictions and comparison to N-methylated derivatives which "lock" the tautomeric form. The relative populations of the tautomers in solution can be determined by integrating the respective signals in the ¹H NMR spectrum. In cases of fast tautomeric exchange on the NMR timescale, averaged signals are observed, and variable-temperature (VT) NMR studies may be necessary to slow the exchange and resolve the individual tautomer signals.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound, revealing the preferred tautomer in the crystalline form.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Growth Grow single crystals by slow evaporation of a saturated solution Mount Mount crystal on goniometer Growth->Mount Collect Collect diffraction data using a diffractometer Mount->Collect Solve Solve structure using direct methods Collect->Solve Refine Refine atomic model against experimental data Solve->Refine

Figure 3: General workflow for single-crystal X-ray crystallography.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction are grown. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol, ethanol).

  • Data Collection: A suitable crystal is selected and mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data using least-squares methods until a good agreement between the calculated and observed diffraction patterns is achieved. The final refined structure provides precise bond lengths, bond angles, and the definitive tautomeric form present in the crystal. For 4(5)-nitroimidazole, the crystal structure reveals the presence of the 4-nitro tautomer.[3]

Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of this compound. It allows for the calculation of the relative energies of the tautomers in the gas phase and in solution, providing insights that complement experimental findings.

DFT_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_analysis Analysis Build Build initial 3D structures of both tautomers Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Build->Optimize Frequency Frequency Calculation (Confirm minima) Optimize->Frequency Solvation Solvation Model (e.g., PCM, SMD) Optimize->Solvation Energy Calculate Relative Energies and Dipole Moments Frequency->Energy Solvation->Energy Compare Compare with Experimental Data Energy->Compare

Figure 4: Workflow for computational analysis of tautomerism.

Methodology:

  • Model Building: Initial three-dimensional structures of both the 4-nitro-1H-imidazole and 5-nitro-1H-imidazole tautomers are built using molecular modeling software.

  • Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: To model the tautomerism in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed. These models approximate the solvent as a continuous dielectric medium.

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries, both in the gas phase and with the inclusion of a solvation model, using a higher level of theory or a larger basis set for improved accuracy. The relative energies of the tautomers are then calculated by comparing their total energies. Dipole moments are also calculated to help explain the observed solvent effects.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a delicate balance influenced by several factors:

  • Solvation: As highlighted by the quantitative data, the polarity of the solvent plays a dominant role. The 4-nitro tautomer, with its larger dipole moment, is preferentially stabilized by polar solvents through stronger dipole-dipole interactions.[1]

  • Hydrogen Bonding: The ability of the N-H proton to act as a hydrogen bond donor and the lone pairs on the other nitrogen atoms to act as acceptors can influence the tautomeric preference, particularly in the solid state and in protic solvents.

  • Electronic Effects of Substituents: While this guide focuses on the parent this compound, it is important to note that the introduction of other substituents on the imidazole ring can electronically influence the relative basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

Conclusion

The tautomerism of this compound between its 4-nitro and 5-nitro forms is a classic example of how the interplay of intrinsic molecular properties and environmental factors dictates chemical behavior. In the gas phase, the two tautomers are of comparable stability, but in solution and in the solid state, the 4-nitro tautomer is overwhelmingly favored due to its greater polarity and more favorable intermolecular interactions. A thorough understanding of this tautomeric equilibrium, gained through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, is paramount for the rational design of this compound-based compounds in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore and exploit the chemical nuances of this important heterocyclic scaffold.

References

Spectroscopic Profile of 4-Nitroimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitroimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the imidazole ring and the amine proton.

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
~13.3Broad SingletN-HDMSO-d₆
8.30SingletH-5DMSO-d₆
7.85SingletH-2DMSO-d₆

Table 1: ¹H NMR spectroscopic data for this compound.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
144.7C-4
136.4C-2
119.4C-5

Table 2: ¹³C NMR spectroscopic data for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The data presented is based on typical vibrational frequencies for the functional groups present.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500–3200 (broad)N-H StretchImidazole N-H
3100–3000C-H StretchImidazole C-H
1550–1475N-O Asymmetric StretchNitro (NO₂)
1360–1290N-O Symmetric StretchNitro (NO₂)
1600–1400C=C and C=N Ring StretchingImidazole Ring

Table 3: Characteristic IR absorption bands for this compound.[3][4]

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

m/z RatioIonMethod
114[M+H]⁺ESI-MS
113[M]⁺GC-MS
84[M+H - NO]⁺ or [M - NOH]⁺ESI-MS

Table 4: Mass spectrometry data for this compound.[5][6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent, typically 0.5-0.7 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation : The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Acquisition : The sample is placed within a strong, stable magnetic field.[8] A radiofrequency pulse is applied to excite the nuclei.[8] The resulting signal, known as the Free Induction Decay (FID), is detected.

  • Data Processing : The FID is converted into a frequency-domain spectrum using a mathematical operation called Fourier Transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, commonly Tetramethylsilane (TMS), set at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

  • Sample Preparation (KBr Pellet Method) :

    • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation.

    • The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum : An IR spectrum of the empty sample chamber or a blank KBr pellet is recorded as a background. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.[9]

  • Sample Spectrum : The KBr pellet containing the sample is placed in the sample holder within the FTIR spectrometer.

  • Data Acquisition : The sample is irradiated with a broad range of infrared frequencies (typically 4000-400 cm⁻¹). The instrument's detector measures the amount of light transmitted through the sample at each frequency. The final spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of nitroimidazoles.

  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water. For complex matrices like biological samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed to remove interferences.[10]

  • Liquid Chromatography (LC) : The sample solution is injected into an LC system. The compound is passed through a column (e.g., C18) where it is separated from other components. The mobile phase composition can be optimized to achieve good chromatographic separation.

  • Ionization (Electrospray Ionization - ESI) : The eluent from the LC column is passed through a capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, such as the protonated molecule [M+H]⁺.

  • Mass Analysis : The generated ions are directed into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : An ion detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Start cluster_techniques Spectroscopic Techniques cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_end Conclusion Sample Sample Preparation (Purification & Formulation) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID NMR->NMR_Data IR_Data Acquire Interferogram IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Analysis Process Spectrum (FT, Phasing, Integration) NMR_Data->NMR_Analysis IR_Analysis Identify Absorption Bands IR_Data->IR_Analysis MS_Analysis Determine m/z & Fragmentation MS_Data->MS_Analysis Elucidation Structural Elucidation & Characterization NMR_Analysis->Elucidation IR_Analysis->Elucidation MS_Analysis->Elucidation

Caption: Workflow for chemical analysis using NMR, IR, and MS.

References

An In-depth Technical Guide on the Crystal Structure of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-nitroimidazole (C₃H₃N₃O₂), a significant heterocyclic compound known for its applications as a radiosensitizer and a precursor for various pharmaceutical agents.[1] This document synthesizes crystallographic data from key studies, details the experimental methodologies for structure determination, and presents this information in a clear, structured format for easy comparison and use in research and development.

Crystallographic Data

The crystal structure of this compound has been determined at both room temperature (293 K) and under cryogenic conditions (100 K). These studies reveal a planar molecular structure with a monoclinic crystal system. The key crystallographic parameters are summarized below.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterI. Ségalas, et al. (1992)[1]H. L. De Bondt, et al. (1993)
Empirical Formula C₃H₃N₃O₂C₃H₃N₃O₂
Formula Weight (Mr) 113.08113.08
Temperature (K) 293100
Wavelength (Å) 1.54178 (Cu Kα)0.71069 (Mo Kα)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions
a (Å)7.093 (1)6.9559 (4)
b (Å)9.926 (1)9.9130 (6)
c (Å)7.3474 (9)7.3045 (4)
α (°)9090
β (°)119.02 (1)119.41 (4)
γ (°)9090
Volume (ų) 452.3 (1)438.8 (4)
Z 44
Density (calculated, Mg m⁻³) 1.661.7117
Absorption Coefficient (μ, mm⁻¹) 1.180.1367
F(000) 232232
Final R indices R = 0.048R = 0.024
Reflections Collected 702 (unique observed)633 (unique observed)

Table 2: Selected Bond Lengths (Å) for this compound at 100 K.

BondLength (Å)
N1-C21.333 (2)
N1-C51.371 (2)
N3-C21.321 (2)
N3-C41.372 (2)
C4-C51.353 (2)
C4-N411.449 (2)
N41-O421.229 (2)
N41-O431.231 (2)

Table 3: Selected Bond Angles (°) for this compound at 100 K.

AngleDegree (°)
C5-N1-C2107.8 (1)
C2-N3-C4108.0 (1)
N3-C4-C5105.9 (1)
N1-C5-C4104.3 (2)
N1-C2-N3111.9 (1)
C5-C4-N41126.9 (1)
C4-N41-O43118.2 (1)
C4-N41-O42118.5 (1)
O42-N41-O43123.3 (1)

Molecular and Crystal Packing

In the solid state, this compound exists as the 4-nitro tautomer.[1] The molecules are planar and are organized into ribbons along the b-axis, connected by N-H---N hydrogen bonds.[1] These ribbons form layers, and cohesion between adjacent ribbons is facilitated by dipolar interactions, specifically short contacts between hydrogen atoms on the imidazole ring and oxygen atoms of the nitro group on neighboring molecules.[1] The interlayer separation of approximately 3.12 Å suggests the presence of strong π-π stacking interactions between the aromatic rings.[1]

Experimental Protocols

The methodologies employed in the crystallographic studies of this compound are detailed below.

3.1. Synthesis and Crystallization

  • Synthesis: this compound can be synthesized by the nitration of imidazole using a mixture of concentrated sulfuric acid and nitric acid.[2]

  • Crystallization (Ségalas, et al.): Crystals were obtained by slow evaporation from an aqueous solution.[1]

  • Crystallization (De Bondt, et al.): Colorless, prismatic crystals were grown from a 2:1 dimethyl sulfoxide/methanol solution.

3.2. X-ray Data Collection and Structure Refinement

The general workflow for single-crystal X-ray diffraction is outlined in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of this compound crystallization Crystallization synthesis->crystallization crystal_selection Selection of High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer processing Data Processing (Unit Cell & Space Group) diffractometer->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Workflow for single-crystal X-ray crystallography.
  • Diffractometer and Radiation:

    • The room temperature study (293 K) utilized a diffractometer with Cu Kα (λ = 1.54178 Å) radiation.[1]

    • The low-temperature study (100 K) employed a Stoe STADI-4 four-circle diffractometer with graphite-monochromated Mo Kα (λ = 0.71069 Å) radiation.

  • Data Collection: A prismatic crystal was mounted, and data were collected. Unit-cell dimensions were determined by least-squares refinement of accurately measured 2θ values of multiple reflections.

  • Structure Solution and Refinement:

    • The space group was determined from systematic absences in the diffraction data.

    • The structure was solved using direct methods and refined by full-matrix least-squares procedures.

    • Hydrogen atoms were located from difference Fourier maps and refined isotropically.[1]

Significance in Drug Development

The detailed structural information of this compound is crucial for understanding its chemical reactivity and biological activity. As a foundational scaffold, knowledge of its bond lengths, angles, and intermolecular interactions informs the rational design of new derivatives with enhanced therapeutic properties, such as improved efficacy as anticancer agents or antiprotozoal drugs.[3] The planarity of the molecule and the nature of its hydrogen bonding and π-stacking interactions are key features that influence its binding to biological targets.

References

An In-depth Technical Guide to the Safety and Handling of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 4-nitroimidazole (CAS No: 3034-38-6), intended for researchers, scientists, and professionals in drug development.[1] It covers hazard identification, protective measures, emergency procedures, and proper disposal, ensuring safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some data also suggests it may be harmful in contact with skin or if inhaled and is suspected of causing genetic defects.[2][3]

GHS Classification:

  • Pictogram: GHS07 (Exclamation mark)[4]

  • Signal Word: Warning[3][4]

Hazard Statements:

  • H302: Harmful if swallowed.[2][3][4][5][6]

  • H315: Causes skin irritation.[2][3][6]

  • H319: Causes serious eye irritation.[2][3][6]

  • H335: May cause respiratory irritation.[2][3]

  • H341: Suspected of causing genetic defects.[3]

Precautionary Statements: A series of precautionary statements are associated with handling this compound, including the need for obtaining special instructions before use, avoiding breathing dust, and wearing protective gear.[3] Key statements include P280 (wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), and P405 (Store locked up).[3]

Toxicological and Physical Data

Understanding the toxicological and physical properties of this compound is critical for a thorough risk assessment.

Quantitative Data Summary
Toxicological Data
Acute Oral Toxicity (LD50)Rat: 600 mg/kg[3]
Skin Corrosion/IrritationRabbit: No skin irritation (based on one external MSDS)[3]
Causes skin irritation (GHS Classification)[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation (GHS Classification)[1][2]
Germ Cell MutagenicitySuspected of causing genetic defects[3]
Physical and Chemical Properties
AppearanceLight yellow powder[3] or powder[4]
Molecular FormulaC3H3N3O2[1][3]
Molecular Weight113.07 g/mol [3] or 113.08 g/mol [1]
Melting Point303 °C (decomposes)[1][3][4]
Flash Point200 °C / 392 °F (closed cup)[1][3]
Solubility in Water0.40 g/L[3]
Storage Class11: Combustible Solids[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician and show them the material safety data sheet.[3]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3]
Skin Contact Wash off immediately with soap and plenty of water. Remove all contaminated clothing and shoes. Consult a physician.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[1][3] Do not induce vomiting.[7]

Fire-Fighting and Accidental Release Measures

Proper procedures must be followed to mitigate risks from fire or accidental spills.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be produced.[1][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment (PPE). Avoid dust formation and breathing vapors, mist, gas, or dust. Ensure adequate ventilation and evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent the product from entering drains.[3] Discharge into the environment must be avoided.[3]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up the material and shovel it into suitable, closed containers for disposal.[1][3]

Handling, Storage, and Disposal

Adherence to proper handling, storage, and disposal protocols is essential for laboratory safety.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[3]

  • Use in a well-ventilated area, preferably in a certified chemical fume hood, and ensure eyewash stations and safety showers are nearby.[1][8]

  • Wash hands thoroughly before breaks and at the end of the workday.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store locked up.[1][3]

  • Incompatible materials include strong oxidizing agents.[1]

Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Dispose of unused product and contaminated packaging in the same manner.[3] All disposal practices must be in accordance with local, regional, and national regulations.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.

PPE Summary
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][3]
Skin Protection Handle with chemical-resistant gloves (e.g., Nitrile or Neoprene). Wear appropriate protective clothing to prevent skin exposure.[1][3][8]
Respiratory Protection If engineering controls are insufficient, use a NIOSH-approved N95 type dust mask or a full-face respirator.[8]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][8]

Experimental Protocols

Detailed methodologies for safety-related procedures are critical for ensuring reproducible and safe outcomes. The following protocol outlines a standard response to an accidental spill.

Protocol for Small-Scale Spill Response:

  • Immediate Action: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before cleanup, don the required personal protective equipment: chemical-resistant gloves, safety goggles with side shields, a lab coat, and a NIOSH-approved respirator.[8]

  • Containment: Prevent the spread of the dust. Do not use methods that generate airborne dust.

  • Cleanup: Gently sweep up the spilled solid material using a brush and dustpan.[3] Place the collected material into a suitable, labeled, and closed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the sealed waste container according to institutional and local hazardous waste regulations.[3][5]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9]

Visualized Workflows and Relationships

Diagrams can clarify complex procedures and relationships, enhancing safety comprehension.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain Spill (Avoid Dust Generation) ppe->contain cleanup Gently Sweep Powder into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area with Damp Cloth cleanup->decontaminate dispose Seal and Label Container for Disposal decontaminate->dispose report Report to Supervisor & EHS dispose->report

Caption: Workflow for handling a this compound spill.

PPE_Exposure_Relationship cluster_exposure Routes of Exposure cluster_ppe Required Personal Protective Equipment inhalation Inhalation (Dust/Aerosol) respirator NIOSH-Approved Respirator inhalation->respirator skin Skin Contact gloves Chemical-Resistant Gloves & Lab Coat skin->gloves eye Eye Contact goggles Safety Goggles/ Face Shield eye->goggles ingestion Ingestion hygiene No Eating/Drinking, Hand Washing ingestion->hygiene

Caption: Relationship between exposure routes and required PPE.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroimidazole is a critical building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its derivatives are known for their activity against anaerobic bacteria and parasites.[3][4] The nitro group's position on the imidazole ring is crucial for its biological activity. This document provides detailed protocols for the synthesis of this compound, focusing on the nitration of imidazole. The primary and most common method involves the use of a mixed acid (nitric acid and sulfuric acid) for electrophilic nitration.

Reaction Scheme

The synthesis of this compound from imidazole proceeds via an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid, acts as the electrophile.

ReactionScheme Imidazole Imidazole plus1 + Reagents HNO₃ / H₂SO₄ arrow Product This compound plus2 + H₂O

Caption: General reaction scheme for the nitration of imidazole to this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. Method A is a widely cited mixed-acid nitration, while Method B utilizes an alternative nitrating agent for potentially higher yields and milder conditions.

Method A: Mixed Acid Nitration of Imidazole

This protocol is based on the classical approach of using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (saturated) or Ammonium Hydroxide (25%)

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Imidazole Sulfuric Acid Salt:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a measured volume of concentrated sulfuric acid (e.g., 2.5 to 5 molar equivalents per mole of imidazole).[5]

    • Cool the sulfuric acid in an ice bath to below 15°C.[6]

    • Slowly add imidazole (1 equivalent) portion-wise to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 25°C during the addition.[7]

    • After the addition is complete, stir the mixture for an additional 15-30 minutes to ensure the complete formation of the disulfated imidazole salt.[7]

  • Nitration:

    • Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 1.1 to 1.2 molar equivalents) to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.[8][9]

    • Slowly add the prepared nitrating mixture dropwise to the imidazole salt solution from the dropping funnel. The temperature of the reaction mixture should be carefully controlled, typically between 55°C and 70°C.[5][8] Some protocols suggest a higher temperature of up to 110-115°C for dinitration, so careful temperature control is crucial to obtain the mono-nitro product.[10]

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-3 hours to ensure the reaction goes to completion.[11]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with constant stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or 25% aqueous ammonia until the pH is approximately 7. A yellow precipitate of this compound will form.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove any remaining salts.

  • Purification:

    • The crude this compound can be purified by recrystallization from hot ethanol or water to yield a pale yellow crystalline solid.

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Method B: Nitration using N₂O₅-Mixed Acid Agent

This method employs a more reactive nitrating agent, which may lead to higher yields and shorter reaction times under milder conditions.[7]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Oleum (10-20%)

  • Concentrated Nitric Acid (86%)

  • Dinitrogen Pentoxide (N₂O₅)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (saturated)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Disulfated Imidazole Salt:

    • Follow the same procedure as in Method A, step 1, to prepare the disulfated imidazole salt solution.[7]

  • Preparation of the N₂O₅-Mixed Acid Nitrating Agent:

    • In a separate three-necked flask cooled in an ice bath to 5°C, add a measured volume of oleum (e.g., 40 mL).[7]

    • Slowly add concentrated nitric acid (e.g., 8.53 mL) and dinitrogen pentoxide (e.g., 1.85 g) to the oleum with constant stirring to obtain the N₂O₅-mixed acid nitrating agent.[7]

  • Nitration:

    • Heat the disulfated imidazole salt solution to 45-55°C.[7]

    • Slowly add the N₂O₅-mixed acid nitrating agent to the heated imidazole salt solution with vigorous stirring.[7]

    • After the addition is complete, maintain the reaction mixture at this temperature and stir for an additional 30-35 minutes to ensure complete reaction.[7]

  • Work-up, Isolation, and Purification:

    • Follow the same work-up, isolation, and purification steps as described in Method A (steps 3 and 4).

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound and related compounds.

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

ParameterMethod A (Mixed Acid)Method B (N₂O₅-Mixed Acid)Reference
Starting Material ImidazoleImidazole[8],[7]
Nitrating Agent HNO₃ / H₂SO₄N₂O₅ / HNO₃ / Oleum[8],[7]
Molar Ratio (Imidazole:HNO₃) 1:1.21:0.8 (based on HNO₃)[8],[7]
Reaction Temperature 55-65 °C45-55 °C[8],[7]
Reaction Time 2 hours30-35 minutes[8],[7]
Reported Yield 92.7%95.5%[8],[7]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₃H₃N₃O₂[3]
Molar Mass 113.07 g/mol [3]
Appearance Pale yellow crystalline solid
Melting Point ~303 °C (decomposes)[3]
Solubility Soluble in hot water, ethanol

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, isolation, and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification arrow arrow start Start: Imidazole & Sulfuric Acid salt_formation Formation of Disulfated Imidazole Salt start->salt_formation nitration Nitration Reaction salt_formation->nitration nitrating_agent Preparation of Nitrating Agent nitrating_agent->nitration quenching Quenching on Ice nitration->quenching neutralization Neutralization (e.g., NaHCO₃) quenching->neutralization filtration Vacuum Filtration neutralization->filtration washing Washing with Cold Water filtration->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization drying Drying recrystallization->drying final_product Final Product: this compound drying->final_product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • The nitration of imidazole is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of dinitro byproducts.

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction may produce toxic nitrogen oxide gases. Ensure adequate ventilation.

  • Dinitrogen pentoxide is a powerful oxidizer and can be explosive. Handle with appropriate safety measures.

Applications in Drug Development

This compound and its derivatives are precursors to a wide range of pharmaceuticals. The nitro group can be chemically modified or is essential for the biological activity of the final drug molecule. For instance, the reduction of the nitro group under hypoxic conditions in certain microorganisms leads to the formation of cytotoxic radicals, which is the basis of the antimicrobial activity of many nitroimidazole-based drugs.[1] They are integral to the development of drugs for treating infections caused by anaerobic bacteria and protozoa, and also have applications in the development of radiosensitizers for cancer therapy.[2][12]

References

Application Notes and Protocols for the Use of 4-Nitroimidazole as a Hypoxia Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen concentration, is a hallmark of the tumor microenvironment and is associated with tumor progression, metastasis, and resistance to therapies. The detection and quantification of hypoxic regions within solid tumors are crucial for both prognostic evaluation and the development of targeted therapies. Nitroimidazoles are a class of bioreductive compounds that are selectively activated under hypoxic conditions, making them excellent markers for identifying oxygen-deficient cells in tissues.

This document provides a detailed protocol for the use of 4-nitroimidazole derivatives as hypoxia markers. While 2-nitroimidazoles, such as pimonidazole, are more commonly utilized and extensively documented, the fundamental principles of bioreductive activation and subsequent detection are applicable to this compound compounds. It is important to note that specific parameters such as optimal concentration and incubation times may require optimization when adapting protocols for this compound-based probes.

Principle of Hypoxia Detection by Nitroimidazoles

The mechanism of action for nitroimidazoles as hypoxia markers relies on their selective reduction in low-oxygen environments. Under normoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction to a radical anion by cellular nitroreductases.[1] This reaction is reversible in the presence of sufficient oxygen, as oxygen readily re-oxidizes the radical anion back to the parent compound, which can then diffuse out of the cell.

In hypoxic cells (typically with oxygen levels below 10 mmHg), the initial reduction product is further reduced to form reactive nitroso and hydroxylamine intermediates.[1] These reactive species can then form covalent adducts with cellular macromolecules, primarily proteins and to a lesser extent DNA, effectively trapping the marker within the hypoxic cell.[2] The accumulation of these adducts is directly proportional to the degree of hypoxia and can be detected using specific antibodies.

Signaling Pathway of Nitroimidazole Activation

The activation of nitroimidazoles is a multi-step process initiated by cellular reductases. While several reductases can contribute, nitroreductases are key enzymes in this pathway.

Nitroimidazole Activation Pathway Mechanism of this compound as a Hypoxia Marker Cell_Membrane Cell Membrane 4-NI_int This compound (Intracellular) Radical_Anion Radical Anion [R-NO2•-] 4-NI_int->Radical_Anion + e- Nitroreductases Nitroreductases (e.g., XOR, DT-diaphorase) Nitroreductases->4-NI_int Reoxidation Reoxidation Radical_Anion->Reoxidation Further_Reduction Further Reduction Radical_Anion->Further_Reduction Normoxia Normoxia (O2 present) Normoxia->Reoxidation Hypoxia Hypoxia (O2 absent) Hypoxia->Further_Reduction Reoxidation->4-NI_int - e- Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Further_Reduction->Reactive_Intermediates + e- Adducts Covalent Adducts (Trapped Marker) Reactive_Intermediates->Adducts Macromolecules Cellular Macromolecules (Proteins, Thiols) Macromolecules->Adducts Detection Immunodetection (IHC, ELISA, Flow Cytometry) Adducts->Detection 4-NI_ext 4-NI_ext In Vivo Experimental Workflow Workflow for In Vivo Hypoxia Detection Inject Intravenous Injection into Mouse Circulate Circulation (e.g., 90 min) Inject->Circulate Euthanize Euthanize and Harvest Tumor Circulate->Euthanize Freeze Snap-freeze Tissue Euthanize->Freeze Section Cryosectioning Freeze->Section Stain Immunohistochemistry Section->Stain Image Fluorescence Microscopy and Analysis Stain->Image

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Nitroimidazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of 4-nitroimidazole derivatives as potential anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the field of oncology and medicinal chemistry.

Introduction

This compound derivatives are a class of compounds that have garnered significant interest in cancer research due to their selective cytotoxicity towards hypoxic tumor cells.[1][2] Solid tumors often contain regions of low oxygen, a condition known as hypoxia, which is associated with resistance to conventional therapies like radiation and chemotherapy.[1][3] 4-Nitroimidazoles can be bioreductively activated under hypoxic conditions to form reactive species that are toxic to cancer cells, making them promising candidates for targeted cancer therapy.[1][4]

Mechanism of Action: Bioreductive Activation

The selective anticancer activity of this compound derivatives is primarily attributed to their bioreductive activation in hypoxic environments.[1] In well-oxygenated (normoxic) tissues, the one-electron reduction of the nitro group is a reversible process. However, under the low-oxygen conditions characteristic of solid tumors, the nitro radical anion undergoes further reduction, leading to the formation of highly reactive cytotoxic species, such as nitrosoimidazoles and hydroxylamines.[5][6] These reactive intermediates can cause cellular damage through various mechanisms, including the depletion of intracellular thiols (e.g., glutathione) and the formation of adducts with macromolecules like DNA, ultimately leading to cancer cell death.[5][6] This hypoxia-selective activation provides a therapeutic window, minimizing toxicity to healthy, well-oxygenated tissues.[4]

Bioreductive Activation of this compound Figure 1: Bioreductive Activation Pathway cluster_normoxia In Normoxic Cells cluster_hypoxia In Hypoxic Tumor Cells 4-Nitroimidazole_Derivative This compound Derivative (Prodrug) Nitro_Radical_Anion Nitro Radical Anion 4-Nitroimidazole_Derivative->Nitro_Radical_Anion One-electron reduction Nitro_Radical_Anion->4-Nitroimidazole_Derivative Re-oxidation Reactive_Species Reactive Cytotoxic Species (Nitrosoimidazole, Hydroxylamine) Nitro_Radical_Anion->Reactive_Species Further Reduction Oxygen O2 Nitro_Radical_Anion->Oxygen Cellular_Damage Macromolecule Adducts & Thiol Depletion Reactive_Species->Cellular_Damage Cell_Death Apoptotic Cell Death Cellular_Damage->Cell_Death Normoxia Normoxia (High O2) Hypoxia Hypoxia (Low O2) Cellular Reductases (e.g., NADPH-cytochrome c reductase) Oxygen->4-Nitroimidazole_Derivative

Caption: Bioreductive activation of this compound derivatives under hypoxic conditions.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Piperazine Derivatives
5fMCF-7 (Breast)1.0 µg/mL[7]
5kMCF-7 (Breast)1.0 µg/mL[7]
5dPC3 (Prostate)4.0 µg/mL[7]
5mDU145 (Prostate)5.0 µg/mL[7]
7HepG2 (Liver)5.6 ± 0.5[8]
10HepG2 (Liver)29.6 ± 7.6[8]
7MCF-7 (Breast)32.1 ± 5.6[8]
10MCF-7 (Breast)46.2 ± 8.2[8]
Series 2: Tetrazole and Thiadiazole Derivatives
17Capan-1 (Pancreatic)Low µM range[9]
17HCT-116 (Colon)Low µM range[9]
17LN229 (Glioblastoma)Low µM range[9]
11Various Cell Lines8.60 - 64.0[9]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general multi-step synthesis for a class of this compound-piperazine derivatives, adapted from published procedures.[7][10]

Synthesis_Workflow Figure 2: General Synthesis Workflow Start This compound Step1 Alkylation/Substitution at N1 and C2/C5 Start->Step1 Intermediate1 Substituted This compound Step1->Intermediate1 Step2 Functionalization at C5 (e.g., with 3-mercaptopropanoic acid) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Activation of Carboxylic Acid (e.g., with thionyl chloride) Intermediate2->Step3 Intermediate3 Acyl Chloride Intermediate Step3->Intermediate3 Step4 Coupling with Substituted Piperazines Intermediate3->Step4 Final_Product Final this compound-Piperazine Derivative Step4->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride [7]

  • Synthesis of the carboxylic acid intermediate: A key intermediate is synthesized by reacting a substituted this compound with 3-mercaptopropanoic acid.

    • Dissolve the starting 5-bromo-4-nitroimidazole derivative in a suitable solvent such as isopropanol.

    • Add 3-mercaptopropanoic acid and a base (e.g., K2CO3).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, acidify, and extract the product. Purify the resulting carboxylic acid intermediate.

  • Synthesis of the acyl chloride:

    • Suspend the dried carboxylic acid intermediate in thionyl chloride.

    • Heat the mixture under reflux for 3-4 hours.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of this compound-Piperazine Analogues [7]

  • Dissolve the acyl chloride intermediate (from Protocol 1) in a dry solvent such as chloroform.

  • Add the desired substituted piperazine derivative and a few drops of pyridine as a catalyst.

  • Stir the reaction mixture at room temperature for approximately 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the final product by column chromatography or recrystallization.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Protocol 3: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Radiosensitizing Potential: Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining the ability of a single cell to proliferate into a colony and is used to assess the radiosensitizing effects of a compound.[13][14]

Clonogenic_Assay_Workflow Figure 3: Clonogenic Survival Assay Workflow Start Seed Cells Step1 Treat with this compound Derivative (or Vehicle) Start->Step1 Step2 Irradiate with Varying Doses of Radiation Step1->Step2 Step3 Incubate for Colony Formation (7-14 days) Step2->Step3 Step4 Fix and Stain Colonies Step3->Step4 Step5 Count Colonies (>50 cells) Step4->Step5 End Calculate Surviving Fraction and Plot Survival Curves Step5->End

Caption: A workflow diagram for the clonogenic survival assay.

Protocol 4: Clonogenic Survival Assay

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cell line.

    • Seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity of the treatment) into 6-well plates or T-25 flasks.

    • Allow the cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment and Irradiation:

    • Treat the cells with a non-toxic concentration of the this compound derivative (determined from the MTT assay) for a specified period before irradiation. Include a vehicle control group.

    • For experiments under hypoxic conditions, place the plates in a hypoxic chamber for a few hours before and during irradiation.

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates under normoxic conditions for 7-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Aspirate the medium and gently wash the plates with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

    • Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.

    • Gently rinse the plates with water and allow them to air dry.

    • Count the number of colonies containing more than 50 cells in each plate.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group (no drug, 0 Gy radiation): PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves. The enhancement ratio can be calculated to quantify the radiosensitizing effect.

Conclusion

The synthesis and evaluation of this compound derivatives represent a promising avenue for the development of novel anticancer therapies, particularly for targeting hypoxic tumors. The protocols provided herein offer a framework for the synthesis of these compounds and the assessment of their cytotoxic and radiosensitizing properties. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these derivatives is warranted to advance their potential clinical translation.

References

Application of 4-Nitroimidazole in Antitubercular Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically necessitated the development of novel antitubercular agents. The 4-nitroimidazole scaffold has proven to be a cornerstone in this endeavor, leading to the development of potent drugs such as delamanid and pretomanid.[1][2] These compounds are prodrugs that require bioreductive activation within the mycobacterium to exert their bactericidal effects, a mechanism that distinguishes them from many existing tuberculosis therapies.[3][4] This document provides detailed application notes on the significance of 4-nitroimidazoles, summarizes key quantitative data, and offers experimental protocols for their evaluation in an antitubercular drug discovery context.

Introduction to 4-Nitroimidazoles in Tuberculosis Research

4-Nitroimidazoles are a class of heterocyclic compounds characterized by a nitro group at the C4 position of the imidazole ring. Unlike their 5-nitroimidazole counterparts, which are primarily active against anaerobic bacteria, 4-nitroimidazoles exhibit potent activity against both replicating (aerobic) and non-replicating (anaerobic) Mtb.[5][6] This dual activity is crucial for targeting the persistent, slow-growing mycobacterial populations within the hypoxic microenvironments of tuberculous granulomas.[1][7]

The key structural features essential for the antitubercular activity of 4-nitroimidazoles include the presence of the nitro group, a bicyclic ring system (such as an imidazo-oxazine or imidazo-oxazole), and a lipophilic side chain.[5][6][8] Prominent examples include Pretomanid (PA-824) and Delamanid (OPC-67683), which are integral components of new treatment regimens for drug-resistant tuberculosis.[1][9] A newer generation compound, TBA-354, has also shown exceptional efficacy in preclinical studies.[9][10]

Mechanism of Action: Bioreductive Activation

This compound-based antitubercular agents are prodrugs that require activation by a specific mycobacterial enzyme system. The central player in this activation pathway is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of the deazaflavin coenzyme F420 (F420H2).[3][4][11]

The activation process can be summarized as follows:

  • Glucose-6-phosphate dehydrogenase (Fgd1) reduces the oxidized coenzyme F420 to F420H2.[3]

  • Ddn then catalyzes the reduction of the this compound prodrug using F420H2 as a hydride donor.[12][13]

  • This reduction generates reactive nitrogen species, including nitric oxide (NO), and other reactive intermediates.[4]

  • These reactive species have a dual mode of action:

    • Inhibition of Mycolic Acid Synthesis: The primary mechanism under aerobic conditions is the inhibition of methoxy- and keto-mycolic acid biosynthesis, which are essential components of the mycobacterial cell wall.[3][14] This is thought to involve the targeting of DprE1/DprE2 enzymes.[11]

    • Respiratory Poisoning: Under anaerobic conditions, the release of nitric oxide leads to respiratory poisoning and cell death.[14]

Mutations in the genes encoding for Ddn or the enzymes involved in the F420 biosynthesis pathway (fbiA, fbiB, fbiC) can lead to resistance against this compound drugs.[3][4]

Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell Prodrug This compound (e.g., Pretomanid, Delamanid) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Ddn Substrate F420 Coenzyme F420 Ddn->F420 Regenerates Reactive_Species Reactive Nitrogen Species (e.g., NO) Ddn->Reactive_Species Generates Fgd1 Fgd1 F420->Fgd1 Substrate F420H2 F420H2 F420H2->Ddn Cofactor G6P Glucose-6-Phosphate G6P->Fgd1 Substrate 6PG 6-Phospho-gluconolactone Fgd1->F420H2 Reduces Fgd1->6PG Byproduct Target1 Mycolic Acid Biosynthesis Inhibition Reactive_Species->Target1 Leads to Target2 Respiratory Poisoning Reactive_Species->Target2 Leads to

Bioreductive activation of this compound prodrugs in Mtb.

Quantitative Data Summary

The following tables summarize the in vitro activity of key this compound compounds against Mycobacterium tuberculosis H37Rv under both aerobic (replicating) and anaerobic (non-replicating) conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Nitroimidazoles against Mtb H37Rv (Aerobic Conditions)

CompoundMIC (µg/mL)MIC (µM)Reference(s)
Pretomanid (PA-824)0.015 - 0.25~0.04 - 0.69[9][10]
Delamanid (OPC-67683)0.006 - 0.012~0.011 - 0.023[9][10]
CGI-173410.1 - 0.3~0.47 - 1.4[1][15]
TBA-354~0.006~0.01[9][10]
Econazole Analog 6a0.5-[16]
Econazole Analog 6f0.5-[16]

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Nitroimidazoles against Mtb H37Rv (Anaerobic Conditions)

CompoundMIC (µg/mL)Reference(s)
Pretomanid (PA-824)0.16 - 1.56[5][17]
Delamanid (OPC-67683)0.05[9]
TBA-3540.05[9]
Econazole Analog 6fSimilar to PA-824[16]

Note: MIC values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) - Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the in vitro activity of compounds against aerobically replicating Mtb.[9]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Middlebrook 7H12 medium[9]

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Alamar Blue reagent

  • Tween 80 (10% solution)

  • Spectrofluorometer

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H12 medium to achieve a final inoculum of approximately 5 x 10^4 CFU/well.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound, resulting in a final volume of 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.[9]

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

  • Second Incubation: Continue incubation at 37°C for another 24 hours.[9]

  • Reading: Measure fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • MIC Determination: The MIC is defined as the lowest compound concentration that results in a 90% reduction in fluorescence compared to the drug-free control wells.[9]

MABA_Workflow A Prepare 2-fold serial dilutions of This compound compound in 96-well plate C Add inoculum to wells (Final volume = 200 µL) A->C B Prepare Mtb H37Rv inoculum (5 x 10^4 CFU/well) B->C D Incubate plate at 37°C for 7 days C->D E Add Alamar Blue and Tween 80 D->E F Incubate plate at 37°C for 24 hours E->F G Measure fluorescence (Ex: 530 nm, Em: 590 nm) F->G H Determine MIC (90% fluorescence reduction) G->H

Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol: Synthesis of a this compound Derivative (General Scheme)

The synthesis of novel this compound derivatives often involves multi-step classical organic synthesis methods.[18][19] A representative approach for creating hybrid molecules is outlined below, based on the acylation of an amine followed by cyclization.

Example: Synthesis of Hybrid Imidazolyl-Thiadiazoles [18][20]

Step 1: Acylation of Arylamines

  • Dissolve the starting arylamine in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution in an ice bath (0°C).

  • Add an acylating agent, such as chloroacetyl chloride, dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the chloroacetamide intermediate.

Step 2: Conversion to Thio-oxahydrazides (Willgerodt–Kindler reaction) [18]

  • Combine the chloroacetamide intermediate, sulfur, and a secondary amine (e.g., morpholine) in a suitable solvent.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction and process to isolate the thio-oxahydrazide product.

Step 3: Acylation with (4-nitro-1H-imidazol-1-yl)acetic acid [18]

  • Activate the carboxylic acid of (4-nitro-1H-imidazol-1-yl)acetic acid using a coupling agent (e.g., DCC, EDC).

  • React the activated acid with the thio-oxahydrazide intermediate from Step 2 in the presence of a base.

  • Purify the resulting product by column chromatography.

Step 4: Cyclization to form the Thiadiazole Ring

  • Treat the product from Step 3 with a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride) to induce cyclization.

  • Carefully quench the reaction and neutralize with a base.

  • Extract the final hybrid imidazolyl-thiadiazole product and purify by recrystallization or column chromatography.

Characterization of the final compounds should be performed using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.[19]

Structure-Activity Relationships (SAR)

Key SAR findings for this compound antitubercular agents include:

  • Nitro Group: The nitro group at the C4 position is absolutely essential for both aerobic and anaerobic activity.[5][6]

  • Bicyclic System: A rigid bicyclic ring system, such as an imidazo-oxazine or imidazo-oxazole, is a key determinant of aerobic activity. Ring-opened analogs show significantly reduced potency.[5]

  • Lipophilic Tail: A lipophilic side chain, often a substituted benzyl ether or amine, is critical for activity. Removal of this tail leads to a complete loss of potency.[5][17]

  • 2-Position Oxygen: An oxygen atom at the 2-position of the imidazole ring is a crucial feature for potent aerobic activity.[8] Substitution with nitrogen or sulfur can yield equipotent analogs.[8]

Conclusion

The this compound scaffold is a clinically validated and highly promising platform for the discovery of new antitubercular drugs. Their unique mechanism of action, involving bioreductive activation by Mtb-specific enzymes, provides a targeted approach with no cross-resistance to existing TB drugs.[3] The detailed protocols and data presented here serve as a resource for researchers engaged in the synthesis, evaluation, and optimization of novel this compound derivatives to combat the global threat of tuberculosis.

References

Application Notes and Protocols: 4-Nitroimidazole as an Intermediate in Metronidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metronidazole, a key antimicrobial agent effective against anaerobic bacteria and certain protozoa, is synthesized through various chemical pathways. A critical intermediate in many of these syntheses is a nitroimidazole derivative. While the prompt specifies 4-nitroimidazole, the predominant and commercially significant intermediate for metronidazole synthesis is, in fact, 2-methyl-5-nitroimidazole . This document will focus on the synthesis of metronidazole using this crucial intermediate, providing detailed protocols, quantitative data, and a visual representation of the synthesis pathway. The information is intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of metronidazole starting from 2-methyl-5-nitroimidazole. These tables provide a comparative overview of different reaction conditions and their corresponding yields.

Table 1: Synthesis of Metronidazole via Reaction with Ethylene Oxide

Starting MaterialReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-Methyl-5-nitroimidazoleEthylene oxideFormic acid, Sulfuric acid801288[1]
2-Methyl-5-nitroimidazoleEthylene oxideMixed acid (Formic acid, Concentrated sulphuric acid)75-800.17-0.3365-70[2]
2-Methyl-5-nitroimidazoleEthylene oxidePhosphoric acid, Acetic anhydride20-352Not specified[3]

Table 2: Synthesis of Tinidazole (a related nitroimidazole drug) for Comparative Purposes

Starting MaterialReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-Methyl-5-nitroimidazole3-ChloropropanolNoneReflux7220[4]
2-Methyl-5-nitroimidazole3-ChloropropanolPotassium carbonateReflux2460[4]
2-Methyl-5-nitroimidazoleMethyl acrylate, Sodium borohydrideCeric ammonium nitrate, Zinc chloride, DMFRoom Temp. (step 1), Not specified (step 2)3 (step 1)96 (intermediate)[4]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of metronidazole using 2-methyl-5-nitroimidazole as the starting material.

Protocol 1: Synthesis of Metronidazole using Ethylene Oxide with Formic and Sulfuric Acid

This protocol is based on a method reporting a high yield of metronidazole.[1]

Materials:

  • 2-methyl-5-nitroimidazole

  • Formic acid

  • Concentrated sulfuric acid

  • Ethylene oxide

  • 1M Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with a stirrer, thermometer, and gas inlet

Procedure:

  • In the reaction vessel, prepare a mixed acid solution by combining 100 mg of formic acid and 20 mg of concentrated sulfuric acid.

  • Add 25 mg of 2-methyl-5-nitroimidazole to the mixed acid solution.

  • In a separate vessel, prepare 5 ml of ethylene oxide.

  • Slowly introduce the ethylene oxide into the reaction vessel containing the 2-methyl-5-nitroimidazole and acid mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 12 hours with continuous stirring.

  • After 12 hours, cool the reaction mixture and adjust the pH to 8 using a 1M sodium hydroxide solution.

  • Perform a liquid-liquid extraction using 5 ml of ethyl acetate. Repeat the extraction three times.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the metronidazole product.

  • The reported yield for this procedure is 88%.[1]

Protocol 2: Synthesis of Metronidazole using a Mixed Acid System

This protocol is adapted from a patented method designed for industrial production.[2]

Materials:

  • 2-methyl-5-nitroimidazole

  • Formic acid (95-99% concentration)

  • Concentrated sulfuric acid

  • Ethylene oxide

  • Reaction kettle with stirring

Procedure:

  • Preparation of the Mixed Acid: In a reaction kettle, add 100 parts by weight of formic acid (95-99%). While stirring, cool the formic acid to 20°C.

  • Slowly add 25-35 parts by weight of concentrated sulfuric acid to the formic acid, maintaining the temperature between 20-25°C to prepare the mixed acid.

  • Synthesis Reaction: To a separate reaction tank, add 100-120 parts by weight of 2-methyl-5-nitroimidazole.

  • Add the prepared mixed acid to the 2-methyl-5-nitroimidazole.

  • Stir the mixture and heat to a temperature of 75-80°C until the 2-methyl-5-nitroimidazole is completely dissolved. Maintain this temperature for 10-20 minutes.

  • Introduce ethylene oxide into the reaction mixture (the exact amount and rate of addition should be optimized based on the scale of the reaction).

  • Upon completion of the reaction, the mixture is further processed through neutralization and crystallization steps to isolate the metronidazole product.

  • The reported yield for this method is between 65-70%.[2]

Visualizations

The following diagrams illustrate the chemical synthesis pathway of metronidazole from 2-methyl-5-nitroimidazole and a general experimental workflow.

Metronidazole_Synthesis_Pathway 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole Metronidazole Metronidazole 2-Methyl-5-nitroimidazole->Metronidazole  + Ethylene Oxide (or 2-Chloroethanol)      

Caption: Chemical synthesis of Metronidazole.

Experimental_Workflow A Mix 2-Methyl-5-nitroimidazole with Acid Catalyst B Introduce Ethylene Oxide A->B C Heat and Stir (e.g., 80°C for 12h) B->C D Neutralization (pH adjustment) C->D E Solvent Extraction D->E F Drying and Solvent Evaporation E->F G Crystallization/Purification F->G

Caption: General experimental workflow for Metronidazole synthesis.

References

Application Notes and Protocols for Radiolabeling 4-Nitroimidazole for PET Imaging of Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a critical factor contributing to tumor progression, metastasis, and resistance to conventional therapies such as radiotherapy and chemotherapy. Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the in vivo quantification of physiological and biochemical processes. The development of PET radiotracers targeting hypoxic cells is of paramount importance for identifying hypoxic tumor regions, guiding treatment planning, and monitoring therapeutic response.

Nitroimidazoles are a class of compounds that are selectively reduced and trapped in hypoxic cells, making them ideal candidates for the development of hypoxia-avid radiotracers. While 2-nitroimidazole derivatives, such as [¹⁸F]FMISO and [¹⁸F]FAZA, have been extensively studied, there is growing interest in exploring the potential of 4-nitroimidazole analogues as alternative PET imaging agents for hypoxia. This document provides detailed application notes and protocols for the radiolabeling of a this compound derivative with fluorine-18 ([¹⁸F]) for PET imaging of hypoxia.

Principle of Hypoxia Imaging with Nitroimidazoles

The mechanism of action for nitroimidazole-based hypoxia imaging agents relies on their bioreductive metabolism. Under normoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent compound in the presence of oxygen, allowing it to diffuse out of the cell. However, in a hypoxic environment where oxygen levels are low, the nitro radical anion undergoes further reduction, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules. This irreversible trapping within hypoxic cells results in the accumulation of the radiotracer, enabling visualization of hypoxic regions by PET.

Featured this compound PET Tracer: [¹⁸F]-PEG-sulfonyl-4-nitroimidazole ([¹⁸F]-24)

This protocol focuses on the synthesis of a novel this compound derivative, [¹⁸F]-24, which features a polyethylene glycol (PEG) and a sulfonyl linker. The rationale for this design is to potentially improve the pharmacokinetic properties of the tracer.

Data Presentation

The following tables summarize the key quantitative data for the this compound tracer [¹⁸F]-24 and its 2-nitroimidazole analogue [¹⁸F]-23 for comparative purposes.

Table 1: Radiosynthesis Parameters

RadiotracerPrecursorRadiochemical Yield (RCY)
[¹⁸F]-24 (this compound) [¹⁸F]-((2-(2-fluoroethoxy)ethyl)sulfonyl)ethene ([¹⁸F]-17) & this compound66.8%
[¹⁸F]-23 (2-nitroimidazole)[¹⁸F]-((2-(2-fluoroethoxy)ethyl)sulfonyl)ethene ([¹⁸F]-17) & 2-nitroimidazole58.7%

Table 2: In Vivo Tumor Uptake in UPPL Tumor-Bearing Mice (at 2 hours post-injection)

RadiotracerTumor Uptake (%ID/g)
[¹⁸F]-24 (this compound) 1.18 ± 0.04
[¹⁸F]-23 (2-nitroimidazole)3.36 ± 0.29

Note: The in vivo data indicates a significantly lower tumor uptake for the this compound derivative compared to its 2-nitroimidazole counterpart in this specific tumor model[1].

Experimental Protocols

I. Synthesis of the Tosylate Precursor (16) for Radiolabeling

The precursor for the radiolabeling, 2-(2-(vinylsulfonyl)ethoxy)ethyl 4-methylbenzenesulfonate (16), is synthesized from ethane-1,2-diol.

Materials:

  • Ethane-1,2-diol

  • Appropriate reagents and solvents for multi-step organic synthesis (specifics to be adapted from standard organic chemistry procedures for tosylation and vinylsulfonylation).

Procedure:

The synthesis of precursor 16 is a multi-step organic synthesis process that involves the selective tosylation of one hydroxyl group of ethane-1,2-diol, followed by etherification of the remaining hydroxyl group with a vinylsulfonyl-containing moiety. The detailed synthetic steps should follow established organic chemistry methodologies.

II. Radiosynthesis of the Intermediate: [¹⁸F]-((2-(2-fluoroethoxy)ethyl)sulfonyl)ethene ([¹⁸F]-17)

This intermediate is prepared by a nucleophilic substitution reaction on the tosylate precursor.

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Tetrabutylammonium carbonate (TBA₂CO₃) or other suitable phase transfer catalyst

  • 2-(2-(vinylsulfonyl)ethoxy)ethyl 4-methylbenzenesulfonate (16)

  • Acetonitrile (anhydrous)

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride: Trap the cyclotron-produced aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of TBA₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C.

  • Nucleophilic Fluorination: Dissolve the tosylate precursor (16) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at 110°C for 15 minutes to facilitate the Sₙ2 reaction, replacing the tosyl group with [¹⁸F]fluoride.

  • Purification of [¹⁸F]-17: After the reaction, purify the crude mixture containing [¹⁸F]-17 using SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

III. Radiosynthesis of [¹⁸F]-PEG-sulfonyl-4-nitroimidazole ([¹⁸F]-24)

The final radiolabeled product is synthesized by the reaction of the [¹⁸F]-labeled intermediate with this compound.

Materials:

  • [¹⁸F]-((2-(2-fluoroethoxy)ethyl)sulfonyl)ethene ([¹⁸F]-17)

  • This compound

  • Borate buffer (pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Reaction Setup: To the purified [¹⁸F]-17, add a solution of this compound in a mixture of borate buffer (pH 8.5) and DMSO.

  • Radiolabeling Reaction: Heat the reaction mixture at 80°C for 20 minutes.

  • HPLC Purification: After the reaction, purify the crude product by semi-preparative HPLC to isolate [¹⁸F]-24 from unreacted starting materials and byproducts. The identity of the product can be confirmed by co-injection with a non-radioactive standard.

  • Formulation: Collect the HPLC fraction containing the purified [¹⁸F]-24, remove the HPLC solvents under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.

Visualizations

Signaling Pathway of Nitroimidazole Trapping in Hypoxic Cells

Hypoxia_Signaling_Pathway cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell Tracer_in_N Nitroimidazole Tracer Radical_N Nitro Radical Anion Tracer_in_N->Radical_N 1e- Reduction (Nitroreductase) Radical_N->Tracer_in_N Re-oxidation (O2 present) Tracer_out_N Tracer Efflux Radical_N->Tracer_out_N Diffusion Tracer_in_H Nitroimidazole Tracer Radical_H Nitro Radical Anion Tracer_in_H->Radical_H 1e- Reduction (Nitroreductase) Reduced_Intermediate Further Reduced Intermediates Radical_H->Reduced_Intermediate Further Reduction (Low O2) Trapped Covalent Binding to Macromolecules (Trapped) Reduced_Intermediate->Trapped Extracellular_Space Extracellular Space Extracellular_Space->Tracer_in_N Diffusion Extracellular_Space->Tracer_in_H Diffusion

Caption: Mechanism of nitroimidazole tracer retention in hypoxic versus normoxic cells.

Experimental Workflow for the Synthesis of [¹⁸F]-24

Radiolabeling_Workflow cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Radiolabeling cluster_final_product Final Product Synthesis Precursor_16 Tosylate Precursor (16) Radiolabeling_1 Nucleophilic Fluorination (110°C, 15 min) Precursor_16->Radiolabeling_1 F18_Fluoride [¹⁸F]Fluoride F18_Fluoride->Radiolabeling_1 Intermediate_17 [¹⁸F]-Intermediate (17) Radiolabeling_1->Intermediate_17 Purification_1 SPE Purification Intermediate_17->Purification_1 Radiolabeling_2 Reaction (80°C, 20 min) Purification_1->Radiolabeling_2 4_Nitroimidazole This compound 4_Nitroimidazole->Radiolabeling_2 Crude_Product Crude [¹⁸F]-24 Radiolabeling_2->Crude_Product Purification_2 HPLC Purification Crude_Product->Purification_2 Final_Product Formulated [¹⁸F]-24 Purification_2->Final_Product

Caption: Workflow for the two-step radiosynthesis of the this compound PET tracer [¹⁸F]-24.

References

Application Notes and Protocols for the Nitration of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for the nitration of 4-nitroimidazole, a key reaction in the synthesis of various energetic materials and pharmaceutical intermediates. The following sections outline established methods for the preparation of dinitroimidazoles, offering a comparative overview of reaction conditions and yields.

Introduction

This compound is a versatile starting material for the synthesis of higher nitrated imidazole derivatives, such as 2,4-dinitroimidazole and 4,5-dinitroimidazole. These compounds are of significant interest due to their applications as explosives, propellants, and precursors for therapeutic agents.[1][2] The introduction of additional nitro groups onto the imidazole ring is typically achieved through electrophilic nitration using strong nitrating agents. The regioselectivity of the nitration is highly dependent on the reaction conditions, including the composition of the nitrating mixture, temperature, and reaction time. This document details various experimental setups for the successful nitration of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported methods for the nitration of this compound to produce dinitroimidazoles.

Table 1: Synthesis of 2,4-Dinitroimidazole

Starting MaterialNitrating AgentReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
1,4-DinitroimidazoleChlorobenzene (solvent for rearrangement)120-1404-594[3]

Note: 2,4-Dinitroimidazole is typically synthesized via the rearrangement of 1,4-dinitroimidazole, which is first synthesized from this compound.

Table 2: Synthesis of 4,5-Dinitroimidazole

Starting MaterialNitrating AgentReaction Temperature (°C)Reaction Time (h)Molar Ratio (Substrate:Reagent)Yield (%)Reference
ImidazoleConc. H₂SO₄ / Conc. HNO₃90-955-5.51:1.6 (Imidazole:HNO₃)85.4[4]
This compoundFuming H₂SO₄ / Fuming HNO₃1152-83.3[4]
This compoundN₂O₅ / Fuming HNO₃ with Superacid Catalyst110-130-1:2 to 1:5 (Substrate:HNO₃)66-85[4]
Imidazole98% HNO₃ / 98% H₂SO₄12031:3 (HNO₃:H₂SO₄)55.3[5]
Imidazole98% HNO₃ / 15% SO₃ in H₂SO₄1202.51:3 (HNO₃:H₂SO₄)55.3[5]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dinitroimidazole (Precursor to 2,4-Dinitroimidazole)

This protocol is the first step towards the synthesis of 2,4-dinitroimidazole.

Materials:

  • This compound

  • Acetic acid

  • 100% Nitric acid

  • Anhydrous acetic acid

  • Methylene chloride

  • Desiccant (e.g., anhydrous magnesium sulfate)

  • Ice

Procedure:

  • In a suitable reactor, charge 430 mL of acetic acid and 188 g of this compound and begin stirring.

  • While maintaining the reaction temperature at 35°C, slowly add 137 mL of 100% nitric acid dropwise to the mixture.

  • Following the nitric acid addition, add 318 mL of anhydrous acetic acid dropwise over 1 hour at a temperature of 25°C.

  • Stir the reaction mixture at 25°C for 2 days.

  • After the reaction is complete, pour the resultant mixture into 3 kg of ice to precipitate the 1,4-dinitroimidazole as a white solid.

  • Extract the 1,4-dinitroimidazole with methylene chloride.

  • Dry the organic extract over a desiccant to remove any residual water. This methylene chloride solution containing 1,4-dinitroimidazole is then used directly in the next step for the synthesis of 2,4-dinitroimidazole.[3]

Protocol 2: Synthesis of 2,4-Dinitroimidazole via Thermal Rearrangement

Materials:

  • Methylene chloride solution of 1,4-dinitroimidazole (from Protocol 1)

  • Chlorobenzene

Procedure:

  • To the methylene chloride solution containing 1,4-dinitroimidazole, add chlorobenzene.

  • Heat the mixture to reflux at 130°C for 4 hours.[3]

  • Cool the reaction mixture to 25°C to allow the 2,4-dinitroimidazole to crystallize.

  • Filter the resulting white powder and vacuum-dry to obtain 2,4-dinitroimidazole. The reported yield for this step is 94%.[3]

  • The structure can be confirmed by NMR analysis. 1H-NMR (DMSO-d6): δ 8.56 (s, 1H), 10.24 (br, 1H); 13C-NMR (DMSO-d6): δ 123.0, 144.0, 145.0.[3]

Protocol 3: Synthesis of 4,5-Dinitroimidazole using Mixed Acids

Materials:

  • This compound

  • Fuming sulfuric acid

  • Fuming nitric acid

  • Ice water

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, carefully prepare a nitrating mixture of fuming sulfuric acid and fuming nitric acid.

  • Add this compound to the nitrating mixture.

  • Heat the reaction mixture to 115°C and maintain this temperature for 2 hours.[4]

  • After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4,5-dinitroimidazole. The reported yield is 83.3%.[4]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the nitration of this compound.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Reagents Prepare Nitrating Agent (e.g., Mixed Acid) Start->Reagents Substrate Dissolve/Suspend This compound Start->Substrate Nitration Nitration Reaction Reagents->Nitration Substrate->Nitration Quench Quench Reaction (e.g., on Ice) Nitration->Quench Isolate Isolate Product (Filtration/Extraction) Quench->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Analyze Characterize Product (NMR, IR, MP) Purify->Analyze End End Analyze->End

Caption: General workflow for the nitration of this compound.

Safety Precautions

  • The nitration of nitroaromatic compounds is a high-energy process and should be carried out with extreme caution by trained personnel in a well-ventilated fume hood.

  • Concentrated and fuming nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, must be worn at all times.

  • The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions. The addition of reagents should be done slowly and with adequate cooling.

  • Dinitroimidazoles are energetic materials and should be handled with care, avoiding friction and impact.

References

Application Notes & Protocols: 4-Nitroimidazole in Radiosensitizer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitroimidazole and its derivatives in the development of radiosensitizers, particularly for targeting hypoxic tumor cells. Detailed protocols for key experimental assays are provided to guide researchers in the evaluation of these compounds.

Introduction to this compound Radiosensitizers

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. Hypoxic cells are significantly more resistant to radiation therapy than well-oxygenated cells, posing a major challenge to effective cancer treatment.[1][2] 4-Nitroimidazoles are a class of compounds that have been extensively investigated as hypoxic cell radiosensitizers.[2][3] Their mechanism of action is based on their ability to mimic the radiosensitizing effect of molecular oxygen.[1]

Under hypoxic conditions, the nitro group of the this compound molecule can be enzymatically reduced to form highly reactive radical anions and other reactive species.[1] These reactive intermediates can then "fix" radiation-induced DNA damage, primarily single and double-strand breaks, making them permanent and irreparable, ultimately leading to cell death.[1][4] In well-oxygenated normal tissues, the reduced nitroimidazole can be readily re-oxidized back to its original, non-toxic form, thus providing a degree of tumor selectivity.[1]

Mechanism of Action: Signaling Pathway

The radiosensitizing effect of 4-nitroimidazoles is a multi-step process that occurs selectively in the hypoxic tumor microenvironment.

G cluster_0 Hypoxic Tumor Cell cluster_1 Normoxic Normal Cell This compound This compound Cellular Reductases Cellular Reductases This compound->Cellular Reductases Enzymatic Reduction Reactive Anion Radical Reactive Anion Radical Cellular Reductases->Reactive Anion Radical Fixed_DNA_damage Fixed DNA Damage Reactive Anion Radical->Fixed_DNA_damage Damage Fixation Radiation Radiation DNA_damage DNA Damage (Single/Double Strand Breaks) Radiation->DNA_damage DNA_damage->Fixed_DNA_damage Cell_Death Apoptosis/Cell Death Fixed_DNA_damage->Cell_Death 4-Nitroimidazole_norm This compound Re-oxidation Re-oxidation 4-Nitroimidazole_norm->Re-oxidation O2 Oxygen O2->Re-oxidation Re-oxidation->4-Nitroimidazole_norm Recycled

Caption: Mechanism of this compound Radiosensitization in Hypoxic Cells.

Quantitative Data Summary

The efficacy of this compound derivatives as radiosensitizers is typically evaluated based on their cytotoxicity under oxic and anoxic conditions, and their ability to enhance radiation-induced cell killing.

Table 1: In Vitro Cytotoxicity of Nitroimidazole Sulfonamide Radiosensitizers

CompoundCell LineIC50 Oxic (µM)IC50 Anoxic (µM)Hypoxic Cytotoxicity Ratio (HCR)
Misonidazole HCT116/54C>1000250>4
FaDu>1000500>2
UT-SCC-74B>1000800>1.25
Etanidazole HCT116/54C>1000>1000-
FaDu>1000>1000-
UT-SCC-74B>1000>1000-
Nimorazole HCT116/54C>1000>1000-
FaDu>1000>1000-
UT-SCC-74B>1000>1000-
Compound 5 HCT116/54C500806.25
FaDu8001206.67
UT-SCC-74B10002005
Compound 6 HCT116/54C2502012.5
FaDu4003013.33
UT-SCC-74B6005012
Compound 7 HCT116/54C>1000600>1.67
FaDu>1000800>1.25
UT-SCC-74B>1000>1000-
Compound 8 HCT116/54C>1000400>2.5
FaDu>1000600>1.67
UT-SCC-74B>1000>1000-

Data adapted from a study on nitroimidazole sulfonamide radiosensitizers. HCR = IC50 Oxic / IC50 Anoxic. A higher HCR indicates greater selective toxicity towards hypoxic cells.[5]

Table 2: In Vitro Radiosensitization by Nitroimidazole Compounds in HCT116/54C Cells [5]

Compound (1 mM)Sensitizer Enhancement Ratio (SER) at 1% Clonogenic Survival
Misonidazole 1.5
Etanidazole 1.4
Nimorazole 1.2
Compound 5 1.8
Compound 6 1.9
Compound 7 1.6
Compound 8 1.7

SER is the ratio of the radiation dose required to achieve 1% cell survival in the absence of the drug to the dose required in the presence of the drug.[5]

Experimental Protocols

Experimental Workflow for Radiosensitizer Evaluation

A systematic approach is crucial for the preclinical evaluation of novel this compound-based radiosensitizers.

G Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Physicochemical_Properties Characterization of Physicochemical Properties (Solubility, Lipophilicity, pKa) Compound_Synthesis->Physicochemical_Properties In_Vitro_Screening In Vitro Screening Physicochemical_Properties->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (Oxic vs. Anoxic) In_Vitro_Screening->Cytotoxicity_Assay Clonogenic_Survival_Assay Clonogenic Survival Assay (Radiosensitization) In_Vitro_Screening->Clonogenic_Survival_Assay Mechanism_of_Action Mechanism of Action Studies (DNA Damage, Cell Cycle) Clonogenic_Survival_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Studies Mechanism_of_Action->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (Tumor & Plasma Levels) In_Vivo_Studies->Pharmacokinetics Tumor_Xenograft_Models Tumor Xenograft Models (Tumor Growth Delay, Local Tumor Control) In_Vivo_Studies->Tumor_Xenograft_Models Toxicity_Studies Toxicity Studies Tumor_Xenograft_Models->Toxicity_Studies Lead_Compound Lead Compound Identification Toxicity_Studies->Lead_Compound

Caption: Preclinical Evaluation Workflow for this compound Radiosensitizers.

Protocol 1: In Vitro Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the cell-inactivating effects of ionizing radiation in vitro.[6]

Objective: To determine the sensitizer enhancement ratio (SER) of a this compound compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, FaDu)

  • Complete cell culture medium

  • This compound compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 0.1% O2)

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed an appropriate number of cells into 6-well plates. The number of cells will vary depending on the radiation dose to ensure a countable number of colonies (50-150) per well.

  • Drug Incubation and Hypoxia Induction:

    • Allow cells to attach for 4-6 hours.

    • Replace the medium with fresh medium containing the desired concentration of the this compound compound or vehicle control.

    • For hypoxic conditions, place the plates in a hypoxia chamber for a sufficient time to achieve anoxia (typically 2-4 hours).

  • Irradiation:

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • A parallel set of plates under normoxic conditions should also be irradiated as a control.

  • Post-Irradiation Culture:

    • Immediately after irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Return the plates to a standard cell culture incubator (37°C, 5% CO2) and allow colonies to form for 10-14 days.

  • Colony Staining and Counting:

    • After the incubation period, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction (SF) for each radiation dose: SF = (number of colonies formed / number of cells seeded) / plating efficiency of non-irradiated control.

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.

    • Determine the radiation dose required to reduce the surviving fraction to a specific level (e.g., 1% or 10%).

    • Calculate the SER as the ratio of the radiation dose for the control group to the radiation dose for the drug-treated group at the same survival level.

Protocol 2: In Vivo Radiosensitization in Tumor Xenograft Models

In vivo studies are essential to validate the efficacy of a radiosensitizer in a more physiologically relevant setting.[6]

Objective: To evaluate the effect of a this compound compound on tumor growth delay following radiation in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • This compound compound formulated for in vivo administration

  • Radiation source (e.g., small animal irradiator)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment Groups:

    • Randomize the mice into different treatment groups (e.g., vehicle control, radiation alone, compound alone, compound + radiation).

  • Drug Administration:

    • Administer the this compound compound to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before irradiation.

  • Tumor Irradiation:

    • Anesthetize the mice and shield the rest of their body, exposing only the tumor to a single or fractionated dose of radiation.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group against time.

    • Determine the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.

    • An enhancement factor can be calculated by comparing the tumor growth delay of the combination treatment to that of radiation alone.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational models that relate the chemical structure of compounds to their biological activity.[7][8][9] For this compound radiosensitizers, QSAR models help in identifying the key molecular descriptors that influence their efficacy, thereby guiding the design of more potent and less toxic derivatives.[7][8][9]

G Compound_Library Library of This compound Derivatives Molecular_Descriptors Calculation of Molecular Descriptors (e.g., Electron Affinity, Lipophilicity) Compound_Library->Molecular_Descriptors Experimental_Activity Experimental Radiosensitization Data (e.g., SER) Compound_Library->Experimental_Activity QSAR_Model Development of QSAR Model (e.g., PLS, Regression) Molecular_Descriptors->QSAR_Model Experimental_Activity->QSAR_Model Model_Validation Model Validation (Internal & External) QSAR_Model->Model_Validation New_Compound_Design Design of New Potent Derivatives Model_Validation->New_Compound_Design Synthesis_and_Testing Synthesis and Experimental Testing New_Compound_Design->Synthesis_and_Testing Feedback_Loop Iterative Refinement Synthesis_and_Testing->Feedback_Loop Feedback_Loop->Compound_Library

Caption: Logical Relationship in QSAR for Radiosensitizer Development.

Key descriptors often found to be important in the QSAR of 4-nitroimidazoles include:

  • Electron affinity: A higher electron affinity generally correlates with greater radiosensitizing efficiency.[10]

  • Lipophilicity (log P): This affects the compound's ability to cross cell membranes and reach the hypoxic regions of the tumor.

  • Steric and electronic parameters: The size, shape, and electronic properties of substituents on the imidazole ring can significantly impact activity.

By understanding these relationships, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic indices.

References

Application Notes and Protocols for Molecular Docking Studies of 4-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-nitroimidazole derivatives. This class of compounds has garnered significant interest due to its broad spectrum of biological activities, including anticancer, antibacterial, and antitubercular properties.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, offering insights into potential mechanisms of action and guiding further drug development efforts.

Introduction to this compound Derivatives and Molecular Docking

4-Nitroimidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a nitro group at the fourth position. This scaffold is a key pharmacophore in several clinically used drugs. The versatility of the imidazole ring allows for various substitutions, leading to a diverse library of derivatives with a wide range of therapeutic potentials.[3]

Molecular docking simulations are instrumental in the rational design of novel this compound derivatives. By modeling the interaction between these compounds and specific biological targets at the molecular level, researchers can:

  • Predict the binding affinity and mode of interaction.

  • Identify key amino acid residues involved in the binding.

  • Screen virtual libraries of compounds to identify potential hits.

  • Guide the optimization of lead compounds to improve their potency and selectivity.

Applications in Drug Discovery

Molecular docking studies have been successfully applied to investigate the potential of this compound derivatives against various diseases:

  • Anticancer Activity: Derivatives have been docked against various cancer-related proteins, such as Fms-like tyrosine kinase-3 (FLT3) in acute myeloid leukemia and the human estrogen receptor alpha (hERα) in breast cancer.[4][5]

  • Antimicrobial Activity: The antibacterial potential of these compounds has been explored by docking them against essential bacterial enzymes like Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH).[6]

  • Antitubercular Activity: Studies have also investigated their interactions with proteins from Mycobacterium tuberculosis.[1][2]

Quantitative Data Summary

The following tables summarize the results from various molecular docking studies on this compound derivatives, showcasing their binding affinities and biological activities against different targets.

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)IC50 (µM)Cancer Cell LineReference
Derivative 17Fms-like tyrosine kinase-3 (FLT3)-8.132Low micromolar rangeVarious human cancer cell lines[5]
Compound 5Not specifiedHigh affinity (hydrophobic and polar contacts)1.0 ± 0MCF-7[7][8][9]
Compound 5Not specifiedHigh affinity (hydrophobic and polar contacts)9.00 ± 0.028PC3[7][8][9]
Compound 7Not specifiedHigh affinity (hydrophobic and polar contacts)32.1 ± 5.6MCF-7[10]
Compound 7Not specifiedHigh affinity (hydrophobic and polar contacts)5.6 ± 0.5HepG2[10]
Compound 9gHuman Estrogen Receptor alpha (hERα)Not specified2.00 ± 0.03MCF-7[4][11]
Compound 9kHuman Estrogen Receptor alpha (hERα)Not specified5.00 ± 0.01MCF-7[4][11]
Compound 11Not specifiedNot specified8.60 - 64.0Various cancer cell lines[1][2]
Compound 18Not specifiedNot specified8.25 - 43.55Various cancer cell lines[5]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)MIC (µg/mL)Bacterial StrainReference
Compound 11E. coli FabHNot specified1.56 - 3.13E. coli, P. aeruginosa, B. subtilis, S. aureus[6]
Compound 12E. coli FabHNot specified1.56 - 6.25E. coli, P. aeruginosa, B. subtilis, S. aureus[6]
Derivative 17Not specifiedNot specifiedPotentStaphylococcus aureus, MRSA, Mycobacterium tuberculosis[1][2]
Derivative 18Not specifiedNot specifiedPotentStaphylococcus aureus, MRSA, Mycobacterium tuberculosis[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound derivatives. This protocol is a generalized workflow and may require modifications based on the specific software and target protein used.

General Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

G A 1. Protein Preparation C 3. Grid Generation A->C B 2. Ligand Preparation D 4. Molecular Docking B->D C->D E 5. Analysis of Results D->E G cluster_0 Signaling Pathway cluster_1 Inhibitor A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., MAPK pathway) B->C D Cell Proliferation & Survival C->D E This compound Derivative E->B Inhibition

References

Troubleshooting & Optimization

Technical Support Center: 4-Nitroimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitroimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of this compound. What are the common causes?

A1: Low yields in this compound synthesis are frequently due to suboptimal reaction conditions that promote the formation of side products. The most common issues include:

  • Over-nitration: The formation of dinitroimidazole isomers is a primary cause of reduced yield.

  • Oxidative Degradation: Harsh reaction conditions, particularly high temperatures, can lead to the oxidative cleavage of the imidazole ring.

  • Improper Temperature Control: Temperature significantly influences the selectivity of the nitration reaction. Deviations from the optimal temperature range can favor the formation of unwanted byproducts.[1]

  • Incorrect Reagent Stoichiometry: The molar ratio of nitric acid to imidazole is a critical parameter that must be precisely controlled.

Q2: My product analysis shows the presence of dinitroimidazoles. How can I prevent this?

A2: The formation of dinitroimidazoles, such as 4,5-dinitroimidazole and 2,4-dinitroimidazole, is a common side reaction resulting from over-nitration.[2][3] To minimize their formation, consider the following:

  • Control Reaction Temperature: Elevated temperatures tend to favor polynitration. Maintaining the reaction at a lower, controlled temperature can increase the selectivity for the desired mono-nitrated product.[1][4]

  • Optimize Reagent Ratios: Carefully control the molar ratio of the nitrating agent to imidazole. Using a significant excess of the nitrating agent will increase the likelihood of dinitration.

  • Monitor Reaction Time: Prolonged reaction times can lead to the further nitration of the initially formed this compound. It is crucial to monitor the reaction progress and stop it once the formation of the desired product is maximized.

Q3: I suspect my product is degrading during the reaction, as indicated by a dark reaction mixture. What is happening and how can I avoid it?

A3: A dark brown or black reaction mixture often indicates oxidative degradation of the imidazole ring. This can be caused by:

  • High Temperatures: Excessive heat can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other oxidative species that can attack the imidazole ring.[4]

  • Aggressive Nitrating Conditions: Using highly concentrated or fuming acids increases the oxidative potential of the reaction mixture.

To prevent degradation:

  • Maintain Strict Temperature Control: Use an ice bath to manage the exothermic nature of the nitration reaction and prevent temperature spikes.

  • Slow, Controlled Addition of Reagents: Add the nitrating agent dropwise to the imidazole solution to ensure that the heat generated can be effectively dissipated.

One of the potential degradation products resulting from the cleavage of the imidazole ring under harsh nitrating conditions is ethanedioic acid (oxalic acid).[2]

Troubleshooting Guide: Side Reaction Pathways

The following diagram illustrates the potential pathways for the formation of common side products during the synthesis of this compound.

Side_Reactions Imidazole Imidazole Nitroimidazole4 This compound (Desired Product) Imidazole->Nitroimidazole4 Nitration (HNO3/H2SO4) Dinitroimidazole45 4,5-Dinitroimidazole Nitroimidazole4->Dinitroimidazole45 Further Nitration (Excess HNO3 / High Temp) Dinitroimidazole24 2,4-Dinitroimidazole Nitroimidazole4->Dinitroimidazole24 Further Nitration & Rearrangement OxidationProducts Oxidation Products (e.g., Ethanedioic Acid) Dinitroimidazole45->OxidationProducts Oxidative Ring Opening (High Temp / Harsh Conditions) Dinitroimidazole24->OxidationProducts Oxidative Ring Opening (High Temp / Harsh Conditions) Troubleshooting_Workflow Start Low Yield of this compound CheckPurity Analyze Crude Product (e.g., HPLC, NMR) Start->CheckPurity DinitroPresent High Levels of Dinitroimidazoles Detected CheckPurity->DinitroPresent Yes DegradationPresent Dark Reaction Mixture & Unidentified Polar Impurities CheckPurity->DegradationPresent No OptimizeConditions Optimize Reaction Conditions DinitroPresent->OptimizeConditions Reduce Temp, Time, & Nitrating Agent Ratio ReviewProtocol Review Experimental Protocol DegradationPresent->ReviewProtocol Check Temperature Control, Reagent Addition Rate End Improved Yield OptimizeConditions->End ReviewProtocol->End

References

Technical Support Center: Optimizing Reaction Conditions for 4-Nitroimidazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 4-nitroimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-alkylation of this compound is resulting in a low yield. What are the key factors to consider for improvement?

Low yields in the alkylation of this compound are a common issue and can often be resolved by optimizing the reaction conditions. The primary factors influencing the yield are temperature, the choice of base, and the solvent system used.

  • Temperature: Room temperature reactions often result in low yields. Increasing the reaction temperature to around 60°C has been shown to significantly improve product yields.

  • Base: The selection of the base is critical. Potassium carbonate (K₂CO₃) has been demonstrated to provide better yields compared to potassium hydroxide (KOH).

  • Solvent: Acetonitrile (CH₃CN) is generally the preferred solvent, leading to higher yields compared to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The combination of K₂CO₃ as the base and acetonitrile as the solvent has been reported to produce good yields, ranging from 66-85%.

Q2: I am observing the formation of regioisomers. How can I achieve regioselective alkylation on the desired nitrogen?

For this compound, alkylation is generally favored at the N-1 position. However, the formation of the 1,5-disubstituted isomer can occur. Reaction conditions can be tuned to enhance regioselectivity. In acidic media, for instance, temperature plays a crucial role; lower temperatures (around 75°C) with reactive alkylating agents can favor the 5-nitro isomer, while higher temperatures (around 140°C) tend to yield the thermodynamically more stable 4-nitro isomer.[1][2] For standard base-mediated alkylations, the N-1 product is typically the major isomer due to electronic and steric factors.

Q3: What are the most effective base and solvent combinations for this reaction?

Based on reported experimental data, the combination of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) provides the best results for the N-alkylation of this compound, leading to higher yields compared to other systems. While other combinations such as K₂CO₃/DMSO, K₂CO₃/DMF, KOH/DMSO, and KOH/DMF can be used, they generally result in lower product yields.

Q4: What is a typical reaction time for the alkylation of this compound?

The reaction time is dependent on the reaction temperature and the specific alkylating agent used. When heating the reaction to 60°C, the alkylation is typically complete within one to three hours. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.

Q5: My reaction is not going to completion, and I have unreacted starting material. What could be the cause?

Incomplete conversion of the starting material can be attributed to several factors:

  • Suboptimal Conditions: As mentioned previously, low temperature, an inappropriate base, or a suboptimal solvent can lead to sluggish reactions.

  • Solubility Issues: The solubility of both the this compound and the base in the chosen solvent can impact the reaction rate.[3] If the reactants are not sufficiently soluble, the reaction may not proceed efficiently.

  • Insufficient Reagent: Ensure that an appropriate molar ratio of the alkylating agent and base to the this compound is used. Typically, a slight excess of the base and alkylating agent is employed.

Q6: What is a standard procedure for the work-up and purification of the N-alkylated this compound product?

A general work-up and purification protocol involves the following steps:

  • After completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure, particularly if acetonitrile is used.

  • The crude residue is then dissolved in a suitable organic solvent like ethyl acetate.

  • The organic layer is washed with water and brine to remove any remaining base and other water-soluble impurities.

  • The organic phase is then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄).

  • Finally, the solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound Alkylation with Ethyl Bromoacetate

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃CH₃CN6085
K₂CO₃DMSO6070
K₂CO₃DMF6075
KOHCH₃CN6066
KOHDMSO6058
KOHDMF6060
K₂CO₃CH₃CNRoom TempLow

Table 2: Alkylation of this compound with Various Alkylating Agents Reaction Conditions: K₂CO₃ as base, Acetonitrile as solvent, heated to 60°C.

Alkylating AgentReaction Time (h)Yield (%)Reference
Ethyl bromoacetate185
4-bromobutanitrile185
Allyl bromide875
Propargyl bromide875
Bromoacetophenone0.591

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of this compound in Acetonitrile

  • To a solution of this compound (7.87 mmol) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (8.7 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the alkylating agent (15.74 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor its progress by TLC.

  • Upon disappearance of the starting material, evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography (e.g., EtOAc/hexane 9/1).

Protocol 2: General Procedure for N-alkylation of this compound in DMSO or DMF

  • Dissolve this compound (7.87 mmol) in either DMSO or DMF.

  • Add potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol) to the solution.

  • Stir the mixture for 15 minutes.

  • Add the alkylating agent (15.74 mmol) dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent in vacuo.

  • Purify the residue by column chromatography (e.g., EtOAc/hexane 9/1).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Solvent (e.g., CH3CN) B Add Base (e.g., K2CO3) A->B C Add Alkylating Agent B->C D Heat to 60°C C->D E Evaporate Solvent D->E Monitor by TLC F Dissolve in EtOAc E->F G Wash with Water & Brine F->G H Dry over MgSO4 G->H I Evaporate Solvent H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for this compound alkylation.

troubleshooting_low_yield start Low Yield Observed q1 Was the reaction heated to 60°C? start->q1 a1_no Increase temperature to 60°C q1->a1_no No q2 Was K2CO3 used as the base? q1->q2 Yes end Yield should improve. Monitor by TLC. a1_no->end a2_no Switch to K2CO3 q2->a2_no No q3 Was Acetonitrile (CH3CN) used as the solvent? q2->q3 Yes a2_no->end a3_no Switch to Acetonitrile q3->a3_no No q3->end Yes a3_no->end regioselectivity_factors cluster_factors Influencing Factors center Regioselectivity in this compound Alkylation n1 Favored N-1 Alkylation (Kinetic/Thermodynamic Product) center->n1 Major Pathway n_other Potential N-3/N-5 Isomers center->n_other steric Steric Hindrance steric->center electronic Electronic Effects of Nitro Group electronic->center conditions Reaction Conditions (Base, Solvent, Temp.) conditions->center

References

Technical Support Center: Troubleshooting Low Solubility of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low solubility of 4-Nitroimidazole in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic organic compound that serves as a building block in the synthesis of various pharmaceuticals, particularly nitroimidazole-class antibiotics and antiprotozoal drugs.[1] Its application in research, especially in studies related to hypoxia, is significant.[2][3] The primary concern with this compound is its low aqueous solubility, which can complicate the preparation of stock solutions and lead to precipitation in aqueous experimental media, such as cell culture media. This can result in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is characterized by low solubility in water, approximately 0.40 g/L at 20°C and pH 7.[1] It is soluble in some organic solvents like dimethyl sulfoxide (DMSO) and hot water, and sparingly soluble in methanol and ethanol.[4][5] Its solubility can be influenced by the pH of the aqueous solution.

Q3: How does pH affect the solubility of this compound?

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be employed to aid in the dissolution of this compound, particularly in aqueous solutions or when preparing concentrated stock solutions in organic solvents. However, it is crucial to be cautious as excessive heat may lead to the degradation of the compound. Thermal stability studies have shown that this compound starts to decompose at high temperatures.[6]

Troubleshooting Guides

Issue 1: My this compound powder is not dissolving in water.

  • Question: I am trying to prepare an aqueous solution of this compound, but the powder is not dissolving. What should I do?

  • Answer: Due to its low aqueous solubility, dissolving this compound directly in water at room temperature to achieve a high concentration is challenging.

    • Increase Temperature: Try warming the solution gently in a water bath (e.g., 37-50°C) with continuous stirring.

    • Adjust pH: Depending on your experimental requirements, a slight adjustment of the pH of the water might improve solubility. However, the impact of pH on solubility needs to be empirically determined for your specific concentration.

    • Use a Co-solvent: For many applications, especially in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO is the recommended approach.

Issue 2: My this compound precipitates when I add my DMSO stock solution to the cell culture medium.

  • Question: I prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it in my cell culture medium. How can I prevent this?

  • Answer: This is a common issue with poorly water-soluble compounds dissolved in organic solvents. The abrupt change in solvent polarity upon dilution into an aqueous medium causes the compound to crash out of the solution.

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

    • Reduce the DMSO Concentration in the Final Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells.[7][8][9][10][11] To achieve this, you may need to prepare a more diluted stock solution if your target experimental concentration is low enough.

    • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.

    • Pre-warm the Medium: Adding the stock solution to a pre-warmed medium (e.g., 37°C) can sometimes help to keep the compound in solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperatureSolubility (mg/mL)Notes and Citations
Water20°C0.4At pH 7.[1]
Dimethyl Sulfoxide (DMSO)Room Temperature25Ultrasonic assistance may be required.
EthanolRoom TemperatureSolubleSpecific quantitative data not readily available.[4] Considered sparingly soluble by some sources.[5]
MethanolRoom TemperatureSparingly SolubleSpecific quantitative data not readily available.[5]
Hot Water-SolubleQualitative data; specific temperature and concentration not defined.[4]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture

Objective: To prepare a concentrated stock solution of this compound in DMSO and a working solution for use in cell culture experiments, minimizing the risk of precipitation and solvent toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath (optional)

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of a 100 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound for your desired volume of stock solution (Molar Mass of this compound = 113.07 g/mol ). For example, for 1 mL of a 100 mM stock solution, you will need 11.31 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of cell culture grade DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can sonicate the tube for a few minutes or warm it gently in a 37°C water bath until the solution is clear.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of a Working Solution in Cell Culture Medium:

    • Determine the final concentration of this compound required for your experiment and the final volume of the working solution.

    • Calculate the volume of the 100 mM stock solution needed. For example, to prepare 10 mL of a 100 µM working solution, you will need 10 µL of the 100 mM stock solution.

    • Important: Calculate the final percentage of DMSO in your working solution. In the example above, 10 µL of DMSO in 10 mL of medium results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[9][10]

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or consider alternative formulation strategies.

    • Use the freshly prepared working solution for your experiments immediately.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Problem Identification cluster_strategy Troubleshooting Strategies cluster_actions1 Stock Solution Actions cluster_actions2 Dilution Protocol Actions cluster_actions3 Experimental Condition Actions cluster_end Outcome start Low Solubility or Precipitation of this compound strategy1 Optimize Stock Solution Preparation start->strategy1 strategy2 Refine Dilution Protocol start->strategy2 strategy3 Adjust Experimental Conditions start->strategy3 action1a Use DMSO as solvent strategy1->action1a action1b Apply gentle heating or sonication strategy1->action1b action1c Prepare fresh stock solution strategy1->action1c action2a Ensure final DMSO concentration is low (e.g., <0.5%) strategy2->action2a action2b Perform serial dilutions strategy2->action2b action2c Add stock to pre-warmed medium while stirring strategy2->action2c action3a Lower the final concentration of this compound strategy3->action3a action3b Include a vehicle control (DMSO) strategy3->action3b end Clear Solution, Reliable Experiment action1a->end action1b->end action1c->end action2a->end action2b->end action2c->end action3a->end action3b->end

Caption: Troubleshooting workflow for addressing low solubility of this compound.

HIF1_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nitroimidazole This compound Action under Hypoxia HIF1a_normoxia HIF-1α PHD PHD enzymes (Inactive) HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α Accumulation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Nitroimidazole This compound Bioreduction Nitroreductases Nitroimidazole->Bioreduction Single-electron reduction Reactive_Metabolites Reactive Metabolites Bioreduction->Reactive_Metabolites Cellular_Macromolecules Cellular Macromolecules Reactive_Metabolites->Cellular_Macromolecules Covalent binding Adducts Adduct Formation Cellular_Macromolecules->Adducts Cytotoxicity Cytotoxicity Adducts->Cytotoxicity

Caption: HIF-1 signaling pathway and the mechanism of this compound under hypoxic conditions.

References

How to avoid impurities in 4-Nitroimidazole preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate the formation of impurities during the synthesis of 4-nitroimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is through the electrophilic nitration of imidazole. This is typically achieved by using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q2: What are the primary impurities I should be concerned about during the synthesis of this compound?

A2: The primary impurities of concern are positional isomers (2-nitroimidazole and 5-nitroimidazole), over-nitrated products (e.g., 4,5-dinitroimidazole), and unreacted imidazole.[3][4] At elevated temperatures, oxidative degradation of the imidazole ring can also lead to various byproducts.[5][6]

Q3: How can I detect and quantify the main impurities in my final product?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying this compound from its isomers and other impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation and confirming the identity of the main product and any significant impurities.[9][10][11]

Q4: What is a general purification strategy for crude this compound?

A4: A common purification strategy involves neutralizing the acidic reaction mixture to precipitate the crude product.[2] This is often followed by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to remove most impurities.[12] Activated carbon treatment can also be employed during recrystallization to remove colored impurities.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product loss during workup.

ParameterRecommendationRationale
Reaction Temperature Maintain a controlled temperature, typically between 55-65°C.[3]Temperatures that are too low can result in an incomplete reaction, while excessively high temperatures can promote the formation of oxidative byproducts and reduce the overall yield.[5]
Molar Ratio of Reactants Use a slight excess of nitric acid, with a molar ratio of nitric acid to imidazole of approximately 1.1-1.2:1.[1][3]A sufficient amount of the nitrating agent is necessary to drive the reaction to completion. However, a large excess can increase the likelihood of dinitration.
Reaction Time Ensure a sufficient reaction time, typically around 2 hours, after the addition of all reactants.[3]A shorter reaction time may not allow the reaction to go to completion, leaving unreacted starting material.
Issue 2: Presence of Positional Isomers (2-Nitroimidazole/5-Nitroimidazole)

The formation of positional isomers is a common challenge in the nitration of imidazole. The reaction conditions can influence the regioselectivity of the nitration.

ParameterRecommendationRationale
Nitrating Agent The use of a mixed acid system (H₂SO₄/HNO₃) generally favors the formation of the 4(5)-nitro isomer.The reaction mechanism under strongly acidic conditions influences the position of electrophilic attack on the imidazole ring.
Temperature Control Strict temperature control during the addition of imidazole to the mixed acids is crucial.Temperature fluctuations can affect the kinetics of the reaction and potentially alter the isomeric ratio.
Purification Isomers can be challenging to separate. Careful recrystallization or column chromatography may be necessary if a high-purity single isomer is required.Different isomers may have slightly different solubilities, which can be exploited during recrystallization.
Issue 3: Formation of Dinitroimidazole Byproducts

Over-nitration can occur, leading to the formation of 4,5-dinitroimidazole, especially if the reaction conditions are too harsh.

ParameterRecommendationRationale
Molar Ratio of Nitric Acid Avoid a large excess of nitric acid. A molar ratio of around 1.1-1.2:1 (HNO₃:Imidazole) is optimal.[1][3]A higher concentration of the nitrating agent increases the probability of a second nitration event on the already nitrated imidazole ring.
Reaction Temperature Avoid high reaction temperatures. Sticking to the optimal range of 55-65°C is advised.[3]Higher temperatures provide more energy for the activation barrier of the second nitration to be overcome.
Reaction Time Do not extend the reaction time unnecessarily beyond what is required for the formation of the mono-nitro product.Prolonged exposure to the strong nitrating mixture can increase the chance of over-nitration.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Acid Nitration

This protocol is a generalized procedure based on common literature methods.[1][3]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (98%)

  • Ammonia solution

  • Deionized Water

  • Ice

Procedure:

  • Prepare a mixed acid solution by slowly adding a specific molar ratio of concentrated nitric acid to concentrated sulfuric acid (e.g., 1:2 molar ratio) in a flask cooled in an ice bath.[1]

  • Separately, dissolve imidazole in concentrated sulfuric acid.

  • Slowly add the imidazole-sulfuric acid solution to the cooled mixed acid solution, ensuring the temperature is carefully controlled.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 55-65°C) for a set duration (e.g., 2 hours).[3]

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with an ammonia solution to precipitate the crude this compound.

  • Filter the precipitate, wash it with cold water, and dry it.

  • For further purification, recrystallize the crude product from water.

Visualizations

Troubleshooting Logic for Impurity Formation

G cluster_start Problem Identification cluster_analysis Analysis of Impurity cluster_solutions Corrective Actions start Impurity Detected in This compound Product impurity_type Identify Impurity Type (e.g., Isomer, Dinitro, Starting Material) start->impurity_type isomers Positional Isomers Detected impurity_type->isomers Isomer dinitro Dinitro Byproduct Detected impurity_type->dinitro Dinitro unreacted Unreacted Imidazole Detected impurity_type->unreacted Unreacted solution_isomers - Optimize temperature control - Adjust molar ratios - Employ fractional crystallization isomers->solution_isomers solution_dinitro - Reduce molar ratio of HNO₃ - Lower reaction temperature - Shorten reaction time dinitro->solution_dinitro solution_unreacted - Increase reaction time - Ensure slight excess of HNO₃ - Verify reaction temperature unreacted->solution_unreacted

Caption: Troubleshooting flowchart for identifying and addressing common impurities.

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants: - Imidazole - H₂SO₄ - HNO₃ mix_acids Prepare Mixed Acid (HNO₃ + H₂SO₄) prep_reactants->mix_acids add_imidazole Add Imidazole Solution to Mixed Acid mix_acids->add_imidazole react Controlled Temperature Reaction (e.g., 55-65°C) add_imidazole->react quench Quench on Ice react->quench neutralize Neutralize & Precipitate quench->neutralize filter_dry Filter & Dry Crude Product neutralize->filter_dry purify Recrystallize for Purity filter_dry->purify

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimization of 4-Nitroimidazole-Based Hypoxia Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 4-nitroimidazole-based hypoxia assays. It includes frequently asked questions (FAQs) for a quick overview and detailed troubleshooting guides to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based hypoxia assays?

A1: this compound compounds are bioreductive probes that are selectively reduced in hypoxic cells.[1][2][3] In environments with low oxygen concentration (hypoxia), nitroreductase enzymes reduce the nitro group on the imidazole ring.[1][3] This reduction leads to the formation of reactive intermediates that covalently bind to cellular macromolecules, primarily proteins containing thiol groups.[4][5] The amount of bound probe is inversely proportional to the oxygen concentration.[6] In normoxic cells, the initially formed radical anion is rapidly re-oxidized by oxygen, preventing its binding to cellular components.[3][7] This differential retention allows for the specific detection of hypoxic cells.

Q2: What are the most common this compound-based probes?

A2: The most widely used 2-nitroimidazole derivatives for detecting hypoxia are pimonidazole and EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide].[1][4][8] Both are commercially available and have well-established detection antibodies.[4] While both are effective, they have different properties that may make one more suitable for a particular experiment. For instance, EF5 is a single lipophilic molecule which is suggested to facilitate rapid and even tissue distribution.

Q3: What detection methods can be used for this compound adducts?

A3: The detection of this compound adducts can be achieved through various techniques, including:

  • Immunohistochemistry (IHC): Allows for the spatial visualization of hypoxic regions within tissue sections.[1][4]

  • Immunofluorescence (IF): Similar to IHC but uses fluorescently labeled secondary antibodies for detection.[4]

  • Flow Cytometry: Enables the quantification of hypoxic cells within a cell suspension.[6][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Provides a quantitative measure of total adduct formation in tissue or cell lysates.[9]

  • Positron Emission Tomography (PET) Imaging: Radiolabeled 2-nitroimidazole derivatives, such as 18F-fluoromisonidazole (18F-FMISO), allow for non-invasive, in vivo imaging of hypoxia.[4][10][11]

Q4: What is the typical oxygen concentration range detected by these probes?

A4: this compound probes, such as pimonidazole, typically begin to bind to cells at oxygen concentrations below 10 mmHg.[1] This makes them markers for moderate to severe hypoxia.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound-based hypoxia detection and a general experimental workflow.

Hypoxia_Detection_Pathway Mechanism of this compound Hypoxia Detection cluster_cell Cell 4_Nitroimidazole This compound (Probe) Nitro_Radical_Anion Nitro Radical Anion 4_Nitroimidazole->Nitro_Radical_Anion Reduction by Nitroreductases Nitro_Radical_Anion->4_Nitroimidazole Re-oxidation Reactive_Intermediates Reactive Intermediates (e.g., Nitrosoimidazole) Nitro_Radical_Anion->Reactive_Intermediates Further Reduction Macromolecule_Adducts Macromolecule Adducts (Detected Signal) Reactive_Intermediates->Macromolecule_Adducts Covalent Binding to Cellular Macromolecules Nitroreductases Nitroreductases Oxygen_Present Oxygen (Normoxia) Oxygen_Present->Nitro_Radical_Anion Inhibits further reduction Oxygen_Absent Low Oxygen (Hypoxia) Oxygen_Absent->Nitro_Radical_Anion

Caption: Mechanism of this compound probe activation in hypoxic conditions.

Experimental_Workflow General Experimental Workflow for Hypoxia Detection Probe_Admin Administer this compound Probe (in vivo or in vitro) Incubation Incubate under Experimental Conditions (Allow for probe distribution and binding) Probe_Admin->Incubation Sample_Prep Sample Preparation (Tissue fixation/embedding or cell harvesting) Incubation->Sample_Prep Detection Detection of Adducts Sample_Prep->Detection IHC_IF Immunohistochemistry/ Immunofluorescence Detection->IHC_IF For tissue sections Flow_Cytometry Flow Cytometry Detection->Flow_Cytometry For cell suspensions ELISA ELISA Detection->ELISA For lysates Data_Analysis Data Analysis and Quantification IHC_IF->Data_Analysis Flow_Cytometry->Data_Analysis ELISA->Data_Analysis

Caption: A generalized workflow for detecting hypoxia using this compound probes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Insufficient Probe Concentration or Incubation Time: The probe may not have had enough time to distribute and bind.Increase the concentration of the this compound probe or extend the incubation time. Refer to the manufacturer's protocol for recommended ranges.
Suboptimal Antibody Concentration: The concentration of the primary antibody used for detection may be too low.[6][9]Titrate the primary antibody to determine the optimal concentration for your specific cell type and experimental conditions.
Low Nitroreductase Activity: The cells of interest may have inherently low levels of nitroreductase enzymes.[2]Consider using a different cell line with known higher nitroreductase activity for positive controls. It is also a known biological variable to consider in the interpretation of results.[8]
Presence of Interfering Substances: Cellular thiols and ascorbate can react with the nitroso intermediates, potentially reducing the signal.[7]Be aware of the potential for high levels of these substances in your model system, although this is an intrinsic property that is difficult to control experimentally.
Improper Tissue Fixation or Permeabilization: Inadequate fixation can lead to poor tissue morphology and antigen preservation. Insufficient permeabilization can prevent antibody access to the adducts.Ensure optimal fixation protocols are followed (e.g., using neutral buffered formalin). Optimize permeabilization steps (e.g., with Triton X-100 or saponin) for your specific tissue or cell type.
High Background Staining Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to cellular components.Include appropriate controls (e.g., no primary antibody, isotype control). Increase the stringency of wash steps and use a blocking solution (e.g., serum from the host species of the secondary antibody).
Endogenous Peroxidase Activity (for IHC with HRP): Tissues may contain endogenous peroxidases that react with the substrate, causing background signal.Quench endogenous peroxidase activity with a hydrogen peroxide solution before applying the primary antibody.
Hydrophobic Interactions: The detection antibody may be interacting non-specifically with the tissue.Use a blocking buffer containing a detergent (e.g., Tween-20) to reduce hydrophobic interactions.
Inconsistent Results Variability in Oxygen Levels: Inconsistent control of oxygen levels during in vitro experiments can lead to variable probe binding.Use a calibrated hypoxia chamber or workstation to ensure precise and reproducible oxygen concentrations.
Uneven Probe Distribution: In vivo, the probe may not distribute evenly throughout the tumor or tissue of interest.Ensure proper administration of the probe (e.g., intravenous injection for systemic distribution). Allow sufficient time for the probe to circulate and penetrate the tissue.
Cell Line Dependent Binding: The rate of probe binding can vary between different cell lines.[6]When comparing different cell lines, it is important to establish the binding kinetics for each.
Staining Artifacts Fixation Artifacts: Formalin pigment (a fine black precipitate) can occur if the formalin is not buffered.[12]Use neutral buffered formalin and ensure an adequate volume of fixative relative to the tissue size.[12]
Processing Artifacts: Wrinkles, folds, or bubbles introduced during sectioning and mounting can interfere with interpretation.[13][14][15]Ensure proper microtomy technique and careful mounting of tissue sections on slides.[12]
Contamination: Dust or other contaminants in staining solutions can lead to artifacts.[14]Filter staining solutions and maintain a clean working environment.

Experimental Protocols

General Protocol for Immunohistochemical Detection of Pimonidazole Adducts in Formalin-Fixed, Paraffin-Embedded Tissue Sections

  • Pimonidazole Administration (In Vivo):

    • Administer pimonidazole hydrochloride to the animal at a dose of 60 mg/kg via intraperitoneal or intravenous injection.

    • Allow the pimonidazole to circulate for 1-2 hours before sacrificing the animal and harvesting the tissues.

  • Tissue Fixation and Processing:

    • Fix tissues in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Immunohistochemistry:

    • Cut 4-5 µm thick sections and mount on charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Perform antigen retrieval by heating the slides in a citrate-based buffer (pH 6.0).

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

    • Block non-specific binding with a suitable blocking serum for 30 minutes.

    • Incubate with an anti-pimonidazole primary antibody (e.g., a monoclonal antibody) overnight at 4°C.

    • Wash slides and incubate with a biotinylated secondary antibody for 30 minutes.

    • Wash and incubate with an avidin-biotin-peroxidase complex for 30 minutes.

    • Develop the signal with a peroxidase substrate (e.g., DAB).

    • Counterstain with hematoxylin, dehydrate, clear, and mount.

General Protocol for Flow Cytometric Analysis of EF5 Binding in Cell Culture

  • Cell Culture and EF5 Incubation:

    • Culture cells to the desired confluency.

    • Incubate cells with EF5 (typically 100-200 µM) under hypoxic conditions (e.g., <1% O₂) for 2-3 hours. Include a normoxic control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

  • Permeabilization and Staining:

    • Permeabilize cells with a saponin-based buffer.

    • Incubate cells with a fluorescently conjugated anti-EF5 monoclonal antibody for 1 hour at room temperature in the dark.

    • Wash cells to remove unbound antibody.

  • Flow Cytometry:

    • Resuspend cells in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, exciting and detecting the fluorophore according to the antibody specifications.

    • Use appropriate controls, including unstained cells and cells incubated with an isotype control antibody.

Quantitative Data Summary

ProbeCommon ApplicationTypical Concentration/DoseDetection MethodKey Considerations
Pimonidazole IHC, IF, Flow Cytometry60 mg/kg (in vivo)Monoclonal/Polyclonal AntibodiesBinding is oxygen-dependent; can be influenced by antibody concentration in detection assays.[6][9]
EF5 IHC, IF, Flow Cytometry10-30 mg/kg (in vivo)Monoclonal Antibodies (e.g., ELK3-51)Lipophilic nature may aid in tissue distribution; binding kinetics can be cell-line dependent.[6]
18F-FMISO PET ImagingTracer DosePET ScannerNon-invasive in vivo imaging; slow clearance kinetics can lead to a low target-to-background ratio.[11]
18F-FAZA PET ImagingTracer DosePET ScannerA more hydrophilic alternative to 18F-FMISO, potentially offering a better tumor-to-background ratio.[4]

References

Technical Support Center: 4-Nitroimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitroimidazole synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the nitration of imidazole. This is typically achieved by first reacting imidazole with concentrated sulfuric acid to form a disulfuric imidazole salt. This salt is then nitrated using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[1][2] Some newer methods utilize alternative nitrating agents like dinitrogen pentoxide (N₂O₅) to improve yield and reduce waste acid.[3]

Q2: What are the critical parameters affecting the yield of this compound?

A2: The yield of this compound is highly sensitive to several reaction parameters. The molar ratio of nitric acid to imidazole, the ratio of sulfuric acid to nitric acid, the reaction temperature, and the reaction time are all crucial factors.[2][4] Optimal conditions often involve carefully controlling these variables to maximize the formation of the desired product and minimize side reactions.

Q3: What are the common side products or impurities I should be aware of?

A3: During the nitration of imidazole, the formation of isomeric impurities, such as 5-nitroimidazole, can occur. Over-nitration can also lead to the formation of dinitroimidazole species.[5] Residual starting material (imidazole) and decomposition products may also be present if the reaction is not driven to completion or if the product is exposed to harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the nitration reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material (imidazole), you can observe the consumption of the reactant and the formation of the product spot. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for this purpose.[6]

Q5: What are the recommended methods for purifying crude this compound?

A5: Purification of this compound typically involves filtration of the precipitated product after the reaction mixture is neutralized.[3] The crude product is then washed, often with cold water, and dried. For higher purity, recrystallization from a suitable solvent or column chromatography can be employed.[6] For related nitroimidazole compounds, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient eluent system has proven effective.[6]

Q6: Are there any specific safety precautions I should take during the synthesis?

A6: Yes, working with concentrated nitric and sulfuric acids requires stringent safety measures. These are highly corrosive and strong oxidizing agents. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The nitration reaction can be exothermic, so careful control of the temperature, often using an ice bath, is necessary to prevent runaway reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Suboptimal molar ratio of reactants.- Incorrect reaction temperature.- Insufficient reaction time.- Product decomposition.- Optimize the molar ratio of nitric acid to imidazole. Ratios around 1.1:1 to 1.2:1 have been reported to be effective.[1][2]- Carefully control the reaction temperature. While some protocols use elevated temperatures (55-65°C), others may require cooling to manage the exothermicity.[2]- Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of 2 hours or more are common.[2]- Avoid excessively high temperatures and prolonged reaction times, which can lead to product degradation.
Presence of Multiple Spots on TLC (Isomeric Impurities) - Lack of regioselectivity in the nitration reaction.- While this compound is often the major product, the formation of other isomers can be influenced by reaction conditions. Modifying the temperature and the rate of addition of the nitrating agent may improve selectivity.- Isomers can often be separated by column chromatography.[6]
Product is Dark or Discolored - Presence of decomposition products or other impurities.- Ensure the reaction temperature is well-controlled.- Purify the crude product by recrystallization or column chromatography. The use of activated carbon during recrystallization can sometimes help in removing colored impurities.[7]
Difficulty in Isolating the Product - Incomplete precipitation of the product.- Product is too soluble in the work-up solvent.- Adjust the pH of the reaction mixture carefully during neutralization to ensure complete precipitation of the this compound.- Use ice-cold water for washing the precipitate to minimize loss due to solubility.

Experimental Protocols

General Procedure for Nitration of Imidazole:

  • Formation of Disulfuric Imidazole Salt: In a reaction vessel, carefully add imidazole to concentrated sulfuric acid while stirring and maintaining a controlled temperature (e.g., 18-25°C).[3] Allow the mixture to stir for a short period to ensure complete salt formation.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare a mixed acid solution by carefully adding concentrated nitric acid to concentrated sulfuric acid (or oleum) while cooling in an ice bath.[1][2]

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the disulfuric imidazole salt solution. The temperature of the reaction should be carefully monitored and controlled, as the reaction is exothermic. The reaction is then typically heated to a specific temperature (e.g., 55-65°C) and maintained for a set duration (e.g., 2 hours).[2]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into ice water. The pH is then carefully adjusted with a base (e.g., ammonia solution) to precipitate the this compound.[3]

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried.[3] Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Imidazole Imidazole Disulfuric_Salt Disulfuric Imidazole Salt Imidazole->Disulfuric_Salt Conc_H2SO4 Conc. H₂SO₄ Conc_H2SO4->Disulfuric_Salt Nitration Nitration Disulfuric_Salt->Nitration Conc_HNO3 Conc. HNO₃ Mixed_Acid Mixed Acid Nitrating Agent Conc_HNO3->Mixed_Acid Conc_H2SO4_2 Conc. H₂SO₄ Conc_H2SO4_2->Mixed_Acid Mixed_Acid->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Neutralization Neutralization (e.g., NH₄OH) Quenching->Neutralization Filtration Filtration & Washing Neutralization->Filtration Drying Drying Filtration->Drying Purification Further Purification (Recrystallization/Chromatography) Drying->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of this compound Cause1 Incorrect Molar Ratios? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Insufficient Reaction Time? Start->Cause3 Solution1 Optimize Nitric Acid: Imidazole Ratio (e.g., 1.1:1) Cause1->Solution1 Solution2 Verify & Control Reaction Temperature (e.g., 55-65°C) Cause2->Solution2 Solution3 Increase Reaction Time (e.g., >2 hours) Cause3->Solution3

References

Technical Support Center: Enhancing the Stability of 4-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-nitroimidazole derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues related to the instability of this compound derivatives and offers potential solutions.

Issue IDProblemPossible CausesSuggested Solutions
STAB-001 Unexpected degradation of the this compound derivative during synthesis or workup. - High reaction temperatures: Thermal decomposition can occur at elevated temperatures. The C-NO2 bond in this compound can split at temperatures between 185–210 °C.[1] - Extreme pH conditions: Both acidic and basic conditions can promote hydrolysis. - Presence of strong oxidizing or reducing agents: The nitro group is susceptible to redox reactions.- Optimize reaction temperature: Maintain the reaction temperature as low as possible to achieve the desired transformation. Consider using milder reaction conditions or catalysts. For nitration of imidazole, optimal temperatures have been reported in the range of 55-65°C.[1] - Control pH: Use buffers to maintain a neutral or near-neutral pH during workup and purification. - Avoid incompatible reagents: Carefully select reagents to avoid unwanted side reactions with the nitroimidazole core.
STAB-002 The compound changes color (e.g., turns yellow or brown) upon storage. - Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2][3] - Oxidation: Reaction with atmospheric oxygen, especially in the presence of light or metal ions. - Slow thermal decomposition: Even at ambient temperature, some derivatives may degrade over time.- Protect from light: Store the compound in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions when possible. - Inert atmosphere: Store solids and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Refrigerated storage: Store the compound at low temperatures (e.g., 2-8 °C or -20 °C) to slow down thermal degradation.
STAB-003 Inconsistent results in biological assays. - Degradation in assay media: The compound may be unstable in the specific buffer, pH, or temperature of the biological assay. - Interaction with media components: The compound might react with components of the cell culture media or assay reagents.- Assess stability in assay conditions: Before conducting the full assay, incubate the compound in the assay media under the same conditions and analyze for degradation over time. - Prepare fresh solutions: Prepare solutions of the compound immediately before use. - Modify assay protocol: If instability is confirmed, consider modifying the assay conditions (e.g., shorter incubation times, different buffer system) if possible without compromising the assay's validity.
STAB-004 Low yield or formation of impurities during purification by column chromatography. - On-column degradation: The compound may be unstable on the stationary phase (e.g., silica gel, which can be slightly acidic). - Prolonged exposure to solvents: Some organic solvents can promote degradation over time.- Use neutral stationary phase: Consider using neutral alumina or a deactivated silica gel for chromatography. - Minimize purification time: Optimize the chromatography method to reduce the time the compound spends on the column. - Solvent selection: Use freshly distilled, high-purity solvents and avoid prolonged exposure.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound derivatives?

This compound derivatives can degrade through several pathways, primarily:

  • Photodegradation: Upon exposure to UV light, the nitro group can be reduced, or the imidazole ring can be cleaved.

  • Thermal Decomposition: At elevated temperatures, the C-NO2 bond is often the first to break, leading to the formation of reactive radical species and subsequent ring cleavage.[1]

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under strongly acidic or basic conditions. The rate of hydrolysis is often pH-dependent.[4]

  • Reductive Degradation: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in biological systems or in the presence of reducing agents. This reduction is often a key step in the mechanism of action of nitroimidazole-based drugs.[5]

2. How does the position of the nitro group and other substituents affect stability?

The position of the nitro group and the nature of other substituents on the imidazole ring significantly influence the stability of the molecule.

  • Electron-withdrawing vs. Electron-donating groups: Electron-withdrawing substituents can increase the electrophilicity of the imidazole ring, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may increase the electron density of the ring, which can influence its reactivity and stability. Computational studies have shown that electron-withdrawing substituents can increase the ionization potential and hardness of the molecule.[6]

  • Steric hindrance: Bulky substituents near the nitro group can provide steric protection, potentially hindering attack on the nitro group and increasing the stability of the compound.

3. What are the best practices for storing this compound derivatives?

To ensure the long-term stability of your this compound derivatives, follow these storage guidelines:

  • Protect from light: Store all derivatives in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.

  • Control temperature: Store compounds at low temperatures. For short-term storage, 2-8 °C is often sufficient. For long-term storage, -20 °C is recommended.

  • Inert atmosphere: For particularly sensitive derivatives, consider storing them under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Avoid moisture: Store in a desiccator or with a desiccant to prevent hydrolysis.

  • Solvent choice for solutions: If storing in solution, use a non-reactive, aprotic solvent and prepare fresh solutions when possible.

4. How can I improve the stability of my this compound derivative in a formulation?

Improving the stability of a this compound derivative in a formulation is crucial for its therapeutic application. Consider the following strategies:

  • pH adjustment: Use buffering agents to maintain the pH of the formulation in a range where the derivative exhibits maximum stability.

  • Antioxidants: Include antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to prevent oxidative degradation.

  • Chelating agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze degradation reactions.

  • Excipient selection: Choose excipients that are compatible with the this compound derivative. For solid dosage forms, microcrystalline cellulose and lactose are common fillers. For liquid formulations, consider the use of co-solvents to improve solubility and stability.

  • Encapsulation: Encapsulating the derivative in liposomes or polymeric nanoparticles can protect it from the external environment and provide controlled release.

Quantitative Stability Data

The following tables summarize the stability of various this compound derivatives under different stress conditions. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Thermal Stability of Selected Nitroimidazole Derivatives

CompoundMethodOnset Decomposition Temperature (°C)Reference
This compoundDSC/Thermolysis-RSFT-IR185-210[1]
1,4-DinitroimidazoleDSC/ARCRelatively low (compared to other dinitroimidazoles)[7]
2,4-DinitroimidazoleDSC/ARCThermally stable, but high decomposition heat[8]
4,5-DinitroimidazoleDSC-[9]

Table 2: Photodegradation of Selected Nitroimidazole Derivatives in Aqueous Solution

CompoundLight SourceHalf-life (t1/2)Quantum Yield (Φ)Reference
MetronidazoleUVMost photolabile among tested 5-nitroimidazoles-[3]
OrnidazoleUV--[2][3]
TinidazoleUV--[2][3]

Note: Quantitative data for the photodegradation of a wide range of this compound derivatives is limited in the reviewed literature. The provided information highlights the general photosensitivity of the nitroimidazole class.

Experimental Protocols

1. Protocol for Assessing Photostability of a this compound Derivative

This protocol is a general guideline for assessing the photostability of a this compound derivative in solution, based on ICH Q1B guidelines.[10]

Materials:

  • This compound derivative

  • Solvent (e.g., methanol, acetonitrile, water)

  • Volumetric flasks

  • Quartz cuvettes or other transparent containers

  • Photostability chamber with a calibrated light source (providing both UVA and visible light)

  • HPLC or UV-Vis spectrophotometer

  • Control samples wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of the this compound derivative of a known concentration in the chosen solvent. Prepare at least two sets of samples: one for light exposure and one as a dark control.

  • Dark Control: Wrap one set of samples completely in aluminum foil to protect them from light.

  • Light Exposure: Place the unwrapped samples and the dark control samples in the photostability chamber.

  • Irradiation: Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

  • Sampling: At appropriate time intervals, withdraw aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method or UV-Vis spectrophotometry to determine the concentration of the remaining parent compound.

  • Data Analysis: Compare the degradation of the light-exposed samples to the dark control samples to determine the extent of photodegradation. Calculate the degradation rate constant and half-life.

2. Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for evaluating the thermal stability of a this compound derivative.

Materials:

  • This compound derivative

  • DSC instrument

  • Aluminum or hermetically sealed sample pans

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound derivative (typically 1-5 mg) into a DSC sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 300 °C or higher, depending on the expected decomposition temperature).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, which is an indicator of the thermal stability of the compound. The peak of the exothermic event corresponds to the maximum decomposition rate.

Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation (UV Light) cluster_thermal_degradation Thermal Degradation (Heat) cluster_hydrolysis Hydrolysis (H+/OH-) cluster_reduction Reductive Degradation 4-Nitroimidazole_Derivative 4-Nitroimidazole_Derivative Photoexcited_State Photoexcited_State 4-Nitroimidazole_Derivative->Photoexcited_State Nitro_Radical Nitro_Radical 4-Nitroimidazole_Derivative->Nitro_Radical Δ (C-NO2 bond cleavage) Hydrolyzed_Intermediates Hydrolyzed_Intermediates 4-Nitroimidazole_Derivative->Hydrolyzed_Intermediates H2O Nitroso_Derivative Nitroso_Derivative 4-Nitroimidazole_Derivative->Nitroso_Derivative +2e-, +2H+ Reduced_Nitro_Species Reduced_Nitro_Species Photoexcited_State->Reduced_Nitro_Species Reduction Ring_Cleavage_Products_Photo Ring_Cleavage_Products_Photo Photoexcited_State->Ring_Cleavage_Products_Photo Cleavage Ring_Cleavage_Products_Thermal Ring_Cleavage_Products_Thermal Nitro_Radical->Ring_Cleavage_Products_Thermal Radical Reactions Ring_Opening_Products Ring_Opening_Products Hydrolyzed_Intermediates->Ring_Opening_Products Hydroxylamino_Derivative Hydroxylamino_Derivative Nitroso_Derivative->Hydroxylamino_Derivative +2e-, +2H+ Amino_Derivative Amino_Derivative Hydroxylamino_Derivative->Amino_Derivative +2e-, +2H+

Caption: Major degradation pathways of this compound derivatives.

Experimental_Workflow_Stability Start Start: This compound Derivative Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Photostability Photostability (UV/Vis Light) Forced_Degradation->Photostability Thermal_Stability Thermal Stability (Heat, Humidity) Forced_Degradation->Thermal_Stability Hydrolytic_Stability Hydrolytic Stability (Acid, Base, Neutral) Forced_Degradation->Hydrolytic_Stability Oxidative_Stability Oxidative Stability (e.g., H2O2) Forced_Degradation->Oxidative_Stability Analysis Analysis of Degradants Photostability->Analysis Thermal_Stability->Analysis Hydrolytic_Stability->Analysis Oxidative_Stability->Analysis Identify_Degradants Identify Degradation Products (LC-MS, NMR) Analysis->Identify_Degradants Develop_Method Develop Stability- Indicating Method (HPLC) Analysis->Develop_Method Formulation_Development Formulation Development & Optimization Identify_Degradants->Formulation_Development Develop_Method->Formulation_Development End Stable Formulation Formulation_Development->End

Caption: Workflow for assessing and improving the stability.

References

Technical Support Center: Overcoming Resistance to 4-Nitroimidazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working with 4-nitroimidazole-based drugs and resistant strains.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound compounds.

ProblemPossible Cause(s)Suggested Solution(s)
High Minimum Inhibitory Concentration (MIC) values against known susceptible strains. - Inoculum preparation error: Inoculum density is too high or too low. - Media issues: Incorrect media type, pH, or presence of interfering substances. - Antibiotic degradation: Improper storage or handling of the this compound compound. - Incubation conditions: Incorrect temperature or atmospheric conditions (e.g., presence of oxygen for anaerobic organisms).[1]- Standardize inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.[2] - Verify media: Ensure the correct medium is used and the pH is appropriate for the organism. Check for supplements that may interfere with drug activity. - Proper compound handling: Store the compound as recommended and prepare fresh stock solutions for each experiment. - Optimize incubation: Ensure the incubator is calibrated and maintain appropriate anaerobic or microaerophilic conditions.[1]
Inconsistent MIC results between experimental repeats. - Variability in inoculum preparation: Inconsistent cell density between experiments. - Pipetting errors: Inaccurate serial dilutions of the compound. - Contamination: Contamination of the bacterial culture or reagents.- Consistent inoculum: Prepare fresh inoculum for each experiment and standardize the density meticulously. - Calibrate pipettes: Ensure pipettes are properly calibrated. Use fresh tips for each dilution. - Aseptic technique: Use strict aseptic techniques to prevent contamination. Plate a sample of the inoculum to check for purity.
Test compound appears effective against resistant strains, but results are not reproducible. - Spontaneous mutations: Possibility of reversion to a susceptible phenotype in the resistant strain. - Plasmid loss: If resistance is plasmid-mediated, the plasmid may have been lost during subculturing.- Confirm resistance profile: Regularly confirm the resistance profile of your strains by testing against the original selective antibiotic. - Maintain selective pressure: When culturing resistant strains, include a sub-MIC concentration of the selective antibiotic in the growth medium to maintain the resistance phenotype.
No reduction in MIC when using an efflux pump inhibitor (EPI) with a suspected resistant strain. - Efflux is not the primary resistance mechanism: The strain may have other resistance mechanisms, such as altered nitroreductase activity. - Incorrect EPI concentration: The concentration of the EPI may be too low to be effective or too high, causing toxicity. - EPI is not effective against the specific efflux pump: The strain may express an efflux pump that is not inhibited by the chosen EPI.- Investigate other mechanisms: Assess nitroreductase activity in the resistant strain. - Optimize EPI concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI.[2] - Use a broad-spectrum EPI or multiple EPIs: If the specific efflux pump is unknown, a broad-spectrum inhibitor or a combination of inhibitors may be more effective.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary mechanisms of resistance to this compound-based drugs?

A1: The primary mechanism of resistance is the decreased activity of nitroreductase enzymes.[3][4] These enzymes are crucial for the reductive activation of the this compound prodrug into its active, cytotoxic form.[3][4] Resistance can also be caused by mutations in the genes encoding these nitroreductases (e.g., rdxA and frxA in H. pylori) or by the presence of nim genes, which are associated with nitroimidazole resistance.[4] Additionally, active efflux of the drug from the bacterial cell by efflux pumps can contribute to resistance.[5][6]

Experimental Design and Protocols

Q2: How can I determine if reduced nitroreductase activity is the cause of resistance in my bacterial isolates?

A2: You can perform a nitroreductase activity assay. This can be done using whole cells or cell lysates. A common method involves monitoring the reduction of a chromogenic or fluorogenic substrate that is a known target of nitroreductases. A lower rate of substrate reduction in the resistant strain compared to a susceptible control strain would indicate decreased nitroreductase activity.[7][8][9]

Q3: What is a standard protocol for assessing the activity of efflux pump inhibitors (EPIs)?

A3: A standard method is to determine the Minimum Inhibitory Concentration (MIC) of the this compound drug in the presence and absence of the EPI. A significant reduction (typically a four-fold or greater decrease) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance and that the EPI is active.[2] Another method is a real-time efflux assay using a fluorescent substrate like ethidium bromide.[10][11]

Q4: My new this compound derivative shows promising activity against resistant strains. What are the next steps for characterization?

A4: After initial MIC testing, further characterization should include:

  • Time-kill kinetics: To determine if the compound is bactericidal or bacteriostatic.

  • Cytotoxicity assays: To assess the compound's toxicity against mammalian cell lines.

  • Mechanism of action studies: To confirm if the compound is activated by nitroreductases and to investigate its downstream effects.

  • In vivo efficacy studies: To evaluate the compound's effectiveness in an animal model of infection.[12]

Data Interpretation

Q5: How should I interpret MIC values when comparing a new compound to a reference drug like metronidazole?

A5: A lower MIC value indicates greater potency.[13] When comparing a new compound to metronidazole against resistant strains, a significantly lower MIC for the new compound suggests it may be able to overcome the resistance mechanism. It is also important to consider the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose.

Data Presentation: Comparative Efficacy of this compound Derivatives

The following tables summarize the in vitro activity of various this compound compounds against susceptible and resistant bacterial and protozoan strains.

Table 1: In Vitro Activity of Novel Nitroimidazoles against Helicobacter pylori

CompoundMetronidazole-Susceptible Strain (MIC µg/mL)Metronidazole-Resistant Strain (MIC µg/mL)Reference
Metronidazole≤ 8> 8[14]
Compound 4a816[14]
Compound 4d48[14]
Compound 4f48[14]

Table 2: In Vitro Activity of Novel 5-Nitroimidazoles against Giardia duodenalis

CompoundMetronidazole-Susceptible Strains (MIC µM)Metronidazole-Resistant Strains (MIC µM)Reference
Metronidazole≤ 10≥ 50[4]
Compound 3≤ 1010-25[4]
Compound 14≤ 101[4]
Compound 17≤ 1010-25[4]

Table 3: In Vitro Activity of Novel Nitroimidazoles against Staphylococcus aureus

CompoundMethicillin-Susceptible S. aureus (MSSA) (MIC µg/mL)Methicillin-Resistant S. aureus (MRSA) (MIC µg/mL)Reference
Metronidazole> 1024> 1024[6]
Compound 8b12864[6]
Compound 8g11[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Incubate at the appropriate temperature with shaking until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

    • Dilute the standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (inoculated broth without compound) and a negative control (uninoculated broth).

    • Seal the plate and incubate at the appropriate temperature and atmospheric conditions for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[13] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Nitroreductase Activity Assay (Whole-Cell)

This protocol provides a method for assessing nitroreductase activity in whole bacterial cells.

  • Bacterial Cell Preparation:

    • Grow bacterial cultures (both susceptible and resistant strains) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., 50 mM Tris, pH 7.4), and resuspend them in the same buffer.[8]

    • Adjust the cell density to a standardized value (e.g., OD₆₀₀ of 1.0).

  • Assay Reaction:

    • In a 96-well plate, add the prepared bacterial cell suspension.

    • Add a nitroreductase substrate (e.g., a luciferin derivative or a chromogenic compound like nitrofurantoin).

    • If required by the specific nitroreductase, add a cofactor such as NADH or NADPH.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).[8]

  • Measurement:

    • If using a chromogenic substrate, measure the change in absorbance at the appropriate wavelength using a microplate reader.

    • If using a fluorogenic or luminogenic substrate, measure the fluorescence or luminescence signal.[8]

  • Data Analysis:

    • Compare the rate of substrate conversion between the resistant and susceptible strains. A significantly lower rate in the resistant strain indicates reduced nitroreductase activity.

Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr) to assess efflux pump activity.

  • Cell Preparation:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the same buffer to a standardized optical density.

  • Assay Procedure:

    • Pre-incubate the bacterial cells with and without the efflux pump inhibitor (EPI) at a predetermined concentration for a short period (e.g., 10 minutes).

    • Add ethidium bromide to the cell suspensions.

    • Immediately measure the fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • An active efflux pump will extrude EtBr, resulting in a lower fluorescence signal.

    • In the presence of an effective EPI, the efflux of EtBr will be blocked, leading to its accumulation inside the cells and a higher fluorescence signal compared to the cells without the inhibitor.[10][15]

Visualizations

Signaling_Pathway cluster_activation Drug Activation Pathway cluster_resistance Resistance Mechanisms cluster_nitroreductase Reduced Activation cluster_efflux Increased Efflux Prodrug This compound (Prodrug) Activated_Drug Cytotoxic Nitroso Radical Prodrug->Activated_Drug Nitroreductase (e.g., RdxA, FrxA) DNA_Damage DNA Damage & Cell Death Activated_Drug->DNA_Damage Reduced_NTR Decreased/Altered Nitroreductase Activity Prodrug_Res This compound (Prodrug) Efflux_Pump Efflux Pump Prodrug_Efflux This compound (Prodrug) Prodrug_Efflux->Efflux_Pump

Caption: Signaling pathway of this compound activation and resistance.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Start Start: Isolate Resistant Strain Prep_Inoculum Prepare Standardized Inoculum Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of Compound Start->Prep_Compound Inoculate Inoculate 96-Well Plate Prep_Inoculum->Inoculate Prep_Compound->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC Compare_MIC Compare MIC with Control Read_MIC->Compare_MIC End End: Determine Efficacy Compare_MIC->End

Caption: Experimental workflow for MIC determination.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions High_MIC Observed High MIC Reduced_Activation Reduced Nitroreductase Activity High_MIC->Reduced_Activation Increased_Efflux Increased Efflux High_MIC->Increased_Efflux Target_Modification Target Site Modification High_MIC->Target_Modification Novel_Analogs Develop Novel Analogs Reduced_Activation->Novel_Analogs Combination_Therapy Combination Therapy (e.g., with EPIs) Increased_Efflux->Combination_Therapy Adjuvants Use Adjuvants to Restore Susceptibility Increased_Efflux->Adjuvants Target_Modification->Novel_Analogs

Caption: Logical relationships in overcoming this compound resistance.

References

Technical Support Center: Enhancing the Selectivity of 4-Nitroimidazole Hypoxia Markers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitroimidazole (4-NI) based hypoxia markers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve reliable, selective detection of hypoxic cells.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the selectivity of this compound markers for hypoxic tissues?

A1: The selectivity of this compound markers stems from their bioreductive activation. In all viable cells, the nitro group (-NO₂) of the 4-NI molecule undergoes a one-electron reduction to form a nitro radical anion. In well-oxygenated (normoxic) tissues, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, creating a "futile cycle" with no net reduction. However, under hypoxic conditions (low oxygen), the radical anion undergoes further reduction to form reactive intermediates, such as hydroxylamines. These reactive species then covalently bind to cellular macromolecules, like proteins and DNA, effectively trapping the marker within the hypoxic cell. This oxygen-dependent differential metabolism is the basis for their selectivity.[1]

Q2: What is the difference between 2-nitroimidazole and this compound markers in terms of selectivity?

A2: 2-nitroimidazoles generally exhibit higher hypoxia selectivity compared to 4-nitroimidazoles. This is attributed to their less negative reduction potential, meaning they are more easily reduced.[2] For instance, the reduction potential of 2-nitroimidazole is approximately -0.39 V, whereas for this compound it is -0.56 V.[1] This electrochemical property makes 2-nitroimidazoles more sensitive probes for detecting hypoxic regions.[2] Consequently, many widely used hypoxia markers, such as pimonidazole and [¹⁸F]FMISO, are 2-nitroimidazole derivatives.[1][3]

Q3: Can this compound markers detect different types of hypoxia, such as acute and chronic?

A3: Yes, certain nitroimidazole markers, particularly those that are weak bases like pimonidazole, can be effective in detecting both chronic (diffusion-limited) and acute (perfusion-limited) hypoxia. Weakly basic compounds can become "trapped" and accumulate in cells with a lower intracellular pH, which can be a feature of cells experiencing fluctuating or acute hypoxia near blood vessels. This accumulation can lead to higher levels of binding during transient hypoxic events.

Q4: What are the recommended dosages for in vivo experiments using pimonidazole?

A4: The optimal dose of pimonidazole hydrochloride can vary depending on the animal model and specific experimental goals. However, doses in mice and rats have ranged from 30 mg/kg to 400 mg/kg without significant toxicity. It is important to note that at doses above 100 mg/kg, effects on blood flow have been observed in some tumor models. For larger animals, dosing is often calculated based on surface area, with a recommended dose of 0.5 g/m² for humans.[4][5]

Q5: How soon after administration of a 4-NI marker can tissues be harvested?

A5: The timing of tissue harvesting depends on the specific marker's pharmacokinetics. For pimonidazole, adducts are stable, and tissues can typically be harvested 1-2 hours after intravenous or intraperitoneal injection.[4] This allows for sufficient distribution of the marker and its selective retention in hypoxic tissues.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Background Staining / Low Signal-to-Noise Ratio 1. Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. 2. Inadequate Blocking: Insufficient blocking of non-specific binding sites. 3. Incomplete Washing: Residual unbound antibodies remaining on the tissue section. 4. Autofluorescence: Endogenous fluorescence from the tissue itself.1. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background. 2. Optimize Blocking: Increase the incubation time with the blocking buffer (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin). 3. Thorough Washing: Increase the number and duration of wash steps between antibody incubations. 4. Use Spectral Unmixing or Antifade Reagents: If using fluorescence detection, employ spectral unmixing techniques if available on your microscope, or use mounting media containing an antifade reagent with DAPI to help quench some background.
No or Weak Hypoxia-Specific Signal 1. Absence of Severe Hypoxia: The experimental model may not have regions with sufficiently low oxygen levels (typically pO₂ < 10 mmHg) for significant marker binding.[1] 2. Insufficient Marker Dose or Incubation Time: The amount of marker administered or the time allowed for it to accumulate may be inadequate. 3. Low Nitroreductase Activity: The cells of interest may have low levels of the enzymes required to reduce the nitroimidazole.[6] 4. Improper Tissue Fixation/Processing: Under-fixation can lead to poor tissue morphology and loss of antigenicity, while over-fixation can mask the epitope.1. Verify Hypoxia Model: Use a positive control model known to generate robust hypoxia. Confirm hypoxia using a complementary method, such as HIF-1α staining or a commercial live-cell hypoxia dye.[7] 2. Optimize Dosing and Timing: Increase the dose of the 4-NI marker or the incubation/circulation time based on literature recommendations and pilot studies.[4][5] 3. Assess Nitroreductase Levels: If possible, measure the expression or activity of relevant nitroreductases in your cell or tissue model. 4. Optimize Fixation Protocol: For formalin-fixed, paraffin-embedded tissues, ensure fixation is carried out for an appropriate duration (e.g., 16-32 hours in 10% neutral buffered formalin). Consider using frozen sections as an alternative.
Inconsistent or Unexpected Staining Pattern 1. Non-Specific Binding in Certain Tissues: Some tissues, like areas of keratinization in head and neck cancers, have been reported to show pimonidazole staining that may not be related to hypoxia.[8] 2. Marker Distribution Issues: Poor perfusion in certain tumor regions can limit the delivery of the 4-NI marker. 3. Edge Effect: Cells at the edge of a tissue section or cell culture well may experience different oxygen levels, leading to artifactual staining.1. Careful Histological Correlation: Correlate staining patterns with the underlying tissue histology to identify potentially confounding structures. 2. Assess Vascular Perfusion: Co-stain with a marker of blood vessels (e.g., CD31) to evaluate the relationship between marker binding and vascularity.[7] 3. Ensure Uniform Conditions: Be mindful of potential artifacts at tissue edges. Analyze central regions of the tissue for the most reliable results. For in vitro studies, ensure uniform cell seeding and media volume.

Quantitative Data Summary

Table 1: Comparison of Physicochemical and Biological Properties of Nitroimidazole-based Hypoxia Markers

Marker Type Reduction Potential (V at pH 7) LogP (Octanol-Water Partition Coefficient) Key Features
2-Nitroimidazole 2-Nitroimidazole-0.39[1]-Higher reduction potential leads to greater hypoxia selectivity.
This compound This compound-0.56[1]-More difficult to reduce, potentially limiting utility as a highly sensitive hypoxia probe.[2]
[¹⁸F]FMISO 2-Nitroimidazole-0.40[2]Widely used PET tracer; slow clearance kinetics can lead to low target-to-background ratios.[9]
Pimonidazole 2-Nitroimidazole-8.5 (free base)High octanol-water partition coefficient allows for good tissue penetration, including the brain.[4]
[¹⁸F]-23 2-Nitroimidazole--A PET tracer with a PEG-sulfonyl-linker showing improved tumor uptake and tumor-to-muscle ratio compared to [¹⁸F]FMISO in a preclinical model.[3]
[¹⁸F]-24 This compound--A PET tracer that showed significantly decreased tumor uptake compared to its 2-nitroimidazole counterpart ([¹⁸F]-23).[3]

Experimental Protocols

Protocol 1: Immunohistochemical Detection of Pimonidazole Adducts in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
  • Pimonidazole Administration (In Vivo):

    • Prepare a fresh solution of pimonidazole hydrochloride in sterile saline (e.g., 10 mg/mL).

    • Administer to the animal (e.g., mouse) via intravenous or intraperitoneal injection at a dose of 60 mg/kg.

    • Allow the marker to circulate for 90-120 minutes.

  • Tissue Harvesting and Fixation:

    • Euthanize the animal and excise the tissues of interest.

    • Fix tissues in 10% neutral buffered formalin (NBF) for 16-32 hours at room temperature.

    • Process tissues through a series of graded alcohols and xylene, and embed in paraffin wax.

  • Immunohistochemistry:

    • Cut 4-5 µm sections and mount on charged slides.

    • Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

    • Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against pimonidazole adducts (e.g., a mouse monoclonal antibody) at the optimized dilution overnight at 4°C.

    • Wash sections with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP) for 1 hour at room temperature.

    • Wash sections with PBS.

    • Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB) and monitor for color development.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Visualizations

Bioreductive_Activation_Pathway cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) 4-NI_normoxia This compound Radical_Anion_normoxia Nitro Radical Anion 4-NI_normoxia->Radical_Anion_normoxia 1e- Reduction (Nitroreductases) Radical_Anion_normoxia->4-NI_normoxia Re-oxidation O2 Oxygen (O2) Radical_Anion_normoxia->O2 e- transfer 4-NI_hypoxia This compound Radical_Anion_hypoxia Nitro Radical Anion 4-NI_hypoxia->Radical_Anion_hypoxia 1e- Reduction (Nitroreductases) Reactive_Intermediate Reactive Intermediate (e.g., Hydroxylamine) Radical_Anion_hypoxia->Reactive_Intermediate Further Reduction Adduct Covalent Adducts (Trapped Marker) Reactive_Intermediate->Adduct Covalent Binding Macromolecule Cellular Macromolecules (Proteins, DNA) Macromolecule->Adduct Troubleshooting_Workflow Start Start Experiment Problem Suboptimal Result? (e.g., High Background, Weak Signal) Start->Problem Check_Signal Evaluate Signal Strength Problem->Check_Signal Yes Good_Result Good Result: Analyze Data Problem->Good_Result No Check_Background Evaluate Background Staining Check_Signal->Check_Background Adequate No_Signal No / Weak Signal Check_Signal->No_Signal Weak/None High_Background High Background Check_Background->High_Background High Check_Background->Good_Result Low Sol_No_Signal Verify Hypoxia Model Optimize Marker Dose/Time Check Tissue Processing No_Signal->Sol_No_Signal Sol_High_Background Titrate Antibodies Optimize Blocking/Washing High_Background->Sol_High_Background End End Good_Result->End Sol_No_Signal->Start Re-run Experiment Sol_High_Background->Start Re-run Experiment

References

Validation & Comparative

A Head-to-Head Battle: 4-Nitroimidazole Versus 2-Nitroimidazole as Hypoxia Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of hypoxic regions in tumors is critical for predicting treatment response and developing targeted therapies. Nitroimidazoles have emerged as the gold standard for this purpose, with 2-nitroimidazole derivatives, such as pimonidazole and [¹⁸F]FMISO, being extensively used. However, the question of whether 4-nitroimidazole analogues could offer comparable or superior performance remains a topic of interest. This guide provides an objective comparison of this compound and 2-nitroimidazole as hypoxia markers, supported by experimental data.

The fundamental principle behind the use of nitroimidazoles as hypoxia markers lies in their bioreductive activation. In low-oxygen environments, the nitro group of the imidazole ring is reduced by cellular nitroreductases to form reactive intermediates. These intermediates then bind covalently to intracellular macromolecules, effectively trapping the marker within hypoxic cells. In normoxic tissues, the reduced nitroimidazole is rapidly reoxidized, preventing its accumulation. This differential retention allows for the specific identification of hypoxic regions.

The position of the nitro group on the imidazole ring—at the 2-position versus the 4-position—significantly influences the electron affinity of the molecule. This, in turn, affects the efficiency of its reduction and, consequently, its performance as a hypoxia marker.

Performance Comparison: 2-Nitroimidazole Takes the Lead

Experimental evidence consistently demonstrates the superiority of 2-nitroimidazole derivatives over their this compound counterparts as hypoxia markers. The higher electron affinity of 2-nitroimidazoles facilitates their reduction in hypoxic conditions, leading to greater accumulation and a stronger signal.

A key metric for evaluating hypoxia markers is the hypoxia-selective factor (HSF), which is the ratio of uptake in hypoxic cells to that in normoxic cells. A higher HSF indicates greater specificity for hypoxic tissue. Studies comparing metal complexes of 2- and 4-nitroimidazoles have shown that the 2-nitroimidazole-containing complex exhibits a higher HSF.[1] For instance, one study found that a 2-nitroimidazole complex had an HSF of 0.74, while its this compound counterpart had an HSF of 0.64.[1] This suggests a greater and more selective uptake of the 2-nitroimidazole derivative in hypoxic conditions.[1]

Biodistribution studies in tumor-bearing mice further support the enhanced performance of 2-nitroimidazoles. When comparing radioiodinated derivatives, the 2-nitroimidazole analogue demonstrated favorable tumor localization and slower clearance from the tumor compared to two different this compound analogues.[2] This prolonged retention in the tumor, coupled with faster clearance from other organs, results in higher tumor-to-tissue ratios and improved imaging contrast over time.[2]

Parameter2-Nitroimidazole DerivativeThis compound DerivativeReference
Hypoxia-Selective Factor (HSF) 0.740.64[1]
Tumor Uptake (in vivo) HigherLower[1]
Tumor Clearance SlowerFaster[2]
Tumor-to-Tissue Ratios HigherLower[2]

Signaling Pathway and Experimental Workflow

The mechanism of action of nitroimidazole-based hypoxia markers involves a series of reduction steps that are dependent on the low-oxygen environment. This process is initiated by cellular nitroreductases.

cluster_cell Cell Membrane cluster_hypoxia Hypoxic Condition (Low O2) cluster_normoxia Normoxic Condition (High O2) Nitroimidazole Nitroimidazole Nitro-reductase Nitro-reductase Nitroimidazole->Nitro-reductase Diffusion Reactive Intermediate Reactive Intermediate Nitro-reductase->Reactive Intermediate Reduction Re-oxidation Re-oxidation Nitro-reductase->Re-oxidation Reduction Macromolecule Adducts Macromolecule Adducts Reactive Intermediate->Macromolecule Adducts Covalent Binding Re-oxidation->Nitroimidazole Diffusion out of cell

Bioreductive activation of nitroimidazoles under hypoxic vs. normoxic conditions.

A typical experimental workflow for evaluating a nitroimidazole-based hypoxia marker, such as pimonidazole, involves administration of the compound to a tumor-bearing animal, followed by tissue collection and immunohistochemical analysis.

Administer Pimonidazole Administer Pimonidazole Tumor-bearing Animal Tumor-bearing Animal Administer Pimonidazole->Tumor-bearing Animal Tissue Collection Tissue Collection Tumor-bearing Animal->Tissue Collection Allow circulation Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Sectioning and Staining Microscopy and Analysis Microscopy and Analysis Immunohistochemistry->Microscopy and Analysis Visualization of hypoxic regions

Experimental workflow for pimonidazole-based hypoxia detection.

Experimental Protocols

Pimonidazole Immunohistochemistry for Hypoxia Detection in Tumors

This protocol outlines the key steps for the detection of hypoxic cells in tumor tissue using pimonidazole.

1. Pimonidazole Administration:

  • Prepare a solution of pimonidazole hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline.[3]

  • Inject the pimonidazole solution intravenously into tumor-bearing mice at a dosage of 60 mg/kg body weight.[3]

  • Allow the pimonidazole to circulate for 90 minutes before euthanizing the animal.[3]

2. Tissue Collection and Preparation:

  • Immediately following euthanasia, excise the tumor and other organs of interest.

  • Snap-freeze the tissues in liquid nitrogen and store at -80°C until sectioning.[3]

  • Cut 4 µm frozen sections using a cryostat.[4]

3. Immunohistochemical Staining:

  • Thaw the tissue sections and fix them in cold acetone for 10 minutes.[4]

  • Rinse the sections and incubate them overnight at 4°C with a mouse monoclonal anti-pimonidazole antibody.[4]

  • After washing, incubate the sections for 90 minutes with a fluorescently labeled secondary antibody (e.g., Cy-3-conjugated goat anti-mouse antibody).[4]

  • Mount the slides with an appropriate mounting medium.

4. Analysis:

  • Visualize the stained sections using a fluorescence microscope.

  • The fluorescent signal indicates the presence of pimonidazole adducts and, therefore, hypoxic regions within the tissue.

[¹⁸F]FMISO PET Imaging for In Vivo Hypoxia Detection

This protocol provides a general outline for performing Positron Emission Tomography (PET) imaging with [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) to non-invasively quantify tumor hypoxia.

1. Radiotracer Administration:

  • Intravenously inject the tumor-bearing animal with [¹⁸F]FMISO at a dose of 3.7 MBq/kg.[5]

2. PET Scan Acquisition:

  • Position the animal in the PET scanner.

  • Acquire static PET images for 20 minutes, typically starting 90-120 minutes after the injection of the radiotracer.[5][6]

  • A CT scan is also acquired for anatomical reference.[6]

3. Image Analysis:

  • Reconstruct the PET and CT images.

  • Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on the co-registered images.

  • Calculate the standardized uptake value (SUV) for the tumor and the tumor-to-muscle (T/M) ratio to quantify the extent of hypoxia.[6]

Conclusion

The available experimental data strongly indicates that 2-nitroimidazole derivatives are more effective and specific markers of hypoxia compared to this compound analogues. Their superior performance is attributed to their higher electron affinity, which leads to more efficient bioreductive activation and trapping in hypoxic cells. While research into novel hypoxia markers is ongoing, 2-nitroimidazoles, particularly pimonidazole for immunohistochemistry and [¹⁸F]FMISO for PET imaging, remain the established and reliable tools for researchers and clinicians in the field of oncology.

References

A Comparative Guide to the Anticancer Activity of 4-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of various 4-nitroimidazole derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as novel cancer therapeutics.

Introduction to this compound Derivatives in Oncology

The imidazole ring is a key structural motif in many biologically active compounds.[1] When substituted with a nitro group at the 4-position, these derivatives have demonstrated significant potential as anticancer agents.[2] A primary mechanism of their anticancer activity is believed to be bioreductive activation under the hypoxic conditions often found in solid tumors.[3][4] This selective activation leads to the formation of reactive cytotoxic species that can induce cellular damage and inhibit tumor growth.[3][4]

Comparative Anticancer Activity

The in vitro cytotoxic activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the tables below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

This compound-Piperazine Conjugates

A series of this compound derivatives conjugated with piperazine moieties have been synthesized and evaluated for their antiproliferative activity.

CompoundCell LineCell TypeIC50 (µM)Reference
Compound 5f MCF-7Breast Adenocarcinoma1.0 (µg/mL)[2]
Compound 5h MCF-7Breast Adenocarcinoma1.0 (µg/mL)
Compound 5k MCF-7Breast Adenocarcinoma1.0 (µg/mL)[2]
Compound 5d PC3Prostate Cancer4.0 (µg/mL)[2]
Compound 5m DU145Prostate Cancer5.0 (µg/mL)[2]
Compound 5 MCF-7Breast Adenocarcinoma1.0 ± 0[5]
Compound 5 PC3Prostate Cancer9.00 ± 0.028[5]
Compound 7 HepG2Hepatocellular Carcinoma5.6 ± 0.5[1]
Compound 7 MCF-7Breast Adenocarcinoma32.1 ± 5.6[1]
Compound 10 HepG2Hepatocellular Carcinoma29.6 ± 7.6[1]
Compound 10 MCF-7Breast Adenocarcinoma46.2 ± 8.2[1]
This compound-Isoxazole Conjugates

The conjugation of this compound with isoxazole has also yielded compounds with potent anticancer activity.

CompoundCell LineCell TypeIC50 (µM)Reference
Compound 9a MCF-7Breast Adenocarcinoma0.052 - 0.012
Compound 9j MCF-7Breast Adenocarcinoma0.052 - 0.012
Compound 9k MCF-7Breast Adenocarcinoma0.052 - 0.012
Compound 9o MCF-7Breast Adenocarcinoma0.052 - 0.012
Compound 9a PC-3Prostate Cancer0.156 - 0.041
Compound 9d PC-3Prostate Cancer0.156 - 0.041
Compound 9g PC-3Prostate Cancer0.156 - 0.041
Compound 9j PC-3Prostate Cancer0.156 - 0.041
Compound 9k PC-3Prostate Cancer0.156 - 0.041
Compound 9a DU-145Prostate Cancer1.18 - 0.356
Compound 9j DU-145Prostate Cancer1.18 - 0.356
Compound 9k DU-145Prostate Cancer1.18 - 0.356
Compound 9o DU-145Prostate Cancer1.18 - 0.356
N-Alkyl-Nitroimidazole Derivatives

Studies on N-alkyl-nitroimidazoles have provided insights into the structure-activity relationship, suggesting that the length of the alkyl chain can influence cytotoxic activity.

CompoundCell LineCell TypeLC50 (µM)Reference
N-methyl-nitroimidazole MDA-MB-231Human Breast Adenocarcinoma16.67 ± 2.3[6]
N-methyl-nitroimidazole A549Human Lung Carcinoma17.00 ± 1.7[6]
N-methyl-nitroimidazole VeroNormal Kidney Cells27.00 ± 2.8[6]

Note: LC50 (Lethal Concentration 50%) is used in this study, which is analogous to IC50.

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives predominantly relies on in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol

This protocol outlines the key steps for assessing cell viability after treatment with this compound derivatives.

1. Cell Seeding:

  • Cancer cell lines are seeded in 96-well plates at a predetermined density.

  • The plates are incubated overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.[6]

2. Compound Treatment:

  • A stock solution of the this compound derivative is prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the appropriate cell culture medium.

  • The medium from the cell plates is removed, and the cells are treated with various concentrations of the test compound.

  • Control wells containing vehicle (e.g., DMSO) without the test compound are included.[6]

3. Incubation:

  • The plates are incubated for a specified period, commonly 72 hours, to allow the compound to exert its cytotoxic effects.[6]

4. MTT Addition and Formazan Formation:

  • After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[6]

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]

7. Data Analysis:

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare serial dilutions of this compound derivative compound_prep->treatment incubation Incubate for 72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 2-4 hours (Formazan formation) add_mtt->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Mechanism of Action: Signaling Pathways

The anticancer effect of this compound derivatives is primarily attributed to their bioreductive activation in hypoxic tumor environments. More recent studies have also suggested potential interactions with specific cellular signaling pathways.

Bioreductive Activation Pathway

Under low oxygen conditions, the nitro group of the this compound molecule undergoes a one-electron reduction, catalyzed by cellular reductases, to form a nitro radical anion.[3][4] In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound. However, in a hypoxic environment, the radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and cell death.[3]

Bioreductive_Activation cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Nitroimidazole_N This compound (R-NO2) Radical_Anion_N Nitro Radical Anion (R-NO2•−) Nitroimidazole_N->Radical_Anion_N One-electron reduction Radical_Anion_N->Nitroimidazole_N Re-oxidation Oxygen_N Oxygen (O2) Oxygen_N->Radical_Anion_N Nitroimidazole_H This compound (R-NO2) Radical_Anion_H Nitro Radical Anion (R-NO2•−) Nitroimidazole_H->Radical_Anion_H One-electron reduction Reactive_Species Reactive Intermediates (e.g., R-NO, R-NHOH) Radical_Anion_H->Reactive_Species Further reduction Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Species->Macromolecules Covalent binding Cell_Damage Cell Damage & Death Macromolecules->Cell_Damage

Bioreductive activation of 4-nitroimidazoles.
Potential Involvement of the CDK2 Pathway

Recent research suggests that some nitroimidazole derivatives may exert their anticancer effects through the modulation of cell cycle regulatory proteins. One study proposed that certain this compound derivatives could act as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, promotes the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. Molecular docking studies have suggested that these compounds may bind to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.

CDK2_Inhibition_Pathway Nitroimidazole This compound Derivative CDK2_CyclinE CDK2/Cyclin E Complex Nitroimidazole->CDK2_CyclinE Inhibition CDK2_CyclinA CDK2/Cyclin A Complex Nitroimidazole->CDK2_CyclinA Inhibition G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest Leads to DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication Promotes CDK2_CyclinA->Cell_Cycle_Arrest Leads to Cell_Cycle_Progression Cell Cycle Progression G1_S_Transition->Cell_Cycle_Progression DNA_Replication->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed pathway of CDK2 inhibition.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their mechanism of action, centered around bioreductive activation in hypoxic tumors, offers a degree of selectivity for cancer cells. The quantitative data presented herein highlights the potent cytotoxic effects of various derivatives against a range of cancer cell lines. Further research into their precise molecular targets and signaling pathways, such as the potential inhibition of CDK2, will be crucial in optimizing their therapeutic potential and advancing them towards clinical applications.

References

4-Nitroimidazole as a Radiosensitizer: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive in vitro comparison of 4-Nitroimidazole's potential as a radiosensitizer against other key nitroimidazole-based compounds. This guide synthesizes available data to inform future research and development in radiation oncology.

The search for effective radiosensitizers to enhance the therapeutic window of radiotherapy, particularly in hypoxic tumors, has led to extensive investigation of nitroimidazole compounds. These agents mimic oxygen's ability to "fix" radiation-induced DNA damage, thereby increasing cell kill in oxygen-deficient environments. While 2-nitroimidazoles like misonidazole and 5-nitroimidazoles such as nimorazole have been widely studied, the potential of 4-nitroimidazoles remains less characterized. This guide provides a comparative overview of the in vitro performance of this compound derivatives alongside established and developmental radiosensitizers, based on available experimental data.

Comparative Performance of Nitroimidazole-Based Radiosensitizers

The efficacy of a radiosensitizer is primarily evaluated by its Sensitizer Enhancement Ratio (SER), which quantifies the factor by which the radiosensitizer increases the lethal effects of radiation under hypoxic conditions. Additionally, the cytotoxic profile of the compound, often expressed as the half-maximal inhibitory concentration (IC50) under both oxic and hypoxic conditions, is crucial for determining its therapeutic index.

While direct, comprehensive in vitro data for the parent this compound compound is limited in the current body of literature, studies on its derivatives provide valuable insights into its potential. For a robust comparison, this guide includes data on well-established 2- and 5-nitroimidazole radiosensitizers.

Compound ClassSpecific CompoundCell LineSensitizer Enhancement Ratio (SER)IC50 (Hypoxic)IC50 (Oxic)Hypoxic Cytotoxicity Ratio (HCR)
This compound Derivative 5-Phenoxysulphonyl-1-methyl-4-nitroimidazole (NSC 38087)V79> Predicted by electron affinity[1]-5 µM (2h exposure)[1]<1 (More toxic in air)[1]
2-Nitroimidazoles MisonidazoleHCT116/54C1.46 ± 0.01---
EtanidazoleHCT116/54C1.18 ± 0.00---
IAZAFaDu1.41---
FAZAFaDu1.09---
5-Nitroimidazole NimorazoleHCT116/54C1.20 ± 0.01---

Note: The table presents a summary of available data. Experimental conditions such as drug concentration and radiation dose for SER calculation may vary between studies. Direct comparison should be made with caution.

Mechanistic Insights: The Role of Nitroimidazoles in Radiosensitization

Nitroimidazoles exert their radiosensitizing effect primarily in hypoxic cells. Under normal oxygen levels, the reduced nitroimidazole radical anion is rapidly re-oxidized, rendering it ineffective. However, in the absence of oxygen, this radical can undergo further reduction to form reactive species that interact with and "fix" radiation-induced DNA damage, making it irreparable and leading to cell death.

Radiosensitizer_Mechanism Mechanism of Nitroimidazole Radiosensitization in Hypoxic Cells Radiation Ionizing Radiation DNA Cellular DNA Radiation->DNA Induces DNA_Damage DNA Radicals (Repairable) DNA->DNA_Damage DNA_Damage->DNA Repair Fixed_Damage Fixed DNA Damage (Irreparable) DNA_Damage->Fixed_Damage Fixation by Reduced NI Cell_Death Cell Death Fixed_Damage->Cell_Death Nitroimidazole This compound (Prodrug) Reduced_NI Reduced Nitroimidazole (Radical Anion) Nitroimidazole->Reduced_NI Reduction Reduced_NI->Nitroimidazole Re-oxidation Oxygen Oxygen Reduced_NI->Oxygen Reoxidation Re-oxidation Oxygen->Reduced_NI Hypoxia Hypoxia (Low Oxygen) Hypoxia->Reduced_NI Favors

Figure 1. Proposed mechanism of this compound as a radiosensitizer.

Experimental Protocols for In Vitro Validation

Standardized in vitro assays are fundamental to the evaluation and comparison of potential radiosensitizers. The following are key experimental protocols cited in the validation of nitroimidazole-based compounds.

Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the effect of ionizing radiation on cell reproductive integrity.

Protocol:

  • Cell Seeding: Plate a known number of single cells into multi-well plates or petri dishes. The number of cells seeded is adjusted based on the expected survival fraction for each radiation dose.

  • Drug Incubation: Expose the cells to the radiosensitizer (e.g., this compound) at various concentrations for a defined period before irradiation. This is typically performed under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

  • Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: Incubate the plates for 7-14 days to allow for colony formation from surviving cells.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each dose and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) is then determined from these curves.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment: Treat cells with the radiosensitizer and/or radiation as described for the clonogenic assay.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Western Blot for γ-H2AX

The phosphorylation of histone H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the radiosensitizer and radiation. At various time points post-treatment, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for γ-H2AX, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity to determine the relative levels of γ-H2AX, indicating the extent of DNA double-strand breaks.

Experimental_Workflow In Vitro Validation Workflow for a Radiosensitizer Cell_Culture Cell Line Selection and Culture Treatment Treatment with 4-NI and/or Radiation (Normoxic vs. Hypoxic) Cell_Culture->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Comet Comet Assay Treatment->Comet Western Western Blot (γ-H2AX) Treatment->Western SER_Analysis SER Calculation & Survival Curves Clonogenic->SER_Analysis DNA_Damage_Analysis Quantification of DNA Strand Breaks Comet->DNA_Damage_Analysis DSB_Analysis Quantification of DNA Double-Strand Breaks Western->DSB_Analysis Conclusion Evaluation of Radiosensitizing Potential SER_Analysis->Conclusion DNA_Damage_Analysis->Conclusion DSB_Analysis->Conclusion

Figure 2. A typical experimental workflow for the in vitro validation of a radiosensitizer.

Conclusion

The in vitro data for derivatives of this compound suggest that this class of compounds holds promise as hypoxic cell radiosensitizers. The available evidence on 5-substituted 4-nitroimidazoles indicates that their radiosensitizing effect may be more potent than predicted by their electron affinity alone, potentially due to interactions with cellular thiols[1]. However, a comprehensive evaluation of the parent this compound compound is necessary to fully understand its potential and to guide the rational design of new, more effective analogues.

Compared to the well-characterized 2- and 5-nitroimidazoles, the this compound scaffold remains a relatively underexplored area in radiosensitizer research. Future in vitro studies should focus on determining the SER and cytotoxicity profiles of the parent this compound across a panel of cancer cell lines under standardized hypoxic conditions. Such data will be critical for establishing a baseline for this chemical class and for identifying promising lead compounds for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for conducting these essential validation studies.

References

Comparative Efficacy of 4-Nitroimidazole Analogs Against Anaerobic Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro activity of various 4-nitroimidazole analogs against clinically significant anaerobic bacteria, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to guide future research and development.

The rising challenge of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among these, this compound analogs represent a promising class of compounds with potent activity against anaerobic bacteria. This guide offers a comparative overview of the efficacy of several this compound derivatives, supported by quantitative in vitro data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

Mechanism of Action: A Reductive Activation Cascade

The antimicrobial activity of this compound analogs is contingent upon the reductive activation of the nitro group within the low-redox-potential environment characteristic of anaerobic bacteria. This process, catalyzed by bacterial nitroreductases, generates reactive nitroso and hydroxylamine intermediates, as well as nitric oxide radicals. These cytotoxic species subsequently induce DNA damage and inhibit essential cellular processes, ultimately leading to bacterial cell death. This selective activation mechanism accounts for their targeted efficacy against anaerobic microorganisms.[1][2][][4]

Mechanism of Action of this compound Analogs cluster_bacterium Anaerobic Bacterium This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Enters cell Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reductive Activation DNA_Damage DNA Damage & Inhibition of Cellular Processes Reactive_Intermediates->DNA_Damage Induces Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Mechanism of Action of this compound Analogs

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a panel of clinically relevant anaerobic bacteria. The data has been compiled from multiple in vitro studies to provide a comparative assessment of their potency.

CompoundBacteroides fragilis (MIC µg/mL)Clostridium difficile (MIC µg/mL)Peptostreptococcus spp. (MIC µg/mL)Fusobacterium spp. (MIC µg/mL)Reference(s)
Metronidazole0.16 - >2560.25 - 16≤0.03 - 4.00.12 - 0.5[5][6]
Tinidazole0.25 - 1.0-≤0.03 - 1.00.06 - 0.25[5]
Ornidazole0.25 - 1.00.25 - 0.5≤0.03 - 1.00.12 - 0.5[5][6]
Pretomanid (PA-824)----[7][8]
Delamanid----[1][7]
Nitroimidazole-Oxazolidinone Conjugate (Compound 5)-0.06 - 1.0--[7]

Note: Data for Pretomanid and Delamanid against these specific anaerobic bacteria is limited in the reviewed literature, as their primary development has been for Mycobacterium tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13]

1. Preparation of Media:

  • Use Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).

  • Prepare a series of agar plates containing twofold serial dilutions of the this compound analog to be tested.

  • Include a growth control plate without any antimicrobial agent.

2. Inoculum Preparation:

  • Grow the anaerobic bacterial isolates to be tested on appropriate media in an anaerobic environment.

  • Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) and adjust the turbidity to match a 0.5 McFarland standard.

3. Inoculation:

  • Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.

4. Incubation:

  • Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.

Experimental Workflow for MIC Determination Start Start Prepare_Media Prepare Agar Plates with Serial Dilutions of Analog Start->Prepare_Media Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Media->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspensions Prepare_Inoculum->Inoculate_Plates Incubate_Anaerobically Incubate Plates in Anaerobic Conditions Inoculate_Plates->Incubate_Anaerobically Read_Results Determine MIC (Lowest Inhibitory Concentration) Incubate_Anaerobically->Read_Results End End Read_Results->End

Workflow for MIC Determination by Agar Dilution

Conclusion

This guide provides a comparative analysis of the in vitro efficacy of this compound analogs against key anaerobic bacteria. The data presented, along with the detailed experimental protocols, serves as a valuable resource for researchers in the field of antimicrobial drug discovery and development. While established compounds like metronidazole, tinidazole, and ornidazole demonstrate broad activity, the development of novel analogs, such as nitroimidazole-oxazolidinone conjugates, shows promise in expanding the therapeutic arsenal against anaerobic infections. Further research is warranted to evaluate the in vitro activity of newer bicyclic nitroimidazoles like pretomanid and delamanid against a wider range of clinically relevant anaerobic pathogens to fully understand their potential in this therapeutic area.

References

A Comparative Guide to Nitroaromatic Compounds for Hypoxia Detection: 4-Nitroimidazole in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of hypoxic regions in tumors is critical for developing effective cancer therapies. This guide provides an objective comparison of 4-nitroimidazole-based probes against other nitroaromatic compounds for hypoxia detection, supported by experimental data and detailed protocols.

The selective survival and treatment resistance of cancer cells in low-oxygen environments, a phenomenon known as hypoxia, is a significant challenge in oncology. Nitroaromatic compounds have emerged as a valuable class of probes for identifying these hypoxic cells. Their mechanism of action relies on the intracellular reduction of the nitro group by nitroreductase enzymes, which are overexpressed under hypoxic conditions. This bioreduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the probe within hypoxic cells. Oxygen can reverse this initial reduction, ensuring the selectivity of these probes for hypoxic tissues.[1][2][3][4][5][6]

This guide focuses on the performance of this compound derivatives in comparison to other widely used nitroaromatic compounds, particularly the more common 2-nitroimidazole-based probes such as pimonidazole and EF5.

Mechanism of Hypoxia-Selective Activation

The fundamental principle behind the use of nitroaromatic compounds as hypoxia probes is their differential metabolism in normoxic versus hypoxic environments.

cluster_0 Normoxic Cell (High O2) cluster_1 Hypoxic Cell (Low O2) Probe_N Nitroaromatic Probe (R-NO2) Radical_Anion_N Nitro Radical Anion (R-NO2•−) Probe_N->Radical_Anion_N One-electron reduction (Nitroreductase) Extracellular_N Efflux from cell Probe_N->Extracellular_N Radical_Anion_N->Probe_N Re-oxidation (O2) Probe_H Nitroaromatic Probe (R-NO2) Radical_Anion_H Nitro Radical Anion (R-NO2•−) Probe_H->Radical_Anion_H One-electron reduction (Nitroreductase) Reactive_Species Reactive Intermediates (e.g., R-NHOH) Radical_Anion_H->Reactive_Species Further reduction Macromolecule_Adducts Covalent Adducts with Cellular Macromolecules Reactive_Species->Macromolecule_Adducts Binding Trapping Probe Retention & Signal Generation Macromolecule_Adducts->Trapping

Figure 1. Mechanism of nitroaromatic probe activation in normoxic versus hypoxic cells.

Quantitative Performance Comparison

The selection of a hypoxia probe is often dictated by its sensitivity, specificity, and the imaging modality to be used. The following table summarizes key performance metrics for this compound-based probes in comparison to other nitroaromatic compounds. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.

Probe ClassSpecific Compound ExampleModalityHypoxic/Normoxic Ratio (In Vitro)Tumor/Muscle Ratio (In Vivo)Key Characteristics
4-Nitroimidazoles 68Ga-HP-DO3A-NIPET9.3 at 120 min (A549 cells)[7]5.0 ± 1.2 at 2 hrs (A549 xenografts)[7]More difficult to reduce than 2-nitroimidazoles, potentially limiting utility as hypoxia-localizing probes. However, some derivatives show promise with good tumor-to-muscle ratios.[7]
18F-labeled this compoundPET-1.18 ± 0.04 %ID/g (UPPL tumor)[6]Significantly lower tumor uptake compared to its 2-nitroimidazole counterpart (3.36 ± 0.29 %ID/g).[6]
2-Nitroimidazoles PimonidazoleIHC, Flow Cytometry--Considered a "gold standard" exogenous hypoxia marker.[5] Its binding increases dramatically below an oxygen concentration of 10 mmHg.[5]
EF5IHC, Flow Cytometry, PET--Exists as a single, uncharged, lipophilic molecule, facilitating rapid and even tissue distribution.[8] Allows for quantitative analysis of pO₂ values.[8]
18F-FMISOPET~3.0 at 100 min (Walker 256 cells)[7]2.8 at 120 min[7]One of the most widely studied PET radiotracers for hypoxia, though it can have significant accumulation in the liver.[7]
18F-FAZAPET~2.7 at 100 min (Walker 256 cells)[7]2.92 - 3.00[9]A more hydrophilic alternative to 18F-FMISO, potentially offering better tumor-to-background contrast.[4]
Al18F-NOTA-NIPET2.27-fold higher than normoxia at 120 min (ECA109 cells)4.53 ± 0.20 at 120 min[10]Showed a higher hypoxic-to-normoxic uptake ratio compared to 18F-MISO in vitro.[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of hypoxia probes. Below are generalized methodologies for key experiments.

In Vitro Hypoxia Probe Evaluation

This protocol outlines the steps for assessing the hypoxia-selective accumulation of a probe in a cancer cell line.

start Seed cancer cells (e.g., A549, HeLa) in multi-well plates incubate Incubate cells overnight in standard incubator (20% O2, 5% CO2) start->incubate hypoxia_chamber Place one set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2) incubate->hypoxia_chamber normoxia_control Keep another set of plates in the standard incubator (normoxic control) incubate->normoxia_control add_probe Add nitroaromatic probe to the culture medium of both sets of plates hypoxia_chamber->add_probe normoxia_control->add_probe incubate_probe Incubate for a defined period (e.g., 2-4 hours) under respective oxygen conditions add_probe->incubate_probe wash Wash cells to remove unbound probe incubate_probe->wash detect Detect probe signal using appropriate method (e.g., fluorescence microscopy, flow cytometry, gamma counting) wash->detect analyze Quantify and compare signal intensity between hypoxic and normoxic cells detect->analyze

Figure 2. Experimental workflow for in vitro evaluation of hypoxia probes.

Detailed Steps:

  • Cell Culture: Cancer cells (e.g., A549, HeLa) are seeded in appropriate culture vessels (e.g., 96-well plates for plate reader assays, chamber slides for microscopy).

  • Induction of Hypoxia: Cells are placed in a hypoxic incubator or chamber with a controlled gas environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration to induce a hypoxic state. Control cells are maintained under normoxic conditions (e.g., 20% O₂).

  • Probe Incubation: The nitroaromatic probe is added to the culture medium of both hypoxic and normoxic cells at a predetermined concentration.

  • Incubation and Washing: Cells are incubated with the probe for a period that allows for uptake and metabolic activation. Following incubation, the cells are washed to remove any unbound probe.

  • Signal Detection and Analysis:

    • Fluorescence-based probes: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.

    • Radiolabeled probes: The radioactivity is quantified using a gamma counter.

    • The ratio of the signal in hypoxic cells to that in normoxic cells is calculated to determine the hypoxia selectivity of the probe.

In Vivo Hypoxia Imaging

This protocol describes a general procedure for assessing the performance of a hypoxia probe in a tumor xenograft model.

  • Animal Model: Tumor xenografts are established by subcutaneously injecting cancer cells into immunocompromised mice. Tumors are allowed to grow to a suitable size.

  • Probe Administration: The radiolabeled or fluorescently tagged nitroaromatic probe is administered to the tumor-bearing mice, typically via intravenous injection.

  • Imaging:

    • PET Imaging: For radiolabeled probes, mice are anesthetized and imaged using a microPET scanner at various time points post-injection. The uptake of the tracer in the tumor and other organs (e.g., muscle, liver, blood) is quantified.

    • Optical Imaging: For fluorescent probes, whole-body or ex vivo tumor imaging can be performed.

  • Biodistribution Studies: At the end of the imaging study, mice are euthanized, and major organs and the tumor are harvested. The amount of probe in each tissue is measured to determine the biodistribution profile.

  • Immunohistochemistry (IHC): Tumors can be excised, sectioned, and stained with antibodies specific to the probe (e.g., anti-pimonidazole or anti-EF5 antibodies) to visualize the microscopic distribution of the probe within the tumor tissue. This can be correlated with other hypoxia markers like HIF-1α.[11][12]

Discussion and Conclusion

The choice of a hypoxia detection agent is a critical decision in both preclinical research and clinical applications. While 2-nitroimidazoles like pimonidazole and EF5 are well-established and widely used, this compound derivatives represent an area of ongoing research.

  • 2-Nitroimidazoles: Generally, 2-nitroimidazole derivatives are considered more suitable for hypoxia detection due to their more positive single-electron reduction potential compared to 4- and 5-nitroimidazoles.[5][13] This property allows for more efficient reduction and trapping in hypoxic tissues.[13] Compounds like EF5 offer the advantage of being a single lipophilic molecule, leading to better tissue distribution.[8] PET tracers like 18F-FMISO and 18F-FAZA have been extensively studied, with the latter showing promise for improved imaging contrast due to its hydrophilicity.[4]

  • 4-Nitroimidazoles: Research has shown that this compound counterparts can be more difficult to reduce, which may limit their utility as hypoxia probes.[3] Some studies have reported significantly lower tumor uptake for 18F-labeled this compound compared to its 2-nitroimidazole analog.[6] However, other this compound-based probes, such as 68Ga-HP-DO3A-NI, have demonstrated promising high tumor-to-muscle ratios in preclinical models, suggesting that with appropriate chemical modifications, 4-nitroimidazoles can be effective hypoxia imaging agents.[7]

References

A Comparative Analysis of 4-Nitroimidazole and 5-Nitroimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the physicochemical properties, mechanisms of action, therapeutic applications, and toxicological profiles of 4- and 5-nitroimidazole derivatives, supported by experimental data and detailed protocols.

Nitroimidazoles represent a critical class of heterocyclic compounds with a broad spectrum of biological activities. The position of the nitro group on the imidazole ring—at the 4- or 5-position—profoundly influences their chemical properties and biological effects. Historically, 5-nitroimidazole derivatives, such as metronidazole, have been mainstays in the treatment of anaerobic bacterial and protozoal infections.[1] In contrast, 4-nitroimidazole derivatives have more recently emerged as a versatile scaffold for the development of novel therapeutic agents, with applications extending to oncology and tuberculosis.[2][3] This guide provides a comparative analysis of these two classes of compounds to aid researchers, scientists, and drug development professionals in their evaluation and application.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the nitro group between 4- and 5-nitroimidazoles leads to distinct physicochemical characteristics that impact their biological activity. While comprehensive comparative data is sparse, available information suggests differences in properties like lipophilicity (logP) and aqueous solubility. For instance, bicyclic 4-nitroimidazoles developed as anti-tuberculosis agents exhibit a range of logP values (2.4 to 3.8) and variable aqueous solubility, which can be modulated by side-chain modifications.[4] The tautomeric relationship between 4- and 5-nitroimidazoles is also a crucial consideration in drug design, as the two forms can interconvert.[5]

Table 1: Comparative Physicochemical Properties of Representative Nitroimidazole Derivatives

PropertyThis compound Derivatives (Bicyclic Analogs)5-Nitroimidazole Derivatives (Metronidazole)
Molecular Weight Varies with side chains171.16 g/mol
logP 2.4 - 3.8[4]-0.02
Aqueous Solubility <2 to 127 µg/mL[4]10 g/L at 20°C
pKa Data not readily available in comparative studies2.6

Mechanism of Action: A Shared Path of Reductive Activation

The primary mechanism of action for both 4- and 5-nitroimidazole derivatives involves the reductive activation of the nitro group to generate cytotoxic reactive nitrogen species.[6][7] This process is significantly more efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic organisms and solid tumors.[5][6] Cellular nitroreductases, such as ferredoxin-linked enzymes in anaerobic microbes, donate electrons to the nitroimidazole, forming a nitro radical anion.[1][8] This radical can then undergo further reduction to produce species that cause damage to cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[8][9][10] While the fundamental principle of reductive activation is shared, the specific enzymes involved and the efficiency of reduction may differ between the two classes and among different organisms.[11][12]

Comparative Mechanism of Action Comparative Mechanism of Action of Nitroimidazoles cluster_0 Extracellular Environment cluster_1 Target Cell (Anaerobic Bacterium / Hypoxic Tumor Cell) This compound This compound Passive_Diffusion Passive_Diffusion This compound->Passive_Diffusion Diffusion 5-Nitroimidazole 5-Nitroimidazole 5-Nitroimidazole->Passive_Diffusion Diffusion Reductive_Activation Reductive_Activation Passive_Diffusion->Reductive_Activation Nitro_Radical_Anion Nitro_Radical_Anion Reductive_Activation->Nitro_Radical_Anion Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitro_Radical_Anion->Reactive_Nitrogen_Species Macromolecular_Damage Macromolecular_Damage Reactive_Nitrogen_Species->Macromolecular_Damage DNA_Strand_Breaks DNA_Strand_Breaks Macromolecular_Damage->DNA_Strand_Breaks Protein_Damage Protein_Damage Macromolecular_Damage->Protein_Damage Cell_Death Cell_Death DNA_Strand_Breaks->Cell_Death Protein_Damage->Cell_Death Nitroreductases Nitroreductases Nitroreductases->Reductive_Activation e-

Comparative Mechanism of Action of Nitroimidazoles

Therapeutic Applications: Established Roles and Emerging Potential

5-Nitroimidazole Derivatives: This class is well-established for its therapeutic use against a wide range of anaerobic bacteria and protozoa. Metronidazole, tinidazole, and ornidazole are cornerstone drugs for treating infections caused by Clostridium difficile, Bacteroides fragilis, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[9][13] More recently, their potential as anticancer agents is also being explored.

This compound Derivatives: While historically less explored for therapeutic applications, 4-nitroimidazoles have garnered significant interest in recent years. Bicyclic 4-nitroimidazoles, such as pretomanid, have been developed as potent anti-tuberculosis agents, effective against both replicating and non-replicating Mycobacterium tuberculosis.[2][4] Furthermore, various this compound derivatives have demonstrated promising in vitro activity against a panel of human cancer cell lines and certain bacterial and parasitic species.[3]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Nitroimidazole Derivatives

Compound ClassOrganismMIC (µg/mL) Range
This compound Derivatives Mycobacterium tuberculosisVaries with derivative
Staphylococcus aureusVaries with derivative
Leishmania amazonensisEC50: 4.57 - 9.19 µM
5-Nitroimidazole Derivatives Helicobacter pylori (resistant)MIC50: 8, MIC90: 16[14]
Trichomonas vaginalis (resistant)1.6 - 6.3 µM[13]
Anaerobic BacteriaGenerally < 8

Table 3: Comparative Cytotoxicity (IC50, µM) of Nitroimidazole Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM) Range
This compound Derivatives Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z138Low micromolar range[3]
5-Nitroimidazole Derivatives Data not as extensive as for antimicrobial activityVaries with derivative

Pharmacokinetics and Toxicity: A Comparative Overview

The pharmacokinetic profiles of 5-nitroimidazole drugs like metronidazole are well-characterized, showing good oral absorption, wide tissue distribution, and hepatic metabolism.[15][16] For the emerging this compound derivatives, pharmacokinetic studies are crucial for their development. Studies on bicyclic 4-nitroimidazoles have shown a range of oral bioavailability and half-lives, indicating that these properties can be tailored through chemical modification.[4]

In terms of toxicity, the genotoxic potential of the nitro group is a concern for both classes of compounds.[14][17] However, some studies suggest that 5-nitroimidazole derivatives may have reduced systemic toxicity compared to other nitroaromatic compounds.[18] Comparative genotoxicity studies have indicated that the position of the nitro group (C-4 vs. C-5) and other substituents on the imidazole ring significantly influence the genotoxic and mutagenic potential.[17][19] For instance, certain 4-nitroimidazoles with a methyl group at the C-2 position were found to be non-genotoxic compared to their 5-nitro counterparts.[19]

Table 4: Comparative Pharmacokinetic Parameters of Nitroimidazole Derivatives in Mice

ParameterBicyclic this compound Analogs[4]Metronidazole[15]
Cmax (µg/mL) 1.0 - 16.2~10 (oral dose)
Tmax (hr) 0.3 - 81 - 2
T1/2 (hr) 1.7 - 4.9~8
F (%) 51 - 100>90

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of nitroimidazole derivatives.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the in vitro antimicrobial activity of a compound.

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton broth (or other appropriate broth) to all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).[20][21]

  • Inoculation and Incubation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only). Incubate the plate at 35-37°C for 16-20 hours.[20]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of a nitroimidazole derivative in a mouse model.

  • Animal Dosing: Administer the test compound to mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[4][22]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Plasma is separated by centrifugation.[4][15]

  • Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).[4][15]

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation Compound_Synthesis Compound_Synthesis Physicochemical_Characterization Physicochemical_Characterization Compound_Synthesis->Physicochemical_Characterization In_Vitro_Screening In_Vitro_Screening Physicochemical_Characterization->In_Vitro_Screening Antimicrobial_Assay Antimicrobial_Assay In_Vitro_Screening->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity_Assay In_Vitro_Screening->Cytotoxicity_Assay Lead_Compound_Selection Lead_Compound_Selection Antimicrobial_Assay->Lead_Compound_Selection Cytotoxicity_Assay->Lead_Compound_Selection In_Vivo_Studies In_Vivo_Studies Lead_Compound_Selection->In_Vivo_Studies Pharmacokinetics Pharmacokinetics In_Vivo_Studies->Pharmacokinetics Toxicity_Studies Toxicity_Studies In_Vivo_Studies->Toxicity_Studies Efficacy_Models Efficacy_Models In_Vivo_Studies->Efficacy_Models Preclinical_Candidate Preclinical_Candidate Pharmacokinetics->Preclinical_Candidate Toxicity_Studies->Preclinical_Candidate Efficacy_Models->Preclinical_Candidate

General Experimental Workflow for Preclinical Evaluation

Conclusion

Both this compound and 5-nitroimidazole derivatives are valuable scaffolds in drug discovery, operating through a common mechanism of reductive activation. While 5-nitroimidazoles have a long-standing and crucial role in treating anaerobic infections, the emerging this compound class shows significant promise in addressing unmet medical needs in tuberculosis and oncology. The choice between these scaffolds for drug development will depend on the specific therapeutic target, the desired pharmacokinetic profile, and a careful evaluation of the potential for toxicity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important classes of compounds.

References

Navigating the Hypoxic Tumor Landscape: A Comparative Guide to Nitroimidazole-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vivo validation of tumor hypoxia is critical for advancing cancer therapies. This guide provides an objective comparison of 4-nitroimidazole as a tumor hypoxia probe against its prevalent 2-nitroimidazole-based counterparts: Pimonidazole, [¹⁸F]-Fluoromisonidazole ([¹⁸F]-FMISO), and [¹⁸F]-EF5. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate probe for your research needs.

Tumor hypoxia, a condition of low oxygen levels in cancer tissues, is a significant factor in tumor progression, metastasis, and resistance to therapies. The non-invasive detection and quantification of hypoxic regions are therefore paramount. Nitroimidazoles have emerged as a key class of compounds for this purpose. Their mechanism relies on a bioreductive activation process that occurs selectively under hypoxic conditions. In well-oxygenated tissues, the nitro group of the imidazole undergoes a one-electron reduction to a radical anion, which is then rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor, this radical anion undergoes further reduction, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the probe within hypoxic cells.

Comparative In Vivo Performance of Hypoxia Probes

The efficacy of a hypoxia probe is determined by its ability to selectively accumulate in hypoxic tumors, providing a high contrast against surrounding normoxic tissues. This is typically quantified by metrics such as the tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios. While 2-nitroimidazole derivatives have been extensively studied and are widely used, this compound-based probes have also been investigated.

Generally, 2-nitroimidazole derivatives are considered more suitable for detecting tumor hypoxia due to their more positive single-electron reduction potential compared to 4-nitroimidazoles, which allows for more efficient reduction and retention in hypoxic tissues.[1] However, specific structural modifications to this compound compounds can enhance their hypoxia-targeting capabilities.

Below is a summary of quantitative data from various in vivo studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different tumor models and imaging modalities used.

ProbeAnimal ModelTumor TypeImaging ModalityTumor Uptake (%ID/g)¹Tumor-to-Muscle (T/M) RatioTumor-to-Blood (T/B) RatioReference
This compound Derivative
[¹⁸F]-24 (this compound)MouseUPPLPET1.18 ± 0.04--[2]
This compound-ICG conjugate²BALB/c Mouse-Fluorescence---[3]
2-Nitroimidazole Derivatives
[¹⁸F]-23 (2-nitroimidazole)MouseUPPLPET3.36 ± 0.292.46 ± 0.48 (at 2h p.i.)-[2]
[¹⁸F]-FMISOMouseUPPLPET-1.25 ± 0.14 (at 2h p.i.)-[2]
[¹⁸F]-FMISORatQ7 HepatomaPET-> 2 (gamma counts)-[4]
[¹⁸F]-EF5RatQ7 HepatomaPET-1.47 to 2.95 (gamma counts)-[4]
Pimonidazole--IHC----

¹ %ID/g: percentage of injected dose per gram of tissue. ² This study reported a 1.5-fold higher fluorescent intensity for the this compound conjugate compared to its 2-nitroimidazole counterpart, suggesting potentially favorable accumulation, though quantitative ratios were not provided.[3]

Mechanism of Action and Experimental Workflows

To visualize the underlying principles and practical application of these probes, the following diagrams illustrate the mechanism of bioreductive activation and typical experimental workflows for in vivo validation.

Bioreductive Activation of Nitroimidazoles

Bioreductive_Activation Mechanism of Nitroimidazole Activation in Hypoxia cluster_normoxia Normoxic Tissue (High O2) cluster_hypoxia Hypoxic Tissue (Low O2) Nitroimidazole_N Nitroimidazole RadicalAnion_N Nitro Radical Anion Nitroimidazole_N->RadicalAnion_N Nitroreductase (+1e-) Reoxidation_N Reoxidation RadicalAnion_N->Reoxidation_N O2 Reoxidation_N->Nitroimidazole_N Diffusion out of cell Nitroimidazole_H Nitroimidazole RadicalAnion_H Nitro Radical Anion Nitroimidazole_H->RadicalAnion_H Nitroreductase (+1e-) FurtherReduction Further Reduction RadicalAnion_H->FurtherReduction ReactiveIntermediate Reactive Intermediate FurtherReduction->ReactiveIntermediate Macromolecule Cellular Macromolecules (Proteins, DNA) ReactiveIntermediate->Macromolecule Adducts Covalent Adducts (Trapped Probe) ReactiveIntermediate->Adducts Macromolecule->Adducts Nitroimidazole_Probe Systemic Administration Nitroimidazole_Probe->Nitroimidazole_N Nitroimidazole_Probe->Nitroimidazole_H

Caption: Bioreductive activation pathway of nitroimidazole probes.

In Vivo Experimental Workflow for Pimonidazole and EF5 (Immunohistochemistry)

IHC_Workflow Workflow for Pimonidazole/EF5 In Vivo Validation cluster_animal_phase Animal Experimentation cluster_tissue_processing Tissue Processing and Staining cluster_analysis Data Acquisition and Analysis TumorModel Establish Tumor Model in Animal ProbeAdmin Administer Probe (e.g., Pimonidazole, EF5) via IV or IP TumorModel->ProbeAdmin Circulation Allow Probe to Circulate (e.g., 90 minutes) ProbeAdmin->Circulation Euthanasia Euthanize Animal and Excise Tumor Circulation->Euthanasia TissueFix Fix and Section Tumor Tissue (Frozen or Paraffin-Embedded) Euthanasia->TissueFix PrimaryAb Incubate with Primary Antibody (anti-Pimonidazole/EF5) TissueFix->PrimaryAb SecondaryAb Incubate with Labeled Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain Nuclei (e.g., DAPI) SecondaryAb->Counterstain Microscopy Fluorescence Microscopy Imaging Counterstain->Microscopy Quantification Image Analysis: Quantify Hypoxic Fraction Microscopy->Quantification

Caption: Immunohistochemical validation workflow for hypoxia probes.

In Vivo Experimental Workflow for [¹⁸F]-FMISO (PET Imaging)

PET_Workflow Workflow for [¹⁸F]-FMISO In Vivo Validation cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_data_analysis Data Analysis TumorModel_PET Establish Tumor Model in Animal Injection Administer [¹⁸F]-FMISO Intravenously TumorModel_PET->Injection Radiotracer_Synth Synthesize and Purify [¹⁸F]-FMISO Radiotracer_Synth->Injection Uptake Allow for Radiotracer Uptake (e.g., 2-4 hours) Injection->Uptake PET_Scan Perform PET/CT Scan Uptake->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Quantification_PET Quantify Tumor Uptake (e.g., %ID/g, T/M, T/B ratios) ROI_Analysis->Quantification_PET

Caption: PET imaging workflow for [¹⁸F]-FMISO.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are summarized protocols for the administration and detection of the compared hypoxia probes.

Pimonidazole Administration and Immunohistochemical Detection

1. Pimonidazole Administration:

  • Prepare a stock solution of Pimonidazole hydrochloride at 30 mg/mL in sterile 0.9% saline.[5]

  • Administer the solution to tumor-bearing mice via intravenous (tail vein) or intraperitoneal injection at a dosage of 60 mg/kg body weight.[5]

  • Allow the pimonidazole to circulate for 90 minutes before euthanizing the animal.[5]

2. Tissue Processing and Immunohistochemistry (Frozen Sections):

  • Immediately after euthanasia, excise the tumor and snap-freeze it in liquid nitrogen.

  • Cut 5-10 µm thick sections using a cryostat and mount them on slides.

  • Fix the sections in cold acetone for 10 minutes.[5]

  • Rehydrate the sections in PBS.

  • Block non-specific binding using a suitable blocking agent (e.g., 5% BSA in PBS) for 30-60 minutes.

  • Incubate the sections with a primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse anti-pimonidazole antibody) overnight at 4°C.[5]

  • If an unconjugated primary antibody is used, wash the sections with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Wash the sections again and mount with a mounting medium containing a nuclear counterstain like DAPI.

  • Visualize the sections using a fluorescence microscope.

[¹⁸F]-EF5 Administration and Immunohistochemical Detection

1. [¹⁸F]-EF5 Administration:

  • Administer [¹⁸F]-EF5 solution intraperitoneally 30 minutes prior to the induction of hypoxia or the experimental endpoint.

2. Tissue Processing and Immunohistochemistry:

  • Following euthanasia, excise and freeze the brain tissue.

  • Use a Cy3-conjugated monoclonal mouse antibody (ELK3-51) raised against EF5 adducts to visualize hypoxic cells via fluorescence immunocytochemistry.

[¹⁸F]-FMISO PET Imaging Protocol

1. Animal Preparation and Radiotracer Injection:

  • Anesthetize the tumor-bearing animal (e.g., with isoflurane).

  • Administer [¹⁸F]-FMISO intravenously at a dose of approximately 3.7-7.4 MBq.

  • Maintain the animal's body temperature at 37°C during the uptake period.

2. PET/CT Imaging:

  • Allow for a 2 to 4-hour uptake period for the radiotracer to accumulate in hypoxic tissues and clear from normoxic tissues.

  • Acquire static PET images for 10-20 minutes, followed by a CT scan for anatomical co-registration.

3. Image Analysis:

  • Reconstruct the PET and CT images.

  • Draw regions of interest (ROIs) over the tumor, muscle, and a major blood vessel (e.g., heart or aorta) on the co-registered images.

  • Calculate the standardized uptake value (SUV) for each ROI.

  • Determine the tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios to quantify the extent of hypoxia.

Conclusion

The in vivo validation of tumor hypoxia is a complex but essential aspect of oncology research. While 2-nitroimidazole derivatives such as Pimonidazole, [¹⁸F]-FMISO, and [¹⁸F]-EF5 are well-established and widely used probes, this compound-based compounds present an alternative avenue for probe development. The choice of probe will ultimately depend on the specific research question, the available imaging modalities, and the desired quantitative endpoints. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of standardized protocols and careful data interpretation in the pursuit of understanding and targeting tumor hypoxia.

References

Structure-Activity Relationship of 4-Nitroimidazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-nitroimidazole analogues based on their structure-activity relationships (SAR) across various therapeutic areas, including antitubercular, anticancer, and antibacterial applications. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate understanding and further research in this field.

Comparative Analysis of Biological Activities

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the imidazole ring and its side chains. The following tables summarize the in vitro efficacy of various analogues against Mycobacterium tuberculosis, cancer cell lines, and pathogenic bacteria.

Antitubercular Activity

The primary mechanism of action of nitroimidazoles against Mycobacterium tuberculosis involves the reductive activation of the nitro group by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[1] This process is crucial for the drug's efficacy. Key structural features influencing antitubercular activity are outlined below.

Table 1: Antitubercular Activity of this compound Analogues

Compound IDR1 (Position 2)R2 (Position 5)Linker and Side ChainM. tuberculosis H37Rv MIC (µg/mL)Reference
PA-824 (Pretomanid) HBicyclic oxazine ring fused to imidazole-(CH2)O-benzyl-CF30.015 - 0.24[2]
Analogue 1 HOpen ring analogue of PA-824-(CH2)2O-benzyl-CF3>10[2]
Analogue 2 CH3Bicyclic oxazine ring fused to imidazole-(CH2)O-benzyl-CF30.03[3]
Analogue 3 HBicyclic oxazine with N replacing O at position 2-(CH2)O-benzyl-CF30.06[3]
Analogue 4 HBicyclic oxazine with S replacing O at position 2-(CH2)O-benzyl-CF30.06[3]

Key SAR Insights for Antitubercular Activity:

  • Nitro Group: The 4-nitro group is essential for activity.[2]

  • Bicyclic Ring System: A fused bicyclic system, such as an oxazine or oxazole ring, is a key determinant of aerobic activity.[2] Open-ring analogues show significantly reduced potency.[2]

  • 2-Position: Substitution at the 2-position of the imidazole ring can be tolerated. Replacing the ether oxygen in the bicyclic system with nitrogen or sulfur can yield equipotent compounds.[3]

  • Lipophilic Tail: A lipophilic tail, often a substituted benzyl ether, is crucial for activity.[2]

Anticancer Activity

This compound analogues have also been investigated for their potential as anticancer agents. Their mechanism in this context is often linked to their ability to act as hypoxia-activated prodrugs.

Table 2: Anticancer Activity of this compound Analogues

Compound IDR Group on PiperazineCancer Cell LineIC50 (µM)Reference
Analogue 5 4-chlorobenzhydrylZ-138 (Non-Hodgkin lymphoma)6.85[4]
Analogue 6 4-fluorobenzhydrylDND-41 (Acute lymphoblastic leukemia)7.40[4]
Analogue 7 4-methylphenylCapan-1 (Pancreatic)>100[5]
Analogue 8 4-chlorophenylHCT-116 (Colon)8.60[5]
Analogue 9 (Tetrazole derivative) -K562 (Leukemia)low micromolar[5]
Analogue 10 (Thiadiazole derivative) -HL-60 (Leukemia)8.25[6]

Key SAR Insights for Anticancer Activity:

  • Aryl Piperazine Moiety: The introduction of substituted aryl piperazine groups can lead to potent anticancer activity.[5]

  • Heterocyclic Modifications: The incorporation of other heterocyclic rings, such as tetrazole or thiadiazole, can enhance cytotoxic effects against various cancer cell lines.[5][6]

Antibacterial Activity

The antibacterial action of 4-nitroimidazoles is also dependent on the reductive activation of the nitro group, leading to the generation of cytotoxic radicals that damage bacterial DNA.

Table 3: Antibacterial Activity of this compound Analogues

Compound IDR Group on OxadiazoleBacterial StrainMIC (µg/mL)Reference
Metronidazole (a 5-nitroimidazole) -E. coli-[7]
Analogue 11 2-methoxyphenylE. coli ATCC259221.56 - 3.13[8]
Analogue 12 2-methylbenzylS. aureus ATCC292131.56 - 6.25[8]
Analogue 13 4-chlorophenylP. aeruginosa ATCC27853>50[8]
Analogue 14 4-nitrophenylB. subtilis ATCC66336.25[8]

Key SAR Insights for Antibacterial Activity:

  • Oxadiazole Scaffold: The incorporation of a 1,3,4-oxadiazole ring linked to the this compound core can result in potent antibacterial agents.[8]

  • Substituents on the Oxadiazole Ring: The nature of the substituent on the oxadiazole ring significantly influences the antibacterial spectrum and potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • 10% Tween 80

Procedure:

  • Plate Preparation: Add 100 µL of sterile deionized water to all outer wells of a 96-well plate to prevent evaporation. Add 100 µL of 7H9 broth to the remaining wells.

  • Compound Dilution: Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first well of a row. Perform serial two-fold dilutions across the plate by transferring 100 µL to the subsequent wells.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 200 µL. Include a drug-free growth control well.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[10]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[12][13]

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[7][14]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Test compounds and control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test bacterium and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Plate Preparation: Add 100 µL of MHB to each well of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first well of a row. Perform serial two-fold dilutions across the plate by transferring 100 µL to the subsequent wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship and experimental workflows for this compound analogues.

SAR_Antitubercular 4-Nitroimidazole_Core This compound Core Nitro_Group Essential 4-Nitro Group 4-Nitroimidazole_Core->Nitro_Group Bicyclic_System Fused Bicyclic System (e.g., Oxazine) 4-Nitroimidazole_Core->Bicyclic_System Lipophilic_Tail Lipophilic Tail (e.g., Substituted Benzyl) 4-Nitroimidazole_Core->Lipophilic_Tail Activity High Antitubercular Activity Nitro_Group->Activity Bicyclic_System->Activity Lipophilic_Tail->Activity

Caption: Key Structural Requirements for Antitubercular Activity.

Experimental_Workflow_MABA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Prep Prepare 96-well Plate Compound_Dilution Serial Dilution of Compounds Plate_Prep->Compound_Dilution Inoculum_Prep Prepare M. tuberculosis Inoculum Compound_Dilution->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Incubation1 Incubate for 5-7 Days Inoculation->Incubation1 Alamar_Blue Add Alamar Blue Incubation1->Alamar_Blue Incubation2 Incubate for 24 Hours Alamar_Blue->Incubation2 Read_Results Observe Color Change Incubation2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Mechanism_of_Action Prodrug This compound Analogue (Prodrug) Activation Reductive Activation (e.g., by Ddn) Prodrug->Activation Reactive_Species Generation of Reactive Nitrogen Species Activation->Reactive_Species Cellular_Damage Cellular Damage (DNA, proteins, etc.) Reactive_Species->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

References

Cross-Reactivity of Antibodies Against Nitroimidazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of antibodies against various nitroimidazole isomers, supported by experimental data. Understanding the specificity and cross-reactivity of these antibodies is crucial for the development of accurate immunoassays for therapeutic drug monitoring, food safety testing, and other diagnostic applications.

Quantitative Cross-Reactivity Data

The cross-reactivity of anti-nitroimidazole antibodies has been evaluated in several studies using competitive enzyme-linked immunosorbent assays (ELISA). The following table summarizes the 50% inhibition concentration (IC50) values and percentage cross-reactivity for a panel of nitroimidazole isomers and their metabolites from different studies. A lower IC50 value indicates a higher binding affinity of the antibody to the analyte.

CompoundAntibody TargetIC50 (ng/mL)Cross-Reactivity (%)Reference
Dimetridazole (DMZ)Anti-Dimetridazole Monoclonal12100
HydroxydimetridazoleAnti-Dimetridazole Monoclonal7516
IpronidazoleAnti-Dimetridazole Monoclonal2548
HydroxyipronidazoleAnti-Dimetridazole Monoclonal20000.6
Metronidazole (MNZ)Anti-Dimetridazole Monoclonal20,0000.06
Metronidazole (MNZ)Anti-Ronidazole Monoclonal0.20100
Dimetridazole (DMZ)Anti-Ronidazole Monoclonal0.17117.6
Ornidazole (ONZ)Anti-Ronidazole Monoclonal0.2483.3
Tinidazole (TNZ)Anti-Ronidazole Monoclonal4.05
Metronidazole (MNZ)Anti-Metronidazole-100
Dimetridazole (DMZ)Anti-Metronidazole-High
Ronidazole (RNZ)Anti-Metronidazole-0.79

Note: Cross-reactivity percentages are calculated relative to the primary target of the antibody in each study (Dimetridazole and Metronidazole respectively). Data from different studies may not be directly comparable due to variations in experimental conditions and the specific antibodies used.

Experimental Protocols

The following is a detailed protocol for a typical indirect competitive ELISA used to determine the cross-reactivity of antibodies against nitroimidazole isomers.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., Ronidazole-ovalbumin conjugate)

  • Anti-nitroimidazole monoclonal antibody

  • Standard solutions of nitroimidazole isomers (Metronidazole, Tinidazole, Dimetridazole, Ornidazole, etc.)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Phosphate buffered saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Plate reader

Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 250 µL of blocking buffer to each well and incubate for 1.5 hours at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction:

    • Add 50 µL of the anti-nitroimidazole primary antibody solution to each well.

    • Add 50 µL of either the standard nitroimidazole isomer solution or the sample solution to the respective wells.

    • Incubate for 1.5 hours at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each standard and sample and determine the IC50 values. Cross-reactivity is calculated as: (IC50 of the primary antigen / IC50 of the competing isomer) x 100%.

Visualizations

The following diagrams illustrate the experimental workflow of the competitive ELISA and the logical relationship of antibody cross-reactivity based on the provided data.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents A 1. Coating: Antigen adsorbed to well B 2. Blocking: Block unoccupied sites A->B Wash C 3. Competitive Binding: Add Antibody + Sample/Standard B->C Wash D 4. Secondary Antibody: Add HRP-conjugated 2nd Ab C->D Wash E 5. Substrate Addition: Add TMB Substrate D->E Wash F 6. Color Development & Signal Measurement E->F Stop coating_ag Coating Antigen coating_ag->A blocking_buffer Blocking Buffer blocking_buffer->B primary_ab Primary Antibody primary_ab->C sample Sample/ Standard sample->C secondary_ab HRP-Secondary Ab secondary_ab->D substrate Substrate substrate->E stop_solution Stop Solution stop_solution->F

Caption: Workflow of an indirect competitive ELISA for nitroimidazole detection.

Cross_Reactivity cluster_ab1 Anti-Dimetridazole Monoclonal Antibody cluster_ab2 Anti-Ronidazole Monoclonal Antibody DMZ1 Dimetridazole (100%) IPZ Ipronidazole (48%) DMZ1->IPZ High HDMZ Hydroxydimetridazole (16%) IPZ->HDMZ Moderate HIPZ Hydroxyipronidazole (0.6%) HDMZ->HIPZ Low MNZ1 Metronidazole (0.06%) HIPZ->MNZ1 Very Low DMZ2 Dimetridazole (117.6%) MNZ2 Metronidazole (100%) DMZ2->MNZ2 Very High ONZ Ornidazole (83.3%) MNZ2->ONZ High TNZ Tinidazole (5%) ONZ->TNZ Low

Caption: Relative cross-reactivity of nitroimidazole isomers with different antibodies.

Safety Operating Guide

Proper Disposal of 4-Nitroimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Nitroimidazole, ensuring the protection of laboratory personnel and the environment. Adherence to these procedural steps is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling

This compound is a hazardous chemical that requires careful handling. Before beginning any procedure that involves this compound, ensure that all personnel are familiar with the information provided in the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

When handling this compound, including for disposal purposes, the following personal protective equipment should be worn:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical safety goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood. For spill situations or when dust may be generated, an air-purifying respirator may be necessary.
Accidental Release Measures

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

Small Spills:

  • Avoid dust formation.

  • Carefully sweep up the solid material.

  • Place the material into a suitable, closed, and labeled container for disposal.[1]

Large Spills:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.

  • Prevent the product from entering drains.[1]

  • Pick up and arrange for disposal without creating dust.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][3][4] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container must be compatible with the chemical.

  • Solid Waste: Collect any contaminated lab supplies, such as gloves, weighing papers, and pipette tips, in a designated solid hazardous waste container.

  • Liquid Waste: If this compound is in solution, it should be collected in a designated halogenated or nitrogenous hazardous waste stream, separate from non-halogenated solvents.[6]

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and any other components of the waste mixture.[6] Include the appropriate hazard pictograms.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Caption: Workflow for the disposal of this compound waste.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab chemical neutralization or deactivation of this compound that are suitable for routine waste disposal by laboratory personnel. The recommended and safest procedure is collection and transfer to a professional waste management service. Advanced methods such as adsorption on activated carbon, UV photodegradation, and ozonation have been investigated for the removal of nitroimidazoles from aqueous solutions in environmental contexts but are not practical for standard laboratory waste disposal.[7][8]

Disposal of Empty Containers: Leave the chemical in its original container.[1] Do not mix with other waste.[1] Uncleaned containers should be handled in the same manner as the product itself and disposed of as unused product.[1]

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Nitroimidazole. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

This compound, a key compound in pharmaceutical research and fine chemical synthesis, requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to minimize risk and establish a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to protect against inhalation, skin and eye contact, and ingestion. The following table summarizes the required equipment.

Protection Type Equipment Specification Rationale
Hand Protection Chemical-Resistant GlovesFor extended contact or immersion: Butyl rubber gloves.[1][2][3] For incidental contact (e.g., splashes): Nitrile gloves.[4]Butyl rubber is recommended for handling nitro compounds, while nitrile provides adequate protection for short-term contact and is preferable to latex.[1][2][3][4]
Eye Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.Protects against dust particles and potential splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[5]
Respiratory Protection Air-Purifying Respirator (APR)FFP2 or FFP3 (Europe) or N95 (US) rated for fine dusts.[6][7]This compound is a powder, and fine dust particles can be inhaled. FFP2/N95 filters at least 94% of airborne particles, while FFP3 offers maximum protection, filtering 99%.[6][7]
Body Protection Laboratory Coat or Chemical-Resistant CoverallsTightly woven fabric. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[1]Provides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safely managing this compound in the laboratory. The following diagram and procedural steps outline the key stages.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weighing and Dispensing prep_workspace->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces and Equipment handle_exp->cleanup_decon cleanup_ppe Properly Remove and Dispose of PPE cleanup_decon->cleanup_ppe disposal_collect Collect Waste in Labeled Container cleanup_ppe->disposal_collect disposal_store Store in Designated Hazardous Waste Area disposal_collect->disposal_store disposal_pickup Arrange for Licensed Disposal disposal_store->disposal_pickup

Caption: Procedural workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Don all required PPE as specified in the table above.

    • Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Handling:

    • When weighing and dispensing, avoid the formation of dust.[1] Use a containment system if necessary.

    • During experimental use, handle with care to prevent spills and splashes.

  • Cleanup and Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[8]

    • Remove PPE carefully to avoid self-contamination. Disposable items, such as gloves, should be placed in the designated hazardous waste container.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All this compound waste is to be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, compatible hazardous waste container with a tightly fitting lid.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.[9]

  • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[8]

Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."[9]

  • Indicate the date the waste was first added to the container.

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[8]

Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed disposal company.[1]

  • Under no circumstances should this compound or its solutions be disposed of down the drain.[9]

Emergency Procedures: Handling Spills

In the event of a this compound spill, immediate and correct action is necessary to mitigate risks.

Emergency Spill Response for this compound spill_alert Alert others and evacuate the immediate area spill_ppe Don appropriate PPE (including respiratory protection) spill_alert->spill_ppe spill_contain Contain the spill to prevent spreading spill_ppe->spill_contain spill_cleanup Gently sweep or scoop the powder spill_contain->spill_cleanup spill_collect Place spilled material and cleanup supplies into a labeled hazardous waste container spill_cleanup->spill_collect spill_decon Decontaminate the spill area spill_collect->spill_decon spill_report Report the incident to the appropriate personnel spill_decon->spill_report

Caption: Step-by-step workflow for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Assess and Prepare: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection. For large spills, contact your institution's emergency response team.

  • Contain: Prevent the powder from becoming airborne. Do not use a dry sweeping method that could create dust.[10]

  • Clean Up: Gently scoop or sweep the spilled solid material.[10] Place the material and any contaminated cleaning supplies (e.g., absorbent pads) into a designated, labeled container for hazardous waste.[10][11]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or environmental health and safety officer.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.